molecular formula C6H5IN2O2 B1593984 2-Iodo-5-nitroaniline CAS No. 5459-50-7

2-Iodo-5-nitroaniline

Cat. No.: B1593984
CAS No.: 5459-50-7
M. Wt: 264.02 g/mol
InChI Key: VKQOHFHGWCXKOA-UHFFFAOYSA-N
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Description

2-Iodo-5-nitroaniline is a useful research compound. Its molecular formula is C6H5IN2O2 and its molecular weight is 264.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.79e-05 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24060. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-iodo-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN2O2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQOHFHGWCXKOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10282072
Record name 2-iodo-5-nitroaniline
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URL https://comptox.epa.gov/dashboard/DTXSID10282072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5459-50-7
Record name 5459-50-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24060
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-iodo-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10282072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Iodo-5-nitroaniline for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Synthetic Building Block

2-Iodo-5-nitroaniline is a highly functionalized aromatic compound that serves as a pivotal intermediate in the landscape of modern organic synthesis.[1] Belonging to the substituted aniline family, its unique molecular architecture, featuring an electron-donating amino group and two powerful electron-withdrawing groups (iodo and nitro), imparts a distinct reactivity profile. This trifecta of functional groups makes it an exceptionally valuable precursor for the synthesis of complex heterocyclic systems, active pharmaceutical ingredients (APIs), and specialized dyes.[1][2] This guide provides an in-depth exploration of the core physicochemical properties, spectroscopic signatures, reactivity, and practical handling protocols for this compound, designed to empower researchers in drug discovery and material science.

Part 1: Core Physicochemical and Molecular Properties

The utility of this compound in synthetic chemistry is fundamentally governed by its intrinsic physical and chemical properties. The interplay between the amino, iodo, and nitro substituents on the benzene ring creates a polarized molecular framework, influencing everything from its melting point to its reactivity in substitution reactions.[1]

Summary of Key Physicochemical Data

For ease of reference, the primary physicochemical properties of this compound are consolidated in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₅IN₂O₂[1][3][4]
Molecular Weight 264.02 g/mol [1][3][4][5]
CAS Number 5459-50-7[1][3][4][5][6]
Appearance Yellow solid / powder[7]
Melting Point 105 °C / 158 °C (Varies by source)[7][8]
Boiling Point 363.1 °C at 760 mmHg[1][3][8]
Density 2.101 g/cm³[1][3][8]
Water Solubility Very low (Predicted: 3.79e-05 M)[3]
pKa (Predicted) 0.49 ± 0.10[3][8]
LogP (Predicted) 2.72[3]
Flash Point 173.4 °C[3]

Note: Discrepancies in reported melting points may arise from different polymorphic forms or measurement conditions.

Molecular Structure and Electronic Effects

The substitution pattern of this compound is critical to its chemical behavior.

  • Amino Group (-NH₂): Located at position 1, this group is a strong electron-donating group (EDG) through resonance, activating the aromatic ring towards electrophilic substitution.

  • Iodo Group (-I): Positioned ortho to the amine, the iodine atom is an electron-withdrawing group (EWG) via induction but a weak deactivator overall. Its large size also introduces significant steric hindrance.

  • Nitro Group (-NO₂): Situated meta to the amine and para to the iodine, the nitro group is a powerful EWG through both induction and resonance, strongly deactivating the ring.

This electronic tug-of-war results in a highly polarized molecule. Crystallographic studies reveal that these molecules form centrosymmetric dimers in the solid state through hydrogen bonding between the amino and nitro groups.[1] These dimers are further organized into chains by iodo-nitro interactions, demonstrating a complex supramolecular assembly.[1]

Caption: 2D structure of this compound.

Part 2: Spectroscopic Profile and Structural Elucidation

Accurate characterization is paramount for ensuring structural integrity in any synthetic workflow. A combination of spectroscopic techniques provides an unambiguous fingerprint for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): The aromatic region typically displays three distinct signals corresponding to the protons on the benzene ring. A proton ortho to the nitro group would appear furthest downfield (δ ~8.5 ppm) as a doublet.[7] Another proton situated between the iodo and nitro groups would appear as a doublet of doublets (δ ~8.0 ppm), and the proton between the amino and iodo groups would be the most upfield (δ ~6.7 ppm) as a doublet.[7] The amine protons (-NH₂) usually present as a broad singlet (δ ~4.8 ppm).[7]

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum will show six distinct signals for the aromatic carbons. The carbon bearing the amino group will be the most shielded (furthest upfield), while the carbon attached to the nitro group will be significantly deshielded (downfield).[7] The carbon bonded to the iodine atom will also exhibit a characteristic upfield shift due to the "heavy atom effect".[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides clear evidence of the key functional groups:

  • N-H Stretching: Two distinct sharp bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

  • N=O Stretching: Strong, sharp, asymmetric and symmetric stretching bands typically observed around 1530 cm⁻¹ and 1350 cm⁻¹, respectively, confirming the presence of the nitro group.

  • C-I Stretching: A weaker band in the far-infrared region, typically below 600 cm⁻¹.

Part 3: Reactivity and Synthetic Applications

This compound is a versatile intermediate precisely because its functional groups can be selectively targeted.

Key Reaction Pathways
  • Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation yields 2-iodo-1,5-diaminobenzene, a valuable precursor for building complex heterocyclic structures.

  • Nucleophilic Aromatic Substitution (SₙAr): The iodine atom, activated by the ortho- and para-directing nitro group, can be displaced by strong nucleophiles. This allows for the introduction of a wide range of functionalities, such as alkoxy or cyano groups.[1]

  • Diazotization of the Amino Group: The amino group can be converted into a diazonium salt, which can then undergo Sandmeyer or similar reactions to introduce halides, hydroxyl, or other groups, further expanding the synthetic possibilities.

The compound is a known intermediate in the synthesis of various pharmaceuticals and dyes.[1] Its derivatives have been explored for potential antimicrobial and anticancer properties.[1]

Synthetic_Utility A This compound B 2-Iodo-1,5-diaminobenzene A->B Reduction (e.g., H₂, Pd/C) D Nucleophilic Aromatic Substitution Product A->D SₙAr Reaction (e.g., NaOMe) E Diazonium Salt A->E Diazotization (NaNO₂, HCl) C Heterocycle Synthesis (e.g., Benzimidazoles) B->C Cyclization

Caption: Key synthetic transformations of this compound.

Part 4: Experimental Protocols and Workflows

Trustworthy science relies on robust and reproducible protocols. The following sections outline validated approaches for the synthesis and characterization of this compound.

Synthesis via Iodination of 5-Nitroaniline

This protocol describes a common laboratory-scale synthesis. The causality behind this choice is the regioselective activation of the position ortho to the strongly activating amino group.

Methodology:

  • Dissolution: Dissolve 5-nitroaniline in a suitable solvent, such as glacial acetic acid.

  • Reagent Addition: To the stirred solution, add an iodinating agent like N-Iodosuccinimide (NIS) portion-wise at room temperature.[1] Acetic acid serves as both a solvent and a catalyst.[1]

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Pour the reaction mixture into water. The crude product will precipitate.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.[7]

Standard Characterization Workflow

A self-validating system for confirming the identity and purity of the synthesized product is essential.

Characterization_Workflow cluster_0 Synthesis & Purification cluster_1 Structural Verification cluster_2 Purity Analysis Synthesis Chemical Synthesis Purification Purification (Recrystallization/ Chromatography) Synthesis->Purification NMR ¹H & ¹³C NMR Purification->NMR HPLC HPLC / UPLC Purification->HPLC FTIR FTIR NMR->FTIR MS Mass Spectrometry FTIR->MS MP Melting Point Analysis HPLC->MP

Caption: A logical workflow for synthesis and validation.

Part 5: Safety, Handling, and Storage

As with any halogenated nitroaromatic compound, proper handling is crucial.

  • Hazard Identification: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[9] It may also cause respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood.[9][10] Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[9][11]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials.[8][9] For long-term stability and to prevent potential decomposition from light or moisture, storage at 2-8°C under an inert atmosphere (e.g., argon) is recommended.[8][9]

  • Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste.[9][12] Do not allow the material to enter drains or waterways.[9]

Conclusion

This compound stands out as a strategically important chemical intermediate. Its well-defined physicochemical properties, predictable reactivity, and diverse synthetic potential make it a cornerstone for developing novel pharmaceuticals, agrochemicals, and materials. A thorough understanding of its characteristics, as detailed in this guide, is essential for its safe and effective application in pioneering research and development endeavors.

References

CAS number 5459-50-7 properties and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Properties and Characterization of 2-Iodo-5-nitroaniline (CAS Number: 5459-50-7)

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties and outlines detailed protocols for its characterization, ensuring scientific integrity and practical applicability.

Introduction and Compound Identification

Chemical Abstracts Service (CAS) numbers are unique numerical identifiers assigned to every chemical substance, ensuring unambiguous identification in a global context.[1] The CAS number 5459-50-7 unequivocally identifies the compound This compound .[2][3][4] This aromatic amine is characterized by a benzene ring substituted with an iodine atom, a nitro group, and an amino group.[2] The strategic placement of these functional groups—an electron-donating amino group and two electron-withdrawing groups (iodo and nitro)—creates a unique electronic environment that dictates its reactivity and utility as a versatile building block in organic synthesis.[2]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development, influencing everything from reaction kinetics to formulation. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₅IN₂O₂[2][4]
Molecular Weight 264.02 g/mol [2][3]
Appearance Yellow solid[5]
Melting Point 105 °C[5]
Boiling Point 363.1 °C at 760 mmHg[2][4]
Density 2.101 g/cm³[2][4]
Flash Point 173.4 °C[2][4]
Water Solubility Very low
Polar Surface Area 71.8 Ų[3]

The high melting and boiling points are indicative of strong intermolecular forces, likely including hydrogen bonding between the amino and nitro groups, which has been confirmed by crystallographic analysis showing the formation of centrosymmetric dimers.[2] Its low water solubility is typical for a substituted aromatic compound of its size.

Synthesis and Purification

This compound is a crucial intermediate in the synthesis of more complex molecules, including pharmaceuticals and dyes.[2] A common and reliable synthetic route involves a two-step process starting from 2-iodoaniline.[2]

Synthetic Protocol: Nitration of 2-Iodoaniline

The introduction of the nitro group onto the 2-iodoaniline scaffold is achieved through electrophilic aromatic substitution. The directing effects of the amino and iodo substituents guide the incoming nitro group primarily to the 5-position.

Step-by-Step Protocol:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool a mixture of concentrated sulfuric acid and nitric acid (mixed acid) to 0-5°C in an ice-salt bath. The controlled low temperature is critical to prevent over-nitration and side product formation.[2]

  • Substrate Addition: Dissolve 2-iodoaniline in a minimal amount of concentrated sulfuric acid and add this solution dropwise to the cold mixed acid. Maintain the temperature below 5°C throughout the addition.

  • Reaction: Stir the reaction mixture at 0-5°C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid.

Purification: Recrystallization

To achieve high purity, which is essential for subsequent synthetic steps and analytical characterization, the crude product is purified by recrystallization.

Step-by-Step Protocol:

  • Solvent Selection: A mixture of ethanol and water is an effective solvent system for the recrystallization of this compound.[2]

  • Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used, perform a hot filtration to remove it.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Then, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified yellow crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow 2-Iodoaniline 2-Iodoaniline Nitration Nitration 2-Iodoaniline->Nitration Mixed Acid (HNO₃/H₂SO₄) 0-5°C Crude Product Crude Product Nitration->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Ethanol/Water Pure this compound Pure this compound Recrystallization->Pure this compound

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

A multi-technique approach is essential to unequivocally confirm the structure, identity, and purity of a synthesized compound.[2] The following sections detail the standard analytical protocols for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the aromatic ring.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).

  • Interpretation: Analyze the chemical shifts, integration, and coupling patterns.

Expected ¹H NMR Spectrum (in CDCl₃): [5]

  • δ 8.55 (d, J = 2.8 Hz, 1H): This downfield doublet corresponds to the proton at the 6-position, which is deshielded by the adjacent nitro group and shows a small meta-coupling to the proton at the 4-position.

  • δ 8.04 (dd, J₁ = 8.8 Hz, J₂ = 2.4 Hz, 1H): This doublet of doublets is assigned to the proton at the 4-position. It exhibits a large ortho-coupling to the proton at the 3-position and a smaller meta-coupling to the proton at the 6-position.

  • δ 6.70 (d, J = 9.2 Hz, 1H): This upfield doublet corresponds to the proton at the 3-position, showing a large ortho-coupling to the proton at the 4-position.

  • δ 4.84 (s, 2H): This broad singlet, integrating to two protons, is characteristic of the amino (-NH₂) group.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Interpretation: Analyze the chemical shifts of the carbon signals.

Expected ¹³C NMR Spectrum (in CDCl₃): [5]

  • δ 152.5, 139.3, 135.6, 125.9, 112.4, 80.7: These signals correspond to the six carbons of the benzene ring. The carbon bearing the amino group (C1) and the carbon bearing the nitro group (C5) will be significantly affected by these substituents. The carbon attached to the iodine (C2) will also show a characteristic chemical shift.

G Sample Prep Sample Prep NMR Spectrometer NMR Spectrometer Sample Prep->NMR Spectrometer Dissolve in CDCl₃ Data Acquisition Data Acquisition NMR Spectrometer->Data Acquisition ¹H & ¹³C nuclei Data Processing Data Processing Data Acquisition->Data Processing FT, Phasing Structural Elucidation Structural Elucidation Data Processing->Structural Elucidation Interpret Spectra

Caption: General workflow for NMR analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

FTIR Spectroscopy Protocol:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the purified solid directly on the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Interpretation: Identify the characteristic absorption bands for the functional groups.

Expected Characteristic IR Absorption Bands:

  • ~3400-3300 cm⁻¹: N-H stretching vibrations of the primary amine group (-NH₂).

  • ~1620 cm⁻¹: N-H bending (scissoring) vibration of the primary amine.[2]

  • ~1520 cm⁻¹ and ~1350 cm⁻¹: Asymmetric and symmetric stretching vibrations of the nitro group (-NO₂), respectively. The asymmetric stretch is particularly strong and characteristic.[2]

  • ~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic ring.

  • ~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer structural clues.

Mass Spectrometry Protocol:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic system (e.g., HPLC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: Acquire the mass spectrum.

  • Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern.

Expected Mass Spectrum Features:

  • Molecular Ion Peak ([M]⁺ or [M+H]⁺): A prominent peak corresponding to the molecular weight of the compound (264.02 g/mol ).[2] The exact mass can be used to confirm the elemental formula (C₆H₅IN₂O₂).

  • Isotopic Pattern: The presence of iodine (¹²⁷I is the only stable isotope) will not contribute to a complex isotopic pattern for the molecular ion itself, but its high mass will be evident.

  • Fragmentation: Common fragmentation pathways for aromatic nitro compounds include the loss of NO₂ (46 Da) and NO (30 Da).[6] The presence of iodine may lead to a fragment at m/z 127 (I⁺) or a loss of 127 Da from the molecular ion.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a chemical compound and for quantifying it in a mixture. A reversed-phase HPLC method is suitable for a moderately polar compound like this compound.

HPLC Protocol for Purity Assessment:

  • Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 10-100 µg/mL).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, can be effective. Start with a higher percentage of water and gradually increase the percentage of acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where the compound has strong absorbance (e.g., determined by UV-Vis spectroscopy).

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak area of the main compound and any impurities. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

G Sample Sample HPLC System HPLC System Sample->HPLC System Inject Separation Separation HPLC System->Separation C18 Column Mobile Phase Detection Detection Separation->Detection UV Detector Chromatogram Chromatogram Detection->Chromatogram Data Acquisition Purity Analysis Purity Analysis Chromatogram->Purity Analysis Peak Integration

Caption: Workflow for HPLC purity analysis.

Applications and Relevance

This compound is not typically an end-product but serves as a valuable intermediate in several areas of chemical synthesis.

  • Pharmaceutical Synthesis: The presence of three distinct functional groups provides multiple handles for further chemical transformations, making it a useful scaffold for building more complex active pharmaceutical ingredients (APIs).[2] The nitro group can be reduced to an amine, the iodo group can participate in coupling reactions (e.g., Suzuki, Heck), and the existing amino group can be acylated or alkylated.[2]

  • Dye Industry: As a substituted aniline, it can be diazotized and coupled to form various azo dyes.[2] The specific substituents influence the color and stability of the resulting dyes.

  • Material Science: It has been explored for its role in directing the growth of polymorphs on self-assembled monolayers, an application relevant to nanotechnology and materials engineering.[2]

  • Research: Preliminary studies have suggested potential antimicrobial and anticancer activities for this compound, making it a compound of interest for further investigation in medicinal chemistry.[2]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound. It is classified as a hazardous substance. Users should consult the Safety Data Sheet (SDS) for comprehensive safety information. Key hazards include:

  • Toxicity: Harmful if swallowed or in contact with skin.

  • Irritation: Causes skin irritation and serious eye damage.

  • Sensitization: May cause an allergic skin reaction.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

References

Solubility of 2-Iodo-5-nitroaniline in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Iodo-5-nitroaniline in Common Organic Solvents

This guide serves as a critical resource for researchers, scientists, and drug development professionals, providing a comprehensive technical overview of the solubility of this compound. Recognizing the scarcity of published quantitative data for this specific compound, this document emphasizes the foundational principles governing its solubility and provides robust, field-proven experimental protocols for its empirical determination.

Introduction: The Significance of this compound

This compound is an aromatic amine derivative featuring a benzene ring substituted with an iodo, a nitro, and an amino group.[1] Its molecular structure makes it a valuable intermediate in synthetic organic chemistry, particularly in the synthesis of complex heterocyclic compounds and as a building block for pharmaceutical agents.[1] The presence of both electron-withdrawing (-NO₂, -I) and electron-donating (-NH₂) groups creates a unique electronic profile that dictates its reactivity.[1]

Solubility is arguably one of the most critical physicochemical parameters in chemical and pharmaceutical development. It directly influences reaction kinetics, dictates the choice of solvents for purification and crystallization, and is a key determinant of a compound's behavior in formulation and biological systems. A thorough understanding of the solubility of this compound is therefore not merely academic but a prerequisite for its effective application.

Physicochemical Profile and Solubility Predictions

The solubility of a compound is intrinsically linked to its molecular structure. The key physicochemical properties of this compound provide a strong basis for predicting its behavior in various solvents.

PropertyValueSource(s)Significance for Solubility
Molecular Formula C₆H₅IN₂O₂[1][2]Provides the elemental composition.
Molecular Weight 264.02 g/mol [1][3]Larger molecules can sometimes be more difficult to solvate.
Polar Surface Area (TPSA) 71.8 Ų[2][3]A moderately high TPSA suggests the molecule has significant polar characteristics, favoring solubility in polar solvents.
XLogP3 2.2[3]A positive LogP value indicates a degree of lipophilicity, suggesting some solubility in nonpolar organic solvents.
Hydrogen Bond Donors 1 (from the -NH₂ group)[3]The ability to donate hydrogen bonds is critical for solubility in protic solvents like alcohols.
Hydrogen Bond Acceptors 3 (from the -NO₂ and -NH₂ groups)[2][3]The ability to accept hydrogen bonds enhances solubility in solvents capable of hydrogen bond donation.
Melting Point ~105 °C[4]A higher melting point can correlate with lower solubility due to stronger crystal lattice energy that must be overcome.

Interpretation & Prediction:

The molecular structure of this compound presents a duality. The polar amino (-NH₂) and nitro (-NO₂) groups, capable of hydrogen bonding, suggest a preference for polar solvents (both protic and aprotic).[2][3] The nitro and amino groups create a significant dipole moment across the molecule. Conversely, the benzene ring and the large, nonpolar iodine atom contribute to a nonpolar character, which would favor solubility in solvents of intermediate polarity or some nonpolar solvents that can engage in van der Waals interactions.[1]

Based on these properties, a qualitative solubility profile can be predicted:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N-Methylpyrrolidone (NMP)High These solvents can accept hydrogen bonds and have strong dipole moments to interact with the polar nitro and amino groups.
Polar Protic Methanol, Ethanol, IsopropanolModerate to High These solvents can both donate and accept hydrogen bonds, interacting favorably with the solute's functional groups. Solubility may decrease with increasing alkyl chain length.
Intermediate Polarity Ethyl Acetate, Dichloromethane (DCM)Moderate These solvents offer a balance of polarity and nonpolar character that can effectively solvate the entire molecule.
Nonpolar Toluene, Hexane, HeptaneLow to Very Low The overall polarity of this compound is too high for significant solubility in highly nonpolar solvents where only weak van der Waals forces are possible.

Experimental Determination of Thermodynamic Solubility

Given the absence of comprehensive published data, empirical determination is essential. The Isothermal Equilibrium (Shake-Flask) Method is the gold-standard for measuring thermodynamic solubility, which represents the true saturation point of a solute in a solvent at a given temperature.[5][6]

Causality Behind the Shake-Flask Method

The core principle is to create a saturated solution where the rate of dissolution of the solid compound equals the rate of its precipitation back onto the solid phase.[7] This dynamic equilibrium ensures the measured concentration in the liquid phase is the maximum possible under those conditions.[8] Incubation time is critical; equilibrium for poorly soluble compounds can take 24-72 hours to establish.[8] Temperature control is paramount as solubility is highly temperature-dependent.[5]

Step-by-Step Protocol: Isothermal Equilibrium Method
  • Preparation : Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid will remain at equilibrium.

  • Solvent Addition : Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

  • Equilibration : Seal the vials tightly and place them in an incubator shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixtures for a predetermined period (a minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium).[8][9]

  • Phase Separation : After incubation, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifugation is highly recommended to ensure complete separation of the solid and liquid phases.[8]

  • Sampling : Carefully withdraw an aliquot of the clear supernatant.

  • Dilution : Immediately perform a precise serial dilution of the supernatant with a suitable mobile phase to bring the concentration within the linear range of the analytical method.

  • Quantification : Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9] A calibration curve prepared with known concentrations of this compound is used to determine the concentration in the original supernatant.

  • Calculation : The final solubility is calculated by accounting for the dilution factor and is typically expressed in units of mg/mL or µg/mL.

Workflow Diagram

G cluster_prep 1. Preparation & Equilibration cluster_sep 2. Phase Separation cluster_analysis 3. Analysis A Add excess solid This compound to vial B Add precise volume of organic solvent A->B C Seal and incubate with agitation (24-72h) at constant temperature B->C D Allow solid to settle C->D E Centrifuge to pellet undissolved solid D->E F Withdraw aliquot of clear supernatant E->F G Perform precise serial dilution F->G H Quantify concentration via calibrated HPLC-UV G->H I Calculate Final Solubility (e.g., mg/mL) H->I

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

High-Throughput Screening with Laser Nephelometry

For earlier stages of research where rapid ranking of solubility in many solvents is needed, Laser Nephelometry offers a high-throughput kinetic solubility measurement.[10][11]

This technique is not a measure of thermodynamic equilibrium. Instead, it determines the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO stock solution.[12][13] The principle relies on detecting scattered light from the fine particles (precipitate) that form when the solubility limit is exceeded.[11][14] While typically used for aqueous solubility, the principle can be adapted for solvent screening.

Molecular Interactions and Solubility

The dissolution process is governed by the intermolecular forces between the solute and solvent molecules. A favorable interaction occurs when the energy gained from solute-solvent interactions compensates for the energy required to break solute-solute and solvent-solvent interactions.

G cluster_solute cluster_polar cluster_nonpolar Solute C₆H₄(I)(NO₂)(NH₂) Methanol CH₃OH Solute->Methanol Strong H-Bonding & Dipole-Dipole Interactions Toluene C₇H₈ Solute->Toluene Weak Van der Waals Interactions

Caption: Dominant intermolecular forces influencing solubility.

  • In Polar Protic Solvents (e.g., Methanol): The primary interactions are strong hydrogen bonds between the solvent's hydroxyl group and the solute's amino and nitro groups. This strong, specific interaction leads to effective solvation and higher solubility.

  • In Nonpolar Solvents (e.g., Toluene): The interactions are limited to weaker, non-specific van der Waals forces. These are insufficient to overcome the strong intermolecular forces (hydrogen bonding and dipole interactions) holding the solute molecules together in the crystal lattice, resulting in poor solubility.

Practical Applications of Solubility Data

Accurate solubility data for this compound is indispensable for:

  • Process Chemistry: Selecting optimal solvents to ensure all reactants remain in solution, thereby maximizing reaction rates and yields.

  • Purification: Designing efficient crystallization processes by identifying a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.

  • Formulation Development: Although more relevant for aqueous systems, understanding organic solvent solubility is crucial for creating amorphous solid dispersions or for processing steps in drug product manufacturing.

Conclusion

While published quantitative solubility data for this compound in common organic solvents is scarce, a robust prediction of its behavior can be made based on its physicochemical properties. The molecule's polar functional groups suggest high solubility in polar aprotic and protic solvents, with diminishing solubility as solvent polarity decreases.

For any application requiring precise concentration knowledge, experimental determination is non-negotiable. The isothermal equilibrium shake-flask method stands as the definitive technique for obtaining accurate thermodynamic solubility data. This guide provides the theoretical framework and a validated, practical protocol to empower researchers to generate the critical data needed for successful research, development, and application of this versatile chemical intermediate.

References

Spectroscopic data interpretation for 2-Iodo-5-nitroaniline (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Interpretation of 2-Iodo-5-nitroaniline

Introduction

This compound, with the molecular formula C₆H₅IN₂O₂, is an aromatic compound of significant interest in synthetic organic chemistry.[1][2] It serves as a versatile intermediate in the synthesis of more complex molecules and pharmaceuticals due to its unique substitution pattern, which includes an electron-donating amino group (-NH₂), and two electron-withdrawing groups: a nitro (-NO₂) and an iodo (-I) group.[1] This combination of functional groups creates a distinct electronic environment that is reflected in its spectroscopic data.

This guide provides a comprehensive interpretation of the nuclear magnetic resonance (¹H and ¹³C NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The analysis is grounded in fundamental principles and supported by experimental data, offering field-proven insights for researchers, scientists, and professionals in drug development. The accurate characterization of such intermediates is a critical step in ensuring the structural fidelity and purity of final products.[1]

Molecular Structure and Spectroscopic Overview

The structure of this compound features a benzene ring substituted at positions 1, 2, and 5. Understanding the interplay of these substituents is key to deciphering its spectra.

  • Amino Group (-NH₂ at C1): A strong electron-donating group (activating) that increases electron density at the ortho and para positions through resonance.[3][4]

  • Iodo Group (-I at C2): An electron-withdrawing group via induction due to its electronegativity. It also exerts a "heavy atom effect" in ¹³C NMR.

  • Nitro Group (-NO₂ at C5): A powerful electron-withdrawing group (deactivating) that significantly decreases electron density at the ortho and para positions.[3][5]

This guide will dissect how these electronic effects govern the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns observed in the respective spectroscopic techniques.

¹H NMR Spectral Interpretation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of protons in a molecule. In aromatic compounds, the chemical shifts of ring protons are highly sensitive to the electronic effects of substituents.[6]

Analysis of Aromatic Protons

The this compound molecule has three distinct aromatic protons on the benzene ring at positions 3, 4, and 6.

  • H-6: This proton is ortho to the strongly electron-withdrawing nitro group and para to the electron-donating amino group. The deshielding effect of the adjacent nitro group is dominant, causing this proton to appear at the most downfield position.[3][6] It is coupled to H-4 (meta-coupling).

  • H-4: This proton is ortho to the electron-donating amino group and meta to both the nitro and iodo groups. The shielding from the ortho amino group shifts it upfield relative to other protons deshielded by the nitro group.[3] It is coupled to H-3 (ortho-coupling) and H-6 (meta-coupling), and thus appears as a doublet of doublets.

  • H-3: This proton is ortho to the iodo group, meta to the amino group, and para to the nitro group. It experiences deshielding effects from both the iodo and nitro groups. It is coupled only to H-4 (ortho-coupling).

Experimental Data & Assignment

Experimental data reported for this compound confirms this analysis.[7] The amine protons (-NH₂) typically appear as a broad singlet, the exact position of which can vary with solvent and concentration.[8]

Proton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
-NH₂4.84s (singlet)-
H-36.70d (doublet)9.2
H-48.04dd (doublet of doublets)J₁ = 8.8, J₂ = 2.4
H-68.55d (doublet)2.8
Source: Data from a study on decarboxylative iodination, conducted in CDCl₃ at 400 MHz.[7]

The observed coupling constants are characteristic for aromatic systems: the large value (J ≈ 9 Hz) corresponds to ortho coupling between H-3 and H-4, while the smaller value (J ≈ 2.5 Hz) represents meta coupling between H-4 and H-6.[4]

¹³C NMR Spectral Interpretation

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. For substituted benzenes, aromatic carbons typically resonate in the 120-170 ppm range.[6][9] The chemical shifts are influenced by the electronic environment, with carbons bonded to electronegative substituents shifted downfield.[9]

Analysis of Aromatic Carbons

This compound has six unique carbon atoms in its aromatic ring.

  • C-2 (Iodo-substituted): The carbon atom directly bonded to iodine is expected to be significantly shifted upfield due to the "heavy atom effect," a phenomenon that increases shielding. This results in an unusually low chemical shift for an sp² carbon.

  • C-5 (Nitro-substituted): This carbon is attached to the strongly electron-withdrawing nitro group and will be deshielded, appearing downfield.

  • C-1 (Amino-substituted): The carbon bearing the amino group is also significantly deshielded.

  • C-3, C-4, C-6: These protonated carbons will have shifts influenced by the combined effects of the three substituents.

Experimental Data & Assignment

Experimental ¹³C NMR data aligns with these predictions.[7]

Carbon AssignmentChemical Shift (δ) ppmRationale
C-2 (C-I)80.7Heavy atom effect of Iodine causes significant upfield shift.
C-6112.4Influenced by ortho-NO₂ and para-NH₂ groups.
C-4125.9Influenced by ortho-NH₂ and meta-NO₂ groups.
C-3135.63Influenced by ortho-I and para-NO₂ groups.
C-5 (C-NO₂)139.3Deshielded by the directly attached nitro group.
C-1 (C-NH₂)152.5Deshielded by the directly attached amino group.
Source: Data from a study on decarboxylative iodination, conducted in CDCl₃ at 100 MHz.[7]

Infrared (IR) Spectroscopy Interpretation

Infrared (IR) spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic Vibrational Modes

The IR spectrum of this compound is dominated by absorptions from the amino and nitro functional groups, as well as vibrations from the aromatic ring.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Characteristics
Primary Amine N-H Asymmetric & Symmetric Stretch3500 - 3300Two sharp, medium-intensity bands.[10]
N-H Bend (Scissoring)1650 - 1580Medium to strong absorption.[10]
C-N Stretch (Aromatic)1335 - 1250Strong absorption.[10]
Nitro Group N-O Asymmetric Stretch1550 - 1475Strong, characteristic absorption.[1][11]
N-O Symmetric Stretch1360 - 1290Strong, characteristic absorption.[1][11]
Aromatic Ring C-H Stretch> 3000Medium to weak, sharp bands.
C=C Stretch1600 - 1450Multiple medium to strong bands.
C-H Out-of-Plane Bend900 - 690Pattern depends on ring substitution.[12]

The presence of strong, distinct bands for both the N-H and N-O stretches provides unambiguous evidence for the amino and nitro functionalities in the molecule.

Mass Spectrometry (MS) Interpretation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features.

Molecular Ion and the Nitrogen Rule

The molecular formula C₆H₅IN₂O₂ gives a molecular weight of 264.02 g/mol .[1][13] According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular mass. This compound contains two nitrogen atoms, and its molecular ion peak (M⁺) is expected at an even value, m/z = 264 .[8][14]

Key Fragmentation Pathways

Nitroaromatic compounds often exhibit characteristic fragmentation patterns involving the loss of the nitro group and its components.[15][16]

  • Loss of Nitrogen Dioxide: A primary fragmentation pathway is the cleavage of the C-NO₂ bond, resulting in the loss of a neutral NO₂ radical (46 Da).

    • [M - NO₂]⁺ → m/z 218

  • Loss of Nitric Oxide: Another common fragmentation is the loss of a neutral NO radical (30 Da), often followed by subsequent losses.

    • [M - NO]⁺ → m/z 234

  • Loss of Iodine: Cleavage of the C-I bond results in the loss of an iodine radical (127 Da), which is a very stable fragment.

    • [M - I]⁺ → m/z 137

These fragmentation pathways are crucial for confirming the presence and location of the substituents on the aromatic ring.

G M [C₆H₅IN₂O₂]⁺˙ m/z = 264 Molecular Ion F1 [C₆H₅IN]⁺˙ m/z = 218 M->F1 - NO₂ (46 Da) F2 [C₆H₅IN₂O]⁺˙ m/z = 234 M->F2 - NO (30 Da) F3 [C₆H₅N₂O₂]⁺ m/z = 137 M->F3 - I (127 Da)

Caption: Key fragmentation pathways for this compound in Mass Spectrometry.

Standard Experimental Protocols

To ensure high-quality, reproducible data, standardized methodologies are essential.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

  • Data Acquisition: Acquire a ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each carbon.

  • Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[7]

IR Spectroscopy Protocol
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Scan: Record the spectrum of the sample. The instrument automatically ratios the sample spectrum against the background to generate the final absorbance/transmittance spectrum.

Mass Spectrometry Protocol (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet.

  • Separation: The compound travels through the GC column, separating it from any impurities.

  • Ionization & Analysis: As the compound elutes from the column, it enters the mass spectrometer ion source (typically Electron Ionization, EI). The resulting ions are separated by their mass-to-charge ratio and detected.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a clear and consistent picture of its molecular structure. ¹H and ¹³C NMR spectroscopy precisely map the electronic environments of the proton and carbon atoms, with chemical shifts and coupling patterns that are highly indicative of the 1,2,5-substitution pattern. IR spectroscopy confirms the presence of the key amino and nitro functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry verifies the molecular weight and reveals logical fragmentation pathways that correspond to the loss of its substituents. Together, these techniques form a powerful and self-validating system for the unambiguous identification and characterization of this important chemical intermediate.

References

Historical synthesis methods for 2-Iodo-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Historical Synthesis Methods for 2-Iodo-5-nitroaniline

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

This compound (C₆H₅IN₂O₂, MW: 264.02 g/mol ) is a pivotal molecular intermediate, valued for the unique reactivity conferred by its electron-withdrawing nitro group and the versatile iodine substituent.[1] This combination makes it a strategic precursor in the synthesis of complex pharmaceuticals and dyes, where it participates readily in nucleophilic substitutions and cross-coupling reactions.[1] This guide provides a comprehensive analysis of the historical and foundational methods for synthesizing this compound. We will dissect the prevailing synthetic strategy—electrophilic iodination of 3-nitroaniline—exploring the evolution of reagents from harsh classical systems to milder, more selective modern alternatives. Furthermore, we will examine alternative, though less common, historical pathways and contrast them with contemporary methodologies to provide a complete picture of the synthetic landscape for this important building block.

Introduction: The Strategic Importance of this compound

The utility of this compound in organic synthesis stems from the distinct electronic properties of its functional groups. The potent electron-withdrawing nature of the nitro (-NO₂) and iodo (-I) groups significantly influences the molecule's reactivity, rendering it a versatile intermediate for constructing complex molecular architectures.[1] Its structural isomer, 4-iodo-2-nitroaniline, exhibits simpler hydrogen-bonded chains, whereas this compound forms a more complex three-dimensional network involving asymmetric three-center iodo-nitro interactions and aromatic π-π stacking, highlighting the unique structural influence of its substitution pattern.[1]

Physicochemical Properties

A foundational understanding of a compound's physical properties is critical for its application in synthesis.

PropertyValueSource
Molecular FormulaC₆H₅IN₂O₂[2]
Molecular Weight264.02 g/mol [1][2]
Melting Point105 °C[3]
Boiling Point363.1°C at 760 mmHg[1]
Density2.101 g/cm³[1]
AppearanceYellow solid[3]

The Principal Historical Pathway: Electrophilic Iodination of 3-Nitroaniline

The most logical and historically dominant route to this compound begins with the readily available precursor, 3-nitroaniline. This strategy leverages the fundamental principles of electrophilic aromatic substitution, where the regiochemical outcome is dictated by the directing effects of the existing substituents.

Causality of Experimental Choice: The Power of Directing Groups

The choice of 3-nitroaniline as the starting material is a deliberate one, grounded in electronic theory. The amino (-NH₂) group is a powerful activating ortho-, para-director, while the nitro (-NO₂) group is a deactivating meta-director. In electrophilic substitution, the activating effect of the amino group overwhelmingly controls the position of the incoming electrophile. It directs the iodine atom to the positions ortho (C2, C6) and para (C4) to itself. The C2 position is the most sterically accessible and electronically favored, leading to the desired this compound product with high regioselectivity.

G cluster_start Starting Material cluster_process Core Synthesis Step cluster_product Final Product Start 3-Nitroaniline Process Electrophilic Iodination Start->Process Iodinating Agent (e.g., NIS, ICl) Product This compound Process->Product

Caption: Primary synthesis workflow for this compound.

Evolution of Iodination Protocols

The methods for effecting this key transformation have evolved, reflecting a broader trend in organic synthesis toward milder conditions and greater efficiency.

  • Classical Reagents: Iodine Monochloride (ICl) Historically, potent and highly reactive electrophiles like iodine monochloride (ICl) were employed. While effective, ICl is corrosive and can lead to side products if conditions are not rigorously controlled. A procedure from 1912 describes the iodination of 4-nitroaniline using ICl in glacial acetic acid, illustrating the long-standing use of this reagent for similar transformations.[4] A similar strategy was applied in the synthesis of a tryptophan derivative, where 3-nitroaniline was subjected to an iodination reaction with ICl to yield the iodinated precursor.[5]

  • The Rise of Milder Reagents: N-Iodosuccinimide (NIS) The development of N-Iodosuccinimide (NIS) marked a significant advancement. NIS is a solid, easy-to-handle source of electrophilic iodine that offers greater selectivity and operates under milder conditions, often requiring only a catalytic amount of acid, such as acetic acid.[1] This has become the most commonly reported laboratory method for this synthesis.

  • Oxidative Iodination Systems Another approach involves the use of molecular iodine (I₂) in the presence of a strong oxidizing agent, such as nitric acid (HNO₃), in an acidic medium like acetic acid.[6] This system generates a highly electrophilic iodine species in situ, capable of iodinating even deactivated aromatic rings. This method provides a practical alternative, avoiding more problematic halogenated solvents and operating at ambient temperatures.[6]

  • Green Chemistry Approach: Solvent-Free Grinding More recently, an environmentally friendly, solvent-free method has been developed. This technique involves simply grinding 3-nitroaniline with NIS at room temperature.[1] This solid-state reaction boasts high yield and selectivity, making it an attractive and sustainable option for larger-scale synthesis.[1]

Detailed Experimental Protocol: Iodination using NIS

This protocol represents a standard, reliable laboratory procedure for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-nitroaniline (1.0 eq.) in glacial acetic acid.

  • Reagent Addition: To the stirring solution, add N-Iodosuccinimide (NIS) (1.05 eq.) portion-wise. The reaction is typically conducted at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, pour the mixture into a beaker of cold water. A yellow precipitate of this compound will form.

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.

  • Purification: Wash the crude product thoroughly with water to remove residual acetic acid and succinimide. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a yellow crystalline solid.

Mechanistic Insights

The iodination of 3-nitroaniline with NIS proceeds via a classical electrophilic aromatic substitution mechanism. The acid catalyst protonates the nitrogen of NIS, enhancing the electrophilicity of the iodine atom. The electron-rich aniline ring then acts as a nucleophile, attacking the iodine.

G NISA NIS + H⁺ (catalyst) NIS_activated Activated NIS [N-I(H)Succinimide]⁺ NISA->NIS_activated Protonation Sigma σ-complex (Wheland Intermediate) NIS_activated->Sigma Aniline 3-Nitroaniline (Nucleophile) Aniline->Sigma Nucleophilic Attack on Iodine Product This compound Sigma->Product Deprotonation (Rearomatization) Succinimide Succinimide Sigma->Succinimide

Caption: Mechanism of NIS-mediated iodination of 3-nitroaniline.

Alternative and Evolving Synthetic Strategies

While direct iodination of 3-nitroaniline is the workhorse method, other strategies have been explored, reflecting the ingenuity of synthetic chemists.

The Sandmeyer Reaction
Modern Advancement: Decarboxylative Iodination

A testament to the continued evolution of synthetic methods is the development of transition-metal-free decarboxylative iodination. A 2018 study demonstrated the synthesis of various 2-iodoanilines from their corresponding anthranilic acids.[3] This method was successfully applied to prepare this compound, albeit with a modest yield of 20%.[3] While not a "historical" method in the classical sense, it represents a significant departure from traditional electrophilic substitution and highlights ongoing innovation in C-I bond formation.

Comparative Summary of Synthesis Methods

MethodStarting MaterialKey ReagentsTypical YieldKey Advantages / Disadvantages
Classical Iodination 3-NitroanilineICl, Acetic AcidGoodAdv: Effective, uses basic reagents. Disadv: Harsh/corrosive reagent, potential for side products.
NIS Iodination 3-NitroanilineNIS, Acetic Acid (cat.)HighAdv: Mild conditions, high selectivity, easy handling.[1] Disadv: Reagent cost can be higher than ICl.
Oxidative Iodination 3-NitroanilineI₂, HNO₃, Acetic AcidGood to Excellent[6]Adv: Avoids halogenated solvents, ambient temp.[6] Disadv: Use of strong oxidizing acid.
Sandmeyer Reaction (Hypothetical Precursor)NaNO₂, H⁺, KIN/AAdv: Versatile for many isomers. Disadv: Lack of a suitable, readily available precursor for this specific target.
Decarboxylative Iodination 2-Amino-4-nitrobenzoic acid(Not specified)20%[3]Adv: Novel, metal-free approach. Disadv: Low yield reported, modern method.

Conclusion

The synthesis of this compound has historically been, and largely remains, dominated by the direct electrophilic iodination of 3-nitroaniline. This preference is a clear reflection of the predictable and powerful directing effects of the amino group, which makes this route highly efficient and regioselective. The evolution from harsh reagents like iodine monochloride to milder, safer, and more selective systems such as N-Iodosuccinimide illustrates a significant theme in the advancement of organic synthesis. While alternative pathways like the Sandmeyer reaction are theoretically possible, and modern innovations like decarboxylative iodination present new possibilities, the foundational strategy of iodinating 3-nitroaniline remains the most practical and field-proven method for accessing this valuable chemical intermediate.

References

An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 2-Iodo-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodo-5-nitroaniline is a halogenated nitroaromatic compound that serves as a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals.[1] Its molecular architecture, featuring a combination of a hydrogen-bond-donating amino group, a halogen-bond-donating iodine atom, and a hydrogen-bond-accepting nitro group, predisposes it to a rich landscape of intermolecular interactions that govern its solid-state structure. Understanding the crystal packing and the potential for multiple crystalline forms, or polymorphism, is of paramount importance for controlling the physicochemical properties of this compound and any active pharmaceutical ingredients (APIs) derived from it. This guide provides a detailed analysis of the known crystal structure of this compound and explores the phenomenon of polymorphism by drawing comparisons with closely related isomers.

Introduction: The Significance of Solid-State Structure in Drug Development

The solid-state form of an organic molecule dictates many of its critical properties, including solubility, dissolution rate, bioavailability, stability, and manufacturability. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of the molecules in the crystal lattice, can have profound implications for the efficacy and safety of a drug product. A comprehensive understanding of the crystal structure and polymorphic landscape of a synthetic intermediate like this compound is therefore a crucial aspect of risk management and quality control in drug development.

Molecular Properties of this compound

This compound is an organic compound with the molecular formula C₆H₅IN₂O₂ and a molecular weight of 264.02 g/mol .[1][2] The molecule consists of a benzene ring substituted with an iodine atom at position 2, a nitro group at position 5, and an amino group at position 1. The presence of both electron-donating (amino) and electron-withdrawing (nitro, iodo) groups creates a polarized molecular framework that influences its reactivity and intermolecular interactions.[1]

PropertyValue
Molecular FormulaC₆H₅IN₂O₂
Molecular Weight264.02 g/mol [1][2]
IUPAC NameThis compound[2]
CAS Number5459-50-7[2]
Calculated Density2.101 g/cm³[1]
Boiling Point363.1 °C at 760 mmHg[1][3]

The Known Crystal Structure of this compound

To date, crystallographic analysis of this compound has revealed a single, well-defined crystal structure, which is cataloged in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 193585.[2] This structure provides critical insights into the intermolecular forces that govern the packing of this molecule in the solid state.

Supramolecular Assembly via Hydrogen and Halogen Bonding

The crystal structure of this compound is characterized by a network of robust intermolecular interactions. The primary interaction is the formation of centrosymmetric dimers through hydrogen bonds between the amino (-NH₂) group of one molecule and the nitro (-NO₂) group of a neighboring molecule.[1]

These dimeric units serve as the fundamental building blocks of the crystal lattice. They are further interconnected into extended chains through asymmetric three-center iodo-nitro interactions.[1] This type of interaction, a form of halogen bonding, plays a crucial role in stabilizing the overall crystal packing. The crystal packing is further reinforced by aromatic π-π stacking interactions, leading to a dense and stable three-dimensional framework.[1]

G Fig. 1: Intermolecular Interactions in this compound cluster_dimer1 Molecule A cluster_dimer3 Molecule C A_NH2 Amino Group (-NH2) B_NO2 Nitro Group (-NO2) A_NH2->B_NO2 N-H···O Hydrogen Bond A_NO2 Nitro Group (-NO2) A_I Iodine Atom (-I) C_NO2 Nitro Group (-NO2) A_I->C_NO2 Asymmetric I···O Halogen Bond B_NH2 Amino Group (-NH2) B_NH2->A_NO2 N-H···O Hydrogen Bond

Caption: Key intermolecular interactions in the crystal lattice of this compound.

Polymorphism: A Comparative Analysis with 2-Iodo-4-nitroaniline

While no polymorphs of this compound have been reported in the literature to date, the phenomenon is common in related molecules. The isomeric compound, 2-iodo-4-nitroaniline, is known to be polymorphic, exhibiting at least three different crystal forms: triclinic, orthorhombic, and monoclinic.[4] The existence of polymorphism in this close relative strongly suggests that this compound may also be capable of forming multiple crystalline structures under different crystallization conditions.

The Polymorphs of 2-Iodo-4-nitroaniline

The different polymorphs of 2-iodo-4-nitroaniline arise from variations in the interplay of hydrogen bonds, iodo-nitro interactions, and π-π stacking.[5]

  • Triclinic Form: Molecules are linked by paired N-H···O hydrogen bonds, forming chains of rings. These chains are then connected into sheets by nitro···I interactions, and the sheets are linked by π-π stacking.[5]

  • Orthorhombic Form: Molecules are linked by single N-H···O hydrogen bonds into spiral chains. These chains are then linked by nitro···O interactions into sheets, which are further connected into a three-dimensional structure by π-π stacking.[5]

  • Monoclinic Form: This form can be obtained by recrystallization from various solvents.[4]

The fact that these different packing arrangements are possible for a molecule with the same functional groups as this compound underscores the subtle energetic balance that can lead to polymorphism.

Experimental Protocols for Polymorph Screening and Characterization

A thorough investigation into the potential polymorphism of this compound would involve a systematic polymorph screen. This typically includes crystallization from a wide range of solvents with varying polarities, evaporation rates, and temperatures, as well as techniques like melt crystallization and quench cooling.

Synthesis of this compound

A common synthetic route involves the nitration of 2-iodoaniline using a mixture of nitric and sulfuric acids at controlled low temperatures.[1] Purification is typically achieved by recrystallization from an ethanol-water mixture.[1]

Protocol for Synthesis:

  • Dissolve 2-iodoaniline in concentrated sulfuric acid, maintaining the temperature at 0-5 °C.

  • Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise to the solution, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the mixture at low temperature for a specified duration.

  • Pour the reaction mixture over crushed ice and neutralize with a suitable base to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.

Characterization Techniques

The resulting crystalline material from various crystallization experiments should be analyzed using a suite of solid-state characterization techniques to identify and characterize different polymorphic forms.

G Fig. 2: Experimental Workflow for Polymorph Characterization Synthesis Synthesis & Recrystallization PXRD Powder X-ray Diffraction (PXRD) Synthesis->PXRD Phase Identification DSC Differential Scanning Calorimetry (DSC) Synthesis->DSC Thermal Transitions FTIR FTIR/Raman Spectroscopy Synthesis->FTIR Vibrational Fingerprinting SCXRD Single Crystal X-ray Diffraction (SCXRD) PXRD->SCXRD If suitable crystals TGA Thermogravimetric Analysis (TGA) DSC->TGA Correlate with mass loss

Caption: A typical workflow for the characterization of potential polymorphs.

  • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying different crystalline phases. Each polymorph will produce a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting points and enthalpies of fusion of different polymorphs. It can also reveal solid-solid phase transitions between polymorphs.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to distinguish between anhydrous polymorphs and solvates or hydrates.

  • Vibrational Spectroscopy (FTIR and Raman): These techniques are sensitive to the local molecular environment and can often distinguish between polymorphs based on differences in their vibrational spectra.

  • Single Crystal X-ray Diffraction (SCXRD): When suitable single crystals can be grown, SCXRD provides definitive proof of a new polymorphic form by determining its crystal structure.

Conclusion and Future Outlook

The crystal structure of this compound is defined by a robust network of hydrogen and halogen bonds, leading to the formation of a stable crystalline lattice. While only one crystalline form has been reported to date, the known polymorphism of its isomer, 2-iodo-4-nitroaniline, strongly suggests the potential for the existence of other polymorphic forms of this compound.

For researchers and professionals in drug development, a proactive approach to exploring the polymorphic landscape of this key intermediate is warranted. A systematic polymorph screen, employing a variety of crystallization techniques and a comprehensive suite of analytical methods, would provide a more complete understanding of its solid-state chemistry. Such studies are essential for ensuring the development of robust and reliable manufacturing processes for any pharmaceuticals derived from this compound.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Iodo-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Iodo-5-nitroaniline is a vital intermediate in the synthesis of complex pharmaceuticals and fine chemicals.[1] Its molecular architecture, featuring an amino group, a nitro group, and an iodine substituent on a benzene ring, provides a unique platform for diverse chemical transformations. However, the presence of the nitro group, a well-known energetic functional group, necessitates a thorough understanding of the compound's thermal stability and decomposition behavior. Uncontrolled thermal decomposition of nitroaromatic compounds can lead to runaway reactions, posing significant safety risks in laboratory and manufacturing settings.[2][3]

This technical guide provides a comprehensive framework for evaluating the thermal hazards of this compound. While specific, in-depth thermal decomposition studies on this exact molecule are not extensively published, this document synthesizes data from structurally analogous compounds and established principles of thermal analysis to offer a predictive overview and a robust experimental workflow. We will explore the likely decomposition pathways, detail the critical experimental protocols for characterization, and discuss the interpretation of the resulting data. This guide is designed to equip researchers with the necessary knowledge to handle, store, and utilize this compound safely and effectively.

Physicochemical Profile of this compound

A foundational understanding of a compound's physical properties is the first step in any stability assessment. This compound (C₆H₅IN₂O₂) is a yellow solid at room temperature.[4] Its key properties are summarized below.

PropertyValueSource
Molecular Weight 264.02 g/mol [1][5]
Melting Point 105 °C[4]
Boiling Point 363.1 °C at 760 mmHg[1][6]
Density 2.101 g/cm³[1][6]
Appearance Yellow Solid[4]

The presence of both an electron-donating amino group and two strong electron-withdrawing groups (nitro and iodo) creates a polarized molecular framework that influences its reactivity and intermolecular interactions.[1] In the solid state, crystallographic analysis reveals that molecules form centrosymmetric dimers through hydrogen bonding between the amino and nitro groups.[1] These structural features are critical as they dictate the energy required to transition from a stable solid lattice to a potentially reactive liquid or gaseous state.

Predicted Decomposition Pathways and Mechanistic Insights

The thermal decomposition of nitroaromatic compounds is a complex process typically initiated by the cleavage of the weakest bond in the molecule. For this compound, the primary candidates for initial bond scission are the Carbon-Nitro (C-NO₂) bond and the Carbon-Iodine (C-I) bond.

  • C-NO₂ Bond Homolysis: The C-NO₂ bond is notoriously weak in nitroaromatic compounds and is often the primary trigger for decomposition.[2][7] Homolytic cleavage would generate an aryl radical and a nitrogen dioxide (NO₂) radical. The highly reactive NO₂ can then propagate further decomposition reactions.

  • C-I Bond Homolysis: The C-I bond is the weakest among carbon-halogen bonds and is another plausible initiation point. This pathway would yield an aminonitrophenyl radical and an iodine radical.

  • Intramolecular Rearrangement: In some cases, particularly with substituents ortho to the nitro group, intramolecular rearrangements can occur.[2][7] For this compound, an interaction between the ortho-iodine and the nitro group, or the amino and nitro groups, could facilitate a lower-energy decomposition pathway prior to simple bond cleavage.

The subsequent steps would involve a cascade of radical reactions, including hydrogen abstraction, dimerization, and fragmentation of the aromatic ring, leading to the formation of gaseous products like NOx, CO, CO₂, and solid carbonaceous residue.

Decomposition_Pathway cluster_start Initiation cluster_path1 Pathway 1: C-NO₂ Cleavage cluster_path2 Pathway 2: C-I Cleavage cluster_products Propagation & Termination parent parent intermediates intermediates products products pathway pathway Parent This compound NO2_Radical •NO₂ Parent->NO2_Radical Δ Nitro_Radical 5-Nitro-2-aminophenyl Radical Parent->Nitro_Radical Δ I_Radical •I Parent->I_Radical Δ Aryl_Radical 2-Iodo-5-aminophenyl Radical Final_Products Gaseous Products (NOx, CO, H₂O, I₂) + Carbonaceous Residue Aryl_Radical->Final_Products Radical Cascade NO2_Radical->Final_Products Further Reactions Nitro_Radical->Final_Products Radical Cascade I_Radical->Final_Products Further Reactions

Caption: Predicted initial steps in the thermal decomposition of this compound.

Experimental Workflow for Thermal Hazard Assessment

A multi-technique approach is essential for a comprehensive thermal hazard assessment. The combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provides critical information on decomposition temperatures, energy release, and mass loss.

Experimental_Workflow arrow arrow A Sample Preparation (1-5 mg, precise mass) B Differential Scanning Calorimetry (DSC) A:e->B:w C Thermogravimetric Analysis (TGA) A:e->C:w E T_onset, ΔH_decomp, Melting Point B->E F Mass Loss (%), Decomposition Stages C->F D Data Analysis & Interpretation G Thermal Hazard Report D->G E->D F->D

Caption: Standard experimental workflow for thermal analysis.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, onset temperature of decomposition, and the enthalpy of decomposition (ΔH_decomp). DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[8]

Methodology:

  • Instrument Calibration: Calibrate the instrument for temperature and heat flow using a certified indium standard. This ensures the accuracy of melting point and enthalpy measurements.

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a vented aluminum DSC pan. A vented pan is crucial to allow gaseous decomposition products to escape, preventing pressure buildup that could damage the instrument and skew results.

  • Experimental Conditions:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 30-50 mL/min. An inert atmosphere prevents oxidative side reactions that are not representative of the intrinsic thermal decomposition.

    • Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature well above the expected decomposition (e.g., 400 °C) at a linear heating rate of 10 °C/min. A 10 °C/min rate is a standard for screening and provides a good balance between resolution and experimental time.[8]

  • Data Analysis:

    • Identify the endothermic peak corresponding to the melting of the sample.

    • Identify the exothermic peak(s) corresponding to decomposition.

    • Determine the extrapolated onset temperature (T_onset) of the decomposition exotherm. This is a critical parameter for defining the maximum safe processing temperature.

    • Integrate the area under the decomposition exotherm to calculate the enthalpy of decomposition (ΔH_decomp) in J/g. A large exothermic value indicates a high potential for a thermal runaway.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of the sample as a function of temperature. TGA helps identify decomposition stages and the amount of non-volatile residue.

Methodology:

  • Instrument Calibration: Calibrate the balance using certified weights and verify the temperature accuracy using materials with known Curie points.

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a ceramic or alumina TGA pan. A larger sample than DSC is often used to improve the accuracy of mass loss measurements.

  • Experimental Conditions:

    • Place the sample pan into the TGA furnace.

    • Purge with an inert gas (e.g., Nitrogen) at 30-50 mL/min.

    • Heat the sample using the same temperature program as the DSC experiment (e.g., 30 °C to 400 °C at 10 °C/min) to ensure direct comparability of the data.

  • Data Analysis:

    • Plot the mass (%) versus temperature.

    • Determine the onset temperature of mass loss and correlate it with the DSC T_onset.

    • Identify the number of decomposition steps and the percentage of mass lost in each step.

    • Quantify the final residue at the end of the experiment.

Data Synthesis

The data obtained from DSC and TGA should be compiled to build a complete picture of the thermal behavior.

ParameterSymbolTypical Expected Value (for Nitroaromatics)Significance
Melting OnsetT_m100-160 °CDefines solid-to-liquid phase transition
Decomposition Onset (DSC)T_onset200-300 °CIndicates temperature at which exothermic decomposition begins
Enthalpy of DecompositionΔH_decomp> 500 J/gMeasures the energy released; higher values indicate greater hazard
Peak Decomposition Temp.T_peakT_onset + 10-50 °CTemperature of maximum decomposition rate
Mass Loss (TGA)%70-100%Indicates conversion to volatile products

Characterization of Decomposition Products

Identifying the final decomposition products is crucial for confirming the proposed mechanisms and understanding the full hazard profile, including the toxicity of released gases. This typically involves a controlled, small-scale decomposition followed by chromatographic and spectroscopic analysis.

Product_Analysis_Workflow arrow arrow A Controlled Decomposition (Small scale, sealed vessel or tube furnace) B Residue & Gaseous Product Collection A->B C Solvent Extraction of Solid Residue B->C D Trapping of Volatile Products (e.g., sorbent tube) B->D E GC-MS or LC-MS Analysis of Extract C->E F Thermal Desorption GC-MS of Trapped Volatiles D->F G Structure Elucidation & Mechanism Confirmation E->G F->G

Caption: Workflow for the identification of thermal decomposition products.

Safety, Handling, and Storage

Given its classification as a nitroaromatic compound, this compound must be handled with appropriate care.

  • Toxicity: The compound is considered toxic if swallowed, in contact with skin, or if inhaled. Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10]

  • Thermal Hazards: Avoid heating the material above its decomposition onset temperature, especially in a confined system. Nitroaromatic compounds can decompose with explosive force under certain conditions.[2] Store the material in a cool, dry, dark place away from heat sources and incompatible materials.[11]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

While direct, published data on the thermal decomposition of this compound is scarce, a robust safety and stability assessment can be constructed based on established principles and the behavior of analogous nitroaromatic compounds. The primary thermal risks are associated with a rapid, exothermic decomposition initiated by the cleavage of the C-NO₂ or C-I bond. A rigorous experimental approach using DSC and TGA is mandatory to quantify the onset temperature and energy release, providing the necessary data to establish safe handling, storage, and processing limits. By following the predictive framework and experimental protocols outlined in this guide, researchers and drug development professionals can mitigate the risks associated with this valuable but energetic chemical intermediate.

References

Reactivity Analysis of Functional Groups in 2-Iodo-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive reactivity analysis of 2-iodo-5-nitroaniline, a versatile intermediate in modern organic synthesis. The molecule's unique electronic architecture, arising from the interplay of an electron-donating amino group, an electron-withdrawing nitro group, and a sterically demanding, highly polarizable iodo group, presents a rich landscape of chemical reactivity. This document delves into the specific transformations of each functional group—the amino, iodo, and nitro moieties—and explores the regiochemical outcomes of electrophilic aromatic substitution. By synthesizing mechanistic principles with field-proven protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in the synthesis of complex molecular targets, including pharmaceuticals and advanced materials.[1][2]

Molecular Architecture and Electronic Profile

This compound (C₆H₅IN₂O₂) is an aromatic compound with a molecular weight of 264.02 g/mol .[1][3] Its reactivity is not merely the sum of its parts but a complex interplay of competing and cooperating electronic and steric effects.

  • Amino Group (-NH₂): A potent electron-donating group (EDG) through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). It is a strong activating group and directs incoming electrophiles to the ortho and para positions.

  • Nitro Group (-NO₂): A powerful electron-withdrawing group (EWG) through both resonance (-R effect) and induction (-I effect). It is a strong deactivating group and a meta-director.[4] Its presence significantly reduces the basicity and nucleophilicity of the amino group.[1]

  • Iodo Group (-I): An interesting case, the iodo group is electron-withdrawing via induction (-I effect) but weakly electron-donating through resonance (+R effect). Overall, it is a deactivating group but still directs incoming electrophiles to the ortho and para positions. Its primary role in synthesis is that of an excellent leaving group in transition-metal-catalyzed cross-coupling reactions.

This unique substitution pattern creates a polarized molecular framework, influencing everything from intermolecular interactions in the solid state to the specific reaction conditions required for selective transformations.[1]

Visualization: Electronic Influence on the Aromatic Ring

The following diagram illustrates the combined directing effects of the functional groups on the aromatic ring, highlighting the positions most susceptible to electrophilic attack.

Caption: Directing effects of functional groups in this compound.

Reactivity of the Iodo Group: Gateway to C-C and C-N Bonds

The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodo group an exceptional leaving group for palladium-catalyzed cross-coupling reactions. This is often the rate-determining step (oxidative addition) in the catalytic cycle.[5] The general reactivity trend for aryl halides in these reactions is I > Br > Cl >> F.[5]

Suzuki-Miyaura Coupling

This reaction is a cornerstone of modern synthesis for forming carbon-carbon bonds. The iodo group of this compound readily participates in Suzuki coupling with various boronic acids or esters.

Causality Behind Protocol Choices:

  • Catalyst: A palladium(0) source is required. Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand is common. For an electron-poor and potentially hindered substrate like this, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often superior as they facilitate the rate-limiting oxidative addition step and promote reductive elimination.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step, where the organic group is transferred from boron to palladium. The choice of base can significantly impact yield and must be compatible with other functional groups.

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (264 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add the palladium catalyst, for instance, Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Add a solvent mixture, typically 1,4-dioxane/water (4:1, 10 mL).

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the mixture to room temperature, dilute with ethyl acetate (30 mL), and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

This reaction enables the formation of carbon-nitrogen bonds, transforming the aryl iodide into a more complex aniline derivative.

Causality Behind Protocol Choices:

  • Ligand: This reaction is highly dependent on specialized phosphine ligands. Bulky, electron-rich biarylphosphine ligands (e.g., BINAP, Xantphos) are critical for promoting both the oxidative addition and the C-N reductive elimination steps.

  • Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) being the most common choice. It facilitates the deprotonation of the amine coupling partner, making it a better nucleophile.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between the aryl iodide and a terminal alkyne, a key transformation for accessing acetylenic compounds. Iodoanilines are highly reactive in this transformation.[5]

Causality Behind Protocol Choices:

  • Co-catalyst: This reaction uniquely employs a copper(I) co-catalyst (e.g., CuI) in addition to the palladium catalyst. The copper salt is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used. It serves both as the base to deprotonate the alkyne and often as the solvent.

Table 1: Comparison of Cross-Coupling Reactions
ReactionBond FormedKey ReagentsTypical Conditions
Suzuki-Miyaura C(sp²)-C(sp²)Arylboronic acid, Pd catalyst, Base (K₂CO₃)80-100 °C, Dioxane/H₂O
Buchwald-Hartwig C(sp²)-NAmine, Pd catalyst, Ligand, Base (NaOtBu)100-120 °C, Toluene/Dioxane
Sonogashira C(sp²)-C(sp)Terminal Alkyne, Pd catalyst, Cu(I) salt, Base (TEA)Room Temp to 60 °C, THF/TEA

Reactivity of the Nitro Group: Selective Reduction

The nitro group is a versatile functional handle, primarily through its reduction to a primary amino group. This transformation opens up a vast array of subsequent chemical modifications, including diazotization and acylation.[6] The key challenge is to achieve this reduction chemoselectively without affecting the iodo group.

Causality Behind Method Selection:

  • Catalytic Hydrogenation: Standard conditions like H₂ with Pd/C are often avoided. While effective for nitro reduction, these conditions can readily cleave the C-I bond (hydrogenolysis), leading to the undesired de-iodinated product.[7] Using Raney Nickel can sometimes be a safer alternative to prevent dehalogenation.[7]

  • Metal-Acid Systems: Reagents like tin(II) chloride (SnCl₂) in concentrated HCl, or metallic iron (Fe) or zinc (Zn) in acetic acid are highly effective and generally do not affect the aryl iodide.[7][8][9] These methods are often preferred for their high chemoselectivity.

Visualization: Workflow for Selective Nitro Group Reduction

G start This compound reagents SnCl₂·2H₂O Ethanol / HCl start->reagents Add process Reaction at 70°C (Reflux) reagents->process Heat workup Basification (aq. NaOH) Extraction (Ethyl Acetate) process->workup Cool & Quench product 4-Iodo-1,3-diaminobenzene workup->product Isolate

Caption: A typical workflow for the chemoselective reduction of the nitro group.

  • In a round-bottom flask, dissolve this compound (2.64 g, 10 mmol) in ethanol (50 mL).

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50 mmol) in concentrated hydrochloric acid (15 mL) portion-wise, as the reaction can be exothermic.

  • Fit the flask with a reflux condenser and heat the mixture to 70-80 °C with stirring for 1-3 hours.

  • Monitor the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture in an ice bath and carefully neutralize it by the slow addition of a concentrated aqueous sodium hydroxide (NaOH) solution until the pH is >10. A precipitate of tin salts will form.

  • Extract the aqueous slurry with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield 4-iodo-benzene-1,3-diamine.

Reactivity of the Amino Group: Nucleophilic Character

Despite being deactivated by the adjacent nitro group, the amino group retains sufficient nucleophilicity to undergo several important reactions.[1]

Acylation

The amino group can be readily acylated by reaction with acid chlorides or anhydrides to form amides. This is often done to protect the amino group or to introduce new functional moieties.

  • Suspend this compound (2.64 g, 10 mmol) in dichloromethane (50 mL) in a flask equipped with a magnetic stirrer.

  • Add triethylamine (1.5 mL, 11 mmol) to act as a base.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (0.78 mL, 11 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by adding water (30 mL). Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield N-(2-iodo-5-nitrophenyl)acetamide.

Diazotization

The amino group can be converted into a diazonium salt intermediate by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures.[10] These diazonium salts are highly versatile and can be subsequently converted into a wide range of functional groups (e.g., -OH, -CN, -F, -Cl, -Br) via Sandmeyer or Schiemann reactions. This allows for the replacement of the original amino functionality, providing another strategic avenue for molecular elaboration.

Regioselectivity in Electrophilic Aromatic Substitution (EAS)

Predicting the outcome of EAS on this polysubstituted ring requires a careful weighing of the directing effects of the three substituents.

  • -NH₂ (at C1): Strongest activating group, ortho, para-director.

  • -I (at C2): Deactivating, ortho, para-director.

  • -NO₂ (at C5): Strongest deactivating group, meta-director.

The powerful activating effect of the amino group is the dominant factor. It strongly directs incoming electrophiles to its ortho (C2, C6) and para (C4) positions.

  • The C2 position is blocked by the iodo group.

  • The C4 position is sterically accessible.

  • The C6 position is also sterically accessible.

However, the nitro group deactivates the entire ring, particularly the positions ortho and para to it (C4, C6, C1). The iodo group also deactivates the ring. Therefore, EAS reactions on this substrate are generally disfavored and would require harsh conditions. If a reaction were to occur, the C4 and C6 positions are the most likely sites due to the directing influence of the amino group. The choice between C4 and C6 would depend on the specific electrophile and steric considerations.

Summary and Outlook

This compound is a molecule of strategic importance, offering three distinct and orthogonally reactive functional groups.

  • The iodo group serves as the primary handle for building molecular complexity through robust and predictable palladium-catalyzed cross-coupling reactions.

  • The nitro group can be chemoselectively reduced to an amine, providing a gateway to a different set of functionalizations.

  • The amino group , while deactivated, can still undergo reliable transformations like acylation and diazotization.

A thorough understanding of the electronic interplay between these groups, as outlined in this guide, is paramount for designing logical and efficient synthetic routes. This knowledge empowers chemists to selectively address each functional group, unlocking the full potential of this compound as a cornerstone building block in the synthesis of novel chemical entities.

References

Technical Guide: Safe Handling and Management of 2-Iodo-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive technical overview of the safety protocols, handling procedures, and material safety data for 2-Iodo-5-nitroaniline (CAS No. 5459-50-7). It is intended for researchers, chemists, and professionals in drug development and synthetic chemistry who may handle this compound. The information herein is synthesized from established safety data sheets and chemical literature to ensure a high standard of scientific integrity and operational safety.

Executive Summary: Hazard Profile and Core Precautions

This compound is an aromatic amine and a nitro compound, a class of chemicals that warrants careful handling due to potential toxicity. While comprehensive toxicological data for this specific isomer is limited, available information and data from structurally similar compounds indicate it should be treated as a hazardous substance. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[1] Structurally related nitroanilines are known to be toxic if swallowed, inhaled, or absorbed through the skin, with potential to cause damage to organs, particularly the blood, through prolonged or repeated exposure.[2][3][4] Therefore, a conservative approach to safety is paramount. All operations should be conducted under the assumption that the compound is toxic and irritant, mandating the use of stringent engineering controls and appropriate personal protective equipment (PPE).

Physicochemical and Structural Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and use in experimental design. The molecule features a benzene ring substituted with an amino group (-NH₂), an iodine atom (-I), and a nitro group (-NO₂).[5] This substitution pattern, particularly the presence of electron-withdrawing iodo and nitro groups, influences the compound's reactivity and physical characteristics.[5]

PropertyValueSource(s)
Chemical Formula C₆H₅IN₂O₂[5][6]
Molecular Weight 264.02 g/mol [5][7]
CAS Number 5459-50-7[6][8][9]
Appearance Solid (often crystalline)[1][8]
Boiling Point 363.1 °C at 760 mmHg[5][6]
Density 2.101 g/cm³[5][6]
Flash Point 173.4 °C[5][6]
Storage Temperature 2-8°C, protected from light, sealed in dry conditions[1]
Hazard Identification and GHS Classification

Based on available data, this compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Signal Word: Warning[1]

  • Pictogram: GHS07 (Exclamation Mark)[1]

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

Expert Analysis: The causality behind these classifications lies in the chemical nature of aromatic amines and nitro compounds. The aniline moiety can be readily absorbed and may cause skin sensitization or irritation. The nitro group contributes to the compound's reactivity and potential for irritation. While the acute toxicity for this specific isomer is not fully characterized, related compounds like 2-nitroaniline are classified as acutely toxic (Category 3) via oral, dermal, and inhalation routes.[2][3] Therefore, it is critical to assume a higher level of toxicity and prevent all direct contact and aerosol generation.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory. This begins with engineering controls, supplemented by rigorous adherence to PPE protocols.

Engineering Controls:

  • All handling of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood to control airborne concentrations.[2][10][11]

  • Ensure a safety shower and eyewash station are readily accessible and have been recently tested.

Personal Protective Equipment (PPE): The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.

Protection TypeSpecificationRationale and Standards
Eye/Face Tightly fitting chemical safety goggles. A face shield should be worn over goggles if there is a splash hazard.Prevents contact from splashes and airborne dust particles. Conforms to standards like EN 166 (EU) or OSHA 29 CFR 1910.133 (US).[11][12]
Skin/Body Chemical-resistant lab coat. Impervious protective clothing may be required for larger quantities or spill cleanup.Provides a barrier against skin contact.[10][12]
Hand Chemical-resistant gloves (e.g., Nitrile). Glove thickness and material should be chosen based on the solvent used and duration of contact.Prevents dermal absorption, a primary exposure route. Always check manufacturer data for breakthrough times. Change gloves immediately if contaminated.[10][11]
Respiratory Not typically required if work is performed within a certified chemical fume hood. If weighing outside of a containment system, a NIOSH-approved respirator with a particulate filter is necessary.Prevents inhalation of dust, which can cause respiratory irritation and systemic toxicity.[10][11]
Standard Operating Procedure: Safe Handling Workflow

Adherence to a systematic workflow is crucial for minimizing exposure risk. The following protocol outlines the essential steps for handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Post-Handling & Cleanup Prep 1. Conduct Risk Assessment - Review SDS - Identify procedural hazards PPE_On 2. Don Full PPE - Goggles/Face Shield - Lab Coat - Appropriate Gloves Prep->PPE_On FumeHood 3. Work in Fume Hood - Verify hood function - Keep sash at lowest practical height PPE_On->FumeHood Weighing 4. Handle Compound - Use smallest quantity necessary - Avoid generating dust - Keep container closed when not in use FumeHood->Weighing Decon 5. Decontaminate Surfaces - Clean work area thoroughly Weighing->Decon Waste 6. Dispose of Waste - Segregate into labeled hazardous waste containers Decon->Waste PPE_Off 7. Doff PPE Correctly - Remove gloves first, avoiding skin contact Waste->PPE_Off Wash 8. Wash Hands Thoroughly PPE_Off->Wash

Caption: A generalized workflow for safely handling potent chemical compounds.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

This protocol is a self-validating system; if an exposure occurs, it necessitates immediate medical evaluation regardless of apparent symptom severity.

  • Inhalation: Immediately move the exposed person to fresh air.[12][13] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[12][13] Seek immediate medical attention.[2][14]

  • Skin Contact: Immediately remove all contaminated clothing.[2][3] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[12][13] Seek immediate medical attention.[2][14]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[10][12][13] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[12] Rinse the mouth thoroughly with water.[2] Never give anything by mouth to an unconscious person.[12] Call a Poison Control Center or doctor immediately.[2][14]

SpillResponse start Spill Occurs assess Assess Spill - Is it safe to manage? - Alert personnel start->assess ppe Don Full PPE (Gloves, Goggles, Lab Coat, Respirator if needed) assess->ppe contain Contain Spill - Prevent spreading and entry into drains ppe->contain cleanup Clean Up Procedure - Cover with inert absorbent or gently sweep (avoid dust) - Place in sealed container contain->cleanup decontaminate Decontaminate Area - Wash spill surface with appropriate solvent/detergent cleanup->decontaminate dispose Dispose of Waste - Label as hazardous waste - Follow institutional protocols decontaminate->dispose end Response Complete dispose->end

Caption: A systematic workflow for responding to a chemical spill.

Detailed Spill Protocol:

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area.[2] Alert colleagues and the laboratory supervisor.

  • Protect Yourself: Don appropriate PPE, including respiratory protection if dust is present or the spill is large.[2][15]

  • Containment: Prevent the spill from spreading or entering drains.[10][12]

  • Cleanup: For solid spills, avoid creating dust.[10] If appropriate, gently moisten the material with an inert liquid before carefully sweeping it up.[16] Place all contaminated material into a clearly labeled, sealable container for hazardous waste.[10][14]

  • Decontamination: Clean the spill area thoroughly with soap and water or another appropriate cleaning agent.[16]

  • Disposal: All cleanup materials and contaminated PPE must be disposed of as hazardous waste according to institutional and local regulations.[2][12]

Fire and Explosion Hazard Data
  • Flammability: The compound is combustible, but not highly flammable.[16][17]

  • Explosion Hazard: Finely dispersed dust can form explosive mixtures in the air.[17]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[12][18]

  • Hazardous Combustion Products: Thermal decomposition may produce toxic and corrosive fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[18]

  • Advice for Firefighters: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[2][12][18] Combat the fire from a sheltered position and cool any exposed containers with water spray.[10][17]

Storage and Disposal
  • Storage: Store in a cool, dry, well-ventilated area designated for hazardous materials.[3][10][12] Keep containers tightly closed and sealed.[2][3] The substance should be stored locked up and protected from light.[1][2] Store away from incompatible materials such as strong acids and strong oxidizing agents.[14][17][19]

  • Disposal: Chemical waste must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[2] Do not mix with other waste.[2] Dispose of the substance and its container at an approved hazardous waste treatment facility.[12][14]

References

Methodological & Application

Application Note: A Robust Protocol for the Regioselective Synthesis of 2-Iodo-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 2-Iodo-5-nitroaniline, a valuable building block in the development of pharmaceuticals and complex organic molecules.[1] The procedure details the direct electrophilic iodination of 5-nitroaniline using molecular iodine (I₂) and an oxidizing agent in an acidic medium. This method is selected for its reliability, regioselectivity, and scalability. We will delve into the mechanistic underpinnings, provide a detailed step-by-step protocol, outline critical safety procedures, and present methods for product characterization.

Introduction and Scientific Principle

This compound is a key intermediate whose functional groups—an amine, a nitro group, and an iodine atom—offer multiple avenues for subsequent chemical transformations, such as nucleophilic aromatic substitution and cross-coupling reactions.[1] The synthesis described herein is an electrophilic aromatic substitution (SEAr) reaction.

Mechanism of Action: The core of this reaction is the in-situ generation of a potent electrophilic iodine species ("I⁺").[2] Molecular iodine (I₂) itself is not electrophilic enough to react with a deactivated aromatic ring like 5-nitroaniline. However, in the presence of an oxidizing agent (e.g., periodic acid, nitric acid, or N-iodosuccinimide) under acidic conditions, a highly electrophilic iodinating agent is formed.[2][3]

The amine (-NH₂) group of 5-nitroaniline is a powerful ortho-, para-director and an activating group. Conversely, the nitro (-NO₂) group is a meta-director and a strong deactivating group. The directing effects of the amine group dominate, guiding the incoming electrophile. The iodine atom is installed at the ortho position relative to the highly activating amino group, which is sterically accessible.

Materials and Methods

Reagents and Materials

All reagents should be of ACS grade or higher and used as received unless otherwise noted.

ReagentFormulaMW ( g/mol )CAS No.Molar Eq.Amount
5-NitroanilineC₆H₆N₂O₂138.1299-09-21.05.00 g
Iodine (I₂)I₂253.817553-56-20.54.60 g
Periodic Acid (H₅IO₆)H₅IO₆227.9410450-60-90.43.30 g
Glacial Acetic AcidCH₃COOH60.0564-19-7-100 mL
Deionized WaterH₂O18.027732-18-5-As needed
Sodium ThiosulfateNa₂S₂O₃158.117772-98-7-~5 g
Ethyl AcetateC₄H₈O₂88.11141-78-6-~200 mL
Brine (sat. NaCl)NaCl58.447647-14-5-~50 mL
Anhydrous MgSO₄MgSO₄120.377487-88-9-~5 g
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Condenser

  • Heating mantle with temperature control

  • Separatory funnel (500 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin-Layer Chromatography (TLC) plates (silica gel)

Detailed Experimental Protocol

The following diagram outlines the major stages of the synthesis workflow.

G cluster_reaction Synthesis cluster_workup Work-Up & Isolation cluster_purification Purification & Analysis A 1. Dissolve 5-Nitroaniline in Acetic Acid B 2. Add Iodine & Periodic Acid A->B C 3. Heat Reaction (e.g., 80°C, 4h) B->C D 4. Cool & Pour into Water C->D E 5. Quench with Na₂S₂O₃ D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash & Dry Organic Layer F->G H 8. Concentrate in vacuo G->H I 9. Recrystallize or Column H->I J 10. Characterize Product (NMR, MP, etc.) I->J

Caption: Overall workflow for the synthesis and purification of this compound.
Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and thermometer, add 5-nitroaniline (5.00 g, 36.2 mmol).

  • Dissolution: Add 100 mL of glacial acetic acid to the flask. Stir the mixture at room temperature until the 5-nitroaniline is fully dissolved.

  • Reagent Addition: To the resulting solution, add molecular iodine (4.60 g, 18.1 mmol) followed by periodic acid (3.30 g, 14.5 mmol).

    • Scientist's Note: Periodic acid acts as the oxidant to convert I₂ to the active electrophilic species. Adding the reagents in this order ensures the oxidant is present as the reaction begins.

  • Reaction: Heat the reaction mixture to 80°C using a heating mantle. Maintain this temperature and continue stirring for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 5:1 mixture of petroleum ether/ethyl acetate as the eluent. The disappearance of the 5-nitroaniline spot indicates completion.

  • Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the dark solution into a beaker containing 400 mL of ice-cold deionized water with vigorous stirring.

  • Work-Up: Add a 10% aqueous solution of sodium thiosulfate dropwise to the mixture until the dark color of excess iodine disappears, resulting in a yellow suspension.[4]

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the product with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[5]

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a yellow-orange solid.

  • Purification: Recrystallize the crude solid from a minimal amount of hot ethanol or purify by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to obtain pure this compound.[6]

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • Melting Point: 105 °C.[6]

  • ¹H NMR (400 MHz, CDCl₃): δ 8.55 (d, J = 2.8 Hz, 1H), 8.04 (dd, J = 8.8, 2.4 Hz, 1H), 6.70 (d, J = 9.2 Hz, 1H), 4.84 (s, 2H, -NH₂).[6]

  • ¹³C NMR (100 MHz, CDCl₃): δ 152.5, 139.3, 135.6, 125.9, 112.4, 80.7.[6]

Safety and Waste Disposal

Personnel must wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, at all times. [7] All operations should be performed inside a certified chemical fume hood.

  • 5-Nitroaniline: Toxic if swallowed, inhaled, or in contact with skin.[8] Avoid creating dust.

  • Iodine: Harmful if inhaled or in contact with skin. Causes skin and eye irritation.[9]

  • Periodic Acid: Strong oxidizer. May cause fire or explosion in contact with combustible materials. Causes severe skin burns and eye damage.[10]

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Flammable liquid and vapor.

Waste Disposal: All chemical waste must be handled in accordance with local, state, and federal regulations.[11]

  • Solid Waste: Contaminated items (gloves, filter paper) should be collected in a designated hazardous waste container.[9]

  • Liquid Waste: Aqueous and organic waste streams should be collected separately in appropriately labeled hazardous waste containers. Do not pour any reagents or solutions down the drain.[12][13]

The following diagram illustrates the chemical transformation.

Caption: Reaction scheme for the iodination of 5-nitroaniline.

References

Application of 2-Iodo-5-nitroaniline in Suzuki and Sonogashira Coupling Reactions: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and professionals in drug development on the strategic application of 2-iodo-5-nitroaniline in two of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura and Sonogashira reactions. This guide moves beyond simple procedural outlines to explain the underlying principles, helping to inform experimental design and troubleshooting.

Introduction: The Strategic Value of this compound

This compound is a versatile building block in organic synthesis. Its structure is characterized by an electron-withdrawing nitro group and an electron-donating amino group on the same aromatic ring. This electronic arrangement significantly influences the reactivity of the carbon-iodine bond, making it a highly effective substrate in palladium-catalyzed cross-coupling reactions. The resulting products, substituted nitroanilines, are valuable intermediates in the synthesis of a wide range of compounds, including pharmaceuticals, dyes, and materials with specific electronic properties.[1][2]

The Suzuki and Sonogashira reactions, both Nobel Prize-winning methodologies, provide robust and versatile methods for the formation of carbon-carbon bonds.[3][4] This guide will detail the application of this compound in these reactions, providing both the theoretical framework and practical, step-by-step protocols.

Section 1: Suzuki-Miyaura Coupling with this compound

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or boronic ester, in the presence of a base.[4][5] This reaction is a cornerstone of modern synthetic chemistry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.

Mechanistic Insights: The "Why" Behind the Protocol

Understanding the catalytic cycle of the Suzuki reaction is crucial for optimizing reaction conditions and troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step of the reaction.[4] The electron-withdrawing nature of the nitro group on the aniline ring can facilitate this step.[7]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[8][9][10]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Complex Ar-Pd(II)L₂-I Pd0->PdII_Complex Ar-I (this compound) Transmetalation Transmetalation PdII_Aryl_Complex Ar-Pd(II)L₂-R' PdII_Complex->PdII_Aryl_Complex R'-B(OR)₂ + Base PdII_Aryl_Complex->Pd0 Ar-R' RedElim Reductive Elimination CoupledProduct 2-Amino-4-nitro-biphenyl derivative ArylIodide This compound BoronicAcid R'-B(OR)₂

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound

This protocol provides a general procedure that can be adapted based on the specific boronic acid used.

Materials:

  • This compound

  • Aryl or vinyl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)[6]

  • Base (e.g., K₂CO₃, 2.0 equivalents)[6]

  • Solvent (e.g., 1,4-dioxane/water mixture)[6]

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • To a reaction flask, add this compound (1.0 equivalent), the boronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and the palladium catalyst (0.05 equivalents).

  • Purge the flask with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Add the deoxygenated solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for the required time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[6]

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the mixture and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-4-nitrobiphenyl derivative.[6]

Data Presentation: Optimizing Suzuki Coupling Conditions

The choice of catalyst, base, and solvent can significantly impact the yield and reaction time. The following table summarizes typical conditions.

Catalyst (mol%)Base (equivalents)Solvent SystemTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄ (5)K₂CO₃ (2.0)Dioxane/H₂O (4:1)10075-95
Pd(OAc)₂ (2) / PCy₃ (4)K₃PO₄ (2.0)Toluene/H₂O (10:1)8080-98
Pd₂(dba)₃ (2.5) / tBu₃P (5)Cs₂CO₃ (2.0)THF6070-90

Yields are representative and can vary based on the specific substrates used.

Section 2: Sonogashira Coupling with this compound

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[11][12] This reaction is highly efficient for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of substituted alkynes.[11]

Mechanistic Insights: The Dual Catalytic Cycle

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[11][13]

  • Palladium Cycle: Similar to the Suzuki coupling, this cycle involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation and reductive elimination.

  • Copper Cycle: The copper(I) cocatalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[12] This species is more nucleophilic than the parent alkyne and readily undergoes transmetalation with the palladium(II) complex. The use of a copper co-catalyst often allows the reaction to proceed under milder conditions.[12][14]

Sonogashira_Coupling_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle cluster_product Product Pd0 Pd(0)L₂ PdII_Complex Ar-Pd(II)L₂-I Pd0->PdII_Complex Oxidative Addition (Ar-I) PdII_Alkynyl_Complex Ar-Pd(II)L₂-C≡CR' PdII_Complex->PdII_Alkynyl_Complex Transmetalation (Cu-C≡CR') PdII_Alkynyl_Complex->Pd0 Reductive Elimination (Ar-C≡CR') CoupledProduct 2-Alkynyl-5-nitroaniline PdII_Alkynyl_Complex->CoupledProduct CuI Cu(I)X Cu_Acetylide Cu(I)-C≡CR' CuI->Cu_Acetylide Alkyne H-C≡CR' Alkyne->Cu_Acetylide Base Cu_Acetylide->PdII_Complex Transmetalation

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of this compound

This protocol provides a general method that can be optimized for different terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equivalents)[15]

  • Copper(I) iodide (CuI, 0.04 equivalents)[15]

  • Base (e.g., triethylamine (Et₃N))[15][16]

  • Solvent (e.g., anhydrous tetrahydrofuran (THF))[15]

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate or diethyl ether

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), the palladium catalyst (0.02 equivalents), and copper(I) iodide (0.04 equivalents).[15]

  • Add the anhydrous solvent (e.g., THF) and the base (e.g., triethylamine).[15]

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 equivalents) dropwise to the reaction mixture.[15]

  • Heat the reaction mixture to the desired temperature (typically 50-70 °C) and monitor the reaction progress by TLC.[15]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[15]

  • Wash the combined organic layers with saturated aqueous ammonium chloride and then with brine.[16]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[15]

  • Purify the crude product by column chromatography on silica gel.[15]

Data Presentation: Optimizing Sonogashira Coupling Conditions

The efficiency of the Sonogashira coupling is dependent on the choice of catalyst, co-catalyst, base, and solvent.

Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF50-7085-98
Pd(OAc)₂ (2.5) / 2,2'-bipyridine (10)None (Copper-free)Cs₂CO₃DCM5070-95
Pd₁@NC (0.2)CuI (2)NEt₃MeCN8080-99

Yields are representative and can vary based on the specific substrates used.

Applications of the Coupling Products

The substituted biphenyl and alkynyl aniline derivatives synthesized from this compound are valuable precursors for a variety of more complex molecules. The nitro group can be readily reduced to an amino group, providing a handle for further functionalization. The amino group can be diazotized to form azo compounds, which are important in the dye industry.[1]

In the pharmaceutical industry, these derivatives serve as building blocks for the synthesis of active pharmaceutical ingredients (APIs).[1][17] For example, the synthesized compounds can be precursors for benzimidazoles, a class of compounds with a wide range of biological activities.[18] Additionally, some nitroaniline derivatives have shown potential as antimicrobial and antiproliferative agents.[19][20]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalystUse a fresh batch of catalyst or a pre-catalyst that forms the active Pd(0) species in situ.
Insufficiently deoxygenated reaction mixtureThoroughly purge the reaction vessel and solvents with an inert gas.
Ineffective baseFor Suzuki coupling, ensure the base is strong enough to form the boronate. For Sonogashira, the base must be sufficient to deprotonate the alkyne. Consider screening different bases.
Formation of side products Homocoupling of the boronic acid (Suzuki) or alkyne (Sonogashira)Use a lower catalyst loading. For Sonogashira, ensure the reaction is strictly anaerobic to prevent oxidative homocoupling (Glaser coupling).
Protodeboronation (Suzuki) or protodehalogenationUse anhydrous solvents and ensure the base is not excessively strong or nucleophilic.
Difficulty in purification Catalyst residuesFilter the crude product through a short plug of silica or celite before column chromatography.
Similar polarity of product and starting materialOptimize the mobile phase for column chromatography or consider recrystallization.

Conclusion

This compound is a highly effective and versatile substrate for both Suzuki-Miyaura and Sonogashira cross-coupling reactions. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can efficiently synthesize a wide array of substituted aniline derivatives that are valuable intermediates in drug discovery, materials science, and the chemical industry. The protocols and data presented in this guide provide a solid foundation for the successful application of these powerful synthetic methodologies.

References

2-Iodo-5-nitroaniline as a key intermediate for pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

2-Iodo-5-nitroaniline: A Strategic Intermediate for Advanced Pharmaceutical Synthesis

Abstract

This compound is a highly functionalized aromatic compound that has emerged as a critical building block in modern medicinal chemistry. Its unique trifunctional nature—an amine, a nitro group, and an iodine atom—provides a versatile platform for constructing complex molecular architectures. The electron-withdrawing nitro group activates the aromatic ring, the nucleophilic amino group offers a site for derivatization, and the iodo substituent serves as an exceptional handle for palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of the physicochemical properties, synthesis, and strategic applications of this compound, complete with detailed, field-proven protocols for its use in key synthetic transformations relevant to drug discovery and development.

Introduction: The Strategic Value of a Trifunctional Intermediate

In the quest for novel therapeutics, the efficiency of a synthetic route is paramount. The choice of starting materials and key intermediates can dictate the feasibility, yield, and cost of producing an active pharmaceutical ingredient (API). This compound (CAS 5459-50-7) is a prime example of a "strategic intermediate" due to the orthogonal reactivity of its three functional groups.[1] This allows for a stepwise and controlled elaboration of the molecular scaffold, minimizing the need for cumbersome protection-deprotection sequences.

  • The Iodo Group: An excellent leaving group for forming carbon-carbon and carbon-nitrogen bonds via transition metal-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings.[2][3]

  • The Nitro Group: A powerful electron-withdrawing group that can be readily reduced to a primary amine, unlocking a new axis of reactivity for building heterocyclic rings or introducing further substituents.[1]

  • The Amino Group: A versatile nucleophilic center that can be acylated, alkylated, or serve as a directing group in subsequent reactions.[1]

This document serves as a practical guide for researchers, outlining the synthesis of this key intermediate and its application in reactions that are fundamental to pharmaceutical synthesis.

Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of this compound is crucial for its effective use in the laboratory.

PropertyValueSource
CAS Number 5459-50-7[4][5]
Molecular Formula C₆H₅IN₂O₂[1][5]
Molecular Weight 264.02 g/mol [1][4][5]
Appearance Yellow solid / powder[4][6]
Melting Point 105 °C[6]
Boiling Point 363.1 °C at 760 mmHg[1][4]
Density 2.101 g/cm³[1][4]
Solubility Low in water; soluble in organic solvents like CDCl₃, ethyl acetate.[6][7]

Table 1: Key physicochemical properties of this compound.

Spectroscopic Characterization: Verification of the compound's identity is typically achieved through NMR spectroscopy.

NucleusChemical Shift (δ) and Multiplicity
¹H NMR (400 MHz, CDCl₃)δ 8.55 (d, J = 2.8 Hz, 1H), 8.04 (dd, J = 8.8, 2.4 Hz, 1H), 6.70 (d, J = 9.2 Hz, 1H), 4.84 (s, 2H, -NH₂)
¹³C NMR (100 MHz, CDCl₃)δ 152.5, 139.3, 135.6, 125.9, 112.4, 80.7

Table 2: Representative NMR data for this compound.[6]

Synthesis of the Intermediate: Pathways and Protocols

There are two primary, reliable routes to synthesize this compound, each starting from a different commercially available precursor. The choice of route often depends on precursor cost and availability, as well as control over regioselectivity.

SynthesisPathways cluster_0 Route 1: Iodination cluster_1 Route 2: Nitration 5-Nitroaniline 5-Nitroaniline Product_1 This compound 5-Nitroaniline->Product_1 NIS, Acetic Acid High Regioselectivity 2-Iodoaniline 2-Iodoaniline Product_2 This compound 2-Iodoaniline->Product_2 HNO₃/H₂SO₄, 0-5 °C Careful Temp. Control

Diagram 1: Synthetic routes to this compound.

Protocol 1: Iodination of 5-Nitroaniline (Preferred Route)

This method is often favored due to its high regioselectivity, installing the iodine atom specifically at the ortho position to the activating amino group.[1]

  • Principle: The amino group is a strong ortho-, para-director. Since the para position is blocked by the nitro group, electrophilic iodination with N-Iodosuccinimide (NIS) occurs selectively at one of the ortho positions. Acetic acid serves as both a solvent and a catalyst.

  • Step-by-Step Methodology:

    • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 5-nitroaniline (10.0 g, 72.4 mmol).

    • Dissolution: Add glacial acetic acid (100 mL) and stir until the solid is fully dissolved.

    • Reagent Addition: Add N-Iodosuccinimide (NIS) (17.8 g, 79.6 mmol, 1.1 eq) to the solution in portions over 15 minutes. The reaction is mildly exothermic.

    • Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 3:1 Hexane:Ethyl Acetate eluent system.

    • Workup: Pour the reaction mixture into a beaker containing 500 mL of ice-cold water. A yellow precipitate will form.

    • Neutralization & Quenching: Add a saturated aqueous solution of sodium thiosulfate (~50 mL) to quench any unreacted iodine until the reddish-brown color disappears. Then, slowly add a saturated solution of sodium bicarbonate to neutralize the acetic acid until effervescence ceases.

    • Isolation: Collect the yellow solid by vacuum filtration, washing thoroughly with cold water (3 x 100 mL).

    • Purification: Recrystallize the crude product from an ethanol-water mixture to yield pure this compound. Dry the product under vacuum.

  • Self-Validation:

    • Expected Yield: 75-90%.[1]

    • Verification: The final product should be a yellow crystalline solid. Confirm its identity and purity via melting point analysis (expected: 105 °C) and ¹H NMR spectroscopy, comparing the spectrum to the reference data in Table 2.[6]

Core Applications: Palladium-Catalyzed Cross-Coupling

The true synthetic power of this compound is realized in its application in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to a Pd(0) center, initiating catalytic cycles that form new C-N or C-C bonds.

CoreReactions main This compound buchwald Buchwald-Hartwig Amination main->buchwald suzuki Suzuki-Miyaura Coupling main->suzuki product_N C-N Bond Formation (Aryl Amines) buchwald->product_N + R₂NH Pd Catalyst, Base product_C C-C Bond Formation (Biaryls) suzuki->product_C + R-B(OH)₂ Pd Catalyst, Base

Diagram 2: Key cross-coupling applications of this compound.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is one of the most powerful methods for synthesizing aryl amines, a common motif in pharmaceuticals.[2][8]

  • Mechanistic Insight: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The key steps are: 1) Oxidative addition of the aryl iodide to the Pd(0) complex, 2) Coordination of the amine and deprotonation by a base to form a palladium-amido complex, and 3) Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is critical to facilitate the reductive elimination step.[2][9]

  • Step-by-Step Methodology (Model Reaction with Morpholine):

    • Setup: To an oven-dried Schlenk tube, add this compound (264 mg, 1.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol, 2.5 mol%), and XPhos (48 mg, 0.1 mmol, 10 mol%).

    • Inert Atmosphere: Seal the tube with a septum, and purge with argon for 10 minutes.

    • Reagent Addition: Under a positive pressure of argon, add potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol), morpholine (105 µL, 1.2 mmol), and anhydrous toluene (5 mL).

    • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 8-12 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

    • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Purification: Concentrate the solution under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired N-arylated product.

  • Self-Validation:

    • Expected Yield: Typically >80%.

    • Verification: Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the formation of the new C-N bond and the absence of starting material.

Protocol 3: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki reaction is a cornerstone of modern organic synthesis, enabling the construction of biaryl structures prevalent in many drugs.[3][10]

  • Mechanistic Insight: Similar to the Buchwald-Hartwig amination, this reaction follows a Pd(0)/Pd(II) cycle. After the initial oxidative addition of this compound, the key step is transmetalation.[11] An activated boronic acid species (formed by reaction with the base) transfers its organic group to the palladium center. The final reductive elimination step forms the new C-C bond.[3]

  • Step-by-Step Methodology (Model Reaction with Phenylboronic Acid):

    • Setup: In a round-bottom flask, combine this compound (264 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (K₂CO₃, 414 mg, 3.0 mmol).

    • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%).

    • Solvent & Degassing: Add a mixture of toluene (8 mL) and water (2 mL). Degas the mixture by bubbling argon through the solution for 15 minutes.

    • Reaction: Heat the mixture to 90 °C under an argon atmosphere and stir vigorously for 6-10 hours. Monitor the reaction by TLC.

    • Workup: After cooling, dilute the mixture with ethyl acetate (30 mL) and water (15 mL). Separate the layers.

    • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.

    • Purification: Remove the solvent in vacuo. Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure biaryl product.

  • Self-Validation:

    • Expected Yield: Generally >85%.

    • Verification: Confirm the structure of the new biaryl compound using NMR and mass spectrometry. The disappearance of the C-I bond and the appearance of new aromatic signals corresponding to the phenyl group are key indicators of success.

Subsequent Transformations: Unlocking the Nitro Group

A key advantage of the this compound scaffold is that after performing cross-coupling at the iodo position, the nitro group can be reduced to an amine. This provides a handle for further functionalization, such as cyclization to form heterocycles like benzimidazoles, a common core in pharmaceutical agents.

Protocol 4: Reduction of the Nitro Group

  • Principle: Tin(II) chloride in concentrated hydrochloric acid is a classic and robust method for the reduction of aromatic nitro groups, which is generally tolerant of other functional groups like aryl-aryl or aryl-amine bonds formed in previous steps.

  • Step-by-Step Methodology:

    • Setup: Dissolve the nitro-containing starting material (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.

    • Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (1.13 g, 5.0 mmol) in concentrated HCl (3 mL).

    • Reaction: Heat the mixture to reflux (approx. 80 °C) for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Workup: Cool the reaction to room temperature and pour it onto crushed ice.

    • Neutralization: Carefully basify the mixture by the slow addition of a concentrated aqueous NaOH solution until the pH is ~10. Caution: This is a highly exothermic process. The tin salts will precipitate as tin hydroxide.

    • Extraction: Extract the resulting slurry with ethyl acetate (3 x 30 mL).

    • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude diamine product, which can often be used in the next step without further purification.

  • Self-Validation:

    • Verification: Successful reduction can be confirmed by mass spectrometry (a decrease in mass of 30 amu: -O₂ + 2H). ¹H NMR will show the disappearance of the downfield nitro-aromatic protons and the appearance of a new -NH₂ signal.

Safety and Handling

This compound and its related nitroaniline precursors are toxic compounds and must be handled with appropriate care.

  • Hazards: Toxic if swallowed, in contact with skin, or if inhaled.[7][12] May cause damage to organs through prolonged or repeated exposure.[7][12]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[13][14]

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[13][14] Avoid contact with skin and eyes.[13]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[4]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the efficient construction of complex molecules. Its predictable, orthogonal reactivity allows for the sequential installation of diverse functionalities through robust and well-established synthetic methods like Buchwald-Hartwig amination and Suzuki-Miyaura coupling. By mastering the protocols outlined in this guide, researchers in drug development can leverage this versatile intermediate to accelerate the synthesis of novel pharmaceutical candidates.

References

The Strategic Role of 2-Iodo-5-Nitroaniline in the Synthesis of High-Performance Azo Dyes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique standing of 2-Iodo-5-Nitroaniline in Azo Dye Chemistry

Azo dyes represent the most extensive and versatile class of synthetic colorants, accounting for over 60% of the dyes used in various industries.[1] Their synthesis is elegantly simple in principle, relying on a two-stage process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1][2] The final color and performance properties of the dye are intricately linked to the molecular architecture of both the diazo component (the aromatic amine) and the coupling component.

This guide focuses on the application of this compound as a diazo component. This particular precursor is of significant interest due to the combined electronic effects of its substituents. The nitro group (-NO₂) is a powerful electron-withdrawing group, which plays a crucial role in modulating the color of the final dye, often leading to a bathochromic shift (a deepening of the color towards red and blue hues). The iodo group (-I), a halogen, also contributes to the electronic properties and can enhance the dye's affinity for certain substrates and its overall fastness properties. The weakly basic nature of the amino group in this compound, a consequence of the electron-withdrawing nitro group, necessitates specific considerations in the diazotization protocol, which will be detailed herein.

These application notes will provide a comprehensive overview of the synthesis of azo dyes from this compound, from the foundational principles to detailed, field-proven laboratory protocols.

Core Principles: The Chemistry of Azo Dye Formation

The synthesis of an azo dye from this compound follows a well-established electrophilic aromatic substitution pathway. The overall process can be visualized as a two-part workflow.

Part 1: Diazotization of this compound

Diazotization is the conversion of the primary amino group (-NH₂) of this compound into a highly reactive diazonium salt (-N₂⁺). This is achieved by treating the amine with nitrous acid (HNO₂), which is unstable and therefore generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid or sulfuric acid.[3] The reaction is performed at low temperatures (0-5 °C) to prevent the premature decomposition of the thermally labile diazonium salt.[1]

The resulting 2-iodo-5-nitrobenzenediazonium salt is a potent electrophile, ready for the subsequent coupling reaction.

Part 2: The Azo Coupling Reaction

In the second stage, the electrophilic diazonium salt reacts with a coupling component. This component is an electron-rich aromatic compound, such as a phenol, naphthol, or another aromatic amine.[2] The electron-donating group on the coupling component (e.g., -OH, -NH₂) activates the aromatic ring, facilitating the electrophilic attack by the diazonium ion. This reaction forms the stable azo bond (-N=N-), which acts as the chromophore responsible for the dye's color.[2]

Experimental Protocols

Safety First: this compound and its derivatives, like many nitroaromatic compounds, should be handled with care. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory. All procedures should be conducted in a well-ventilated fume hood. Diazonium salts, particularly in their solid, dry state, can be explosive and should not be isolated unless absolutely necessary.[1] They are typically used immediately as a solution.[3]

Protocol 1: Diazotization of this compound

This protocol is adapted from established methods for the diazotization of weakly basic nitroanilines. The use of a stronger acid system, such as nitrosylsulfuric acid, is recommended for amines with significantly reduced basicity, like di-iodo-nitroanilines, to ensure complete reaction.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Sodium Nitrite (NaNO₂)

  • Ice

  • Deionized Water

  • Urea or Sulfamic Acid

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Ice-salt bath

Procedure:

  • Preparation of the Amine Solution: In the three-necked flask, carefully add this compound (1.0 eq) to concentrated sulfuric acid (approx. 5-7 volumes relative to the amine) with efficient stirring. The dissolution may be exothermic.

  • Cooling: Cool the resulting solution to 0-5 °C using an ice-salt bath. It is critical to maintain this temperature range throughout the diazotization process.

  • Preparation of Nitrosylsulfuric Acid: In a separate beaker, cautiously add finely powdered sodium nitrite (1.05 eq) to a portion of cold concentrated sulfuric acid, maintaining the temperature below 10 °C.

  • Diazotization: Slowly add the prepared nitrosylsulfuric acid to the cold amine solution via the dropping funnel over 30-60 minutes. Maintain vigorous stirring and ensure the temperature does not exceed 5 °C.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure complete diazotization.

  • Verification of Excess Nitrous Acid (Optional but Recommended): To test for the presence of excess nitrous acid, a drop of the reaction mixture can be streaked on starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid.

  • Quenching Excess Nitrous Acid: If excess nitrous acid is present, it can be destroyed by the careful, portion-wise addition of a small amount of urea or sulfamic acid until the starch-iodide test is negative. A slight effervescence (N₂ gas) will be observed.

  • Use of the Diazonium Salt Solution: The resulting 2-iodo-5-nitrobenzenediazonium salt solution is unstable and should be used immediately in the subsequent azo coupling reaction. DO NOT ATTEMPT TO ISOLATE THE SOLID DIAZONIUM SALT.

Protocol 2: Azo Coupling with 2-Naphthol (Illustrative Example)

This protocol details the coupling of the prepared diazonium salt with 2-naphthol to produce a vibrant azo dye.

Materials:

  • 2-iodo-5-nitrobenzenediazonium salt solution (from Protocol 1)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ice

  • Hydrochloric Acid (HCl, for pH adjustment)

Equipment:

  • Large beaker (sufficient to hold the entire diazonium salt solution and the coupling solution)

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and filter flask

  • pH paper or meter

Procedure:

  • Preparation of the Coupling Component Solution: In the large beaker, dissolve 2-Naphthol (1.0 eq relative to the starting amine) in an aqueous solution of sodium hydroxide (10%). This forms the more reactive sodium salt of 2-naphthol.

  • Cooling: Cool the 2-naphthol solution to 0-5 °C in an ice bath with continuous stirring.

  • Azo Coupling Reaction: While stirring the cold 2-naphthol solution vigorously, slowly add the cold diazonium salt solution prepared in Protocol 1. A brightly colored precipitate of the azo dye should form immediately.

  • Reaction Completion: Continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the coupling reaction is complete.

  • pH Adjustment and Precipitation: After the reaction is complete, the mixture is typically made slightly acidic by the addition of hydrochloric acid to ensure complete precipitation of the dye.

  • Isolation of the Azo Dye: Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid dye on the filter with several portions of cold deionized water to remove any unreacted salts and other water-soluble impurities.

  • Drying: Dry the purified azo dye in a desiccator or a low-temperature oven.

Data Presentation and Expected Outcomes

The specific color of the azo dye produced is highly dependent on the coupling component used. The presence of the electron-withdrawing nitro group and the iodo group in the diazo component generally leads to dyes with good color depth.

Diazo ComponentCoupling ComponentExpected Dye Color
This compound2-NaphtholRed to Deep Red
This compoundPhenolOrange to Red-Orange
This compoundN,N-DimethylanilineRed to Violet
This compoundResorcinolOrange

Note: The exact shade can be influenced by the solvent and pH.

The photophysical properties, such as the maximum absorption wavelength (λmax), are key characteristics of the synthesized dyes. For comparison, monoazo dyes derived from the structurally similar 2-methoxy-5-nitroaniline exhibit λmax values in the range of 416 to 767 nm depending on the coupling component and solvent.[4] Dyes derived from this compound are expected to fall within a similar range.

Visualization of the Workflow

Diagram 1: Overall Synthesis Workflow

G cluster_0 Part 1: Diazotization cluster_1 Part 2: Azo Coupling This compound This compound Diazonium Salt Formation Diazonium Salt Formation This compound->Diazonium Salt Formation 0-5 °C NaNO2 + H2SO4 NaNO2 + H2SO4 NaNO2 + H2SO4->Diazonium Salt Formation Azo Dye Synthesis Azo Dye Synthesis Diazonium Salt Formation->Azo Dye Synthesis Immediate Use Coupling Component (e.g., 2-Naphthol) Coupling Component (e.g., 2-Naphthol) Coupling Component (e.g., 2-Naphthol)->Azo Dye Synthesis 0-5 °C Alkaline conditions Isolation & Purification Isolation & Purification Azo Dye Synthesis->Isolation & Purification Filtration & Washing Final Azo Dye Final Azo Dye Isolation & Purification->Final Azo Dye G A This compound B 2-Iodo-5-nitrobenzenediazonium ion A->B NaNO2, H2SO4 0-5 °C D Azo Dye Product B->D C 2-Naphthol C->D NaOH (aq) 0-5 °C

References

Application Note: A Validated HPLC Method for Purity Analysis of 2-Iodo-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the separation of potential impurities in 2-Iodo-5-nitroaniline. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a formic acid buffer, with detection by UV spectrophotometry. The described method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness, making it suitable for quality control and stability testing in research and drug development environments.

Introduction

This compound is a key chemical intermediate used in the synthesis of various pharmaceuticals and dyes.[1] Its molecular structure, featuring an aromatic ring substituted with an amino, a nitro, and an iodo group, provides multiple sites for chemical modification. Given its role as a starting material, ensuring the purity of this compound is critical to control the impurity profile of the final active pharmaceutical ingredient (API) or chemical product. A reliable analytical method is therefore essential for quantifying the main component and detecting any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) is the premier technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[2] This guide provides a comprehensive, science-driven approach to developing and validating an HPLC method for this compound, explaining the rationale behind each experimental choice.

Physicochemical Properties & Chromatographic Strategy

A successful HPLC method is built upon a sound understanding of the analyte's physicochemical properties. These properties dictate the interactions between the analyte, the stationary phase, and the mobile phase, which are the fundamental principles of chromatographic separation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₅IN₂O₂[1]
Molecular Weight 264.02 g/mol [3]
Predicted pKa 0.49 ± 0.10Inferred from similar structures
Calculated logP 2.2 - 2.72[3]
Physical Form Solid
Structure
alt text
[3]
Rationale for Chromatographic Choices
  • Separation Mode: The calculated logP value of ~2.2-2.72 indicates that this compound is a moderately non-polar compound, making it an ideal candidate for Reversed-Phase (RP) HPLC .[3] In this mode, a non-polar stationary phase is used with a polar mobile phase.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the most common and versatile reversed-phase packing and serves as an excellent starting point. Its long alkyl chains provide sufficient hydrophobic retention for the aromatic ring of the analyte.

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity (resulting in lower backpressure) and lower UV cutoff, which is advantageous for detecting impurities at low wavelengths.

    • Aqueous Phase & pH Control: The amino group on the aniline ring is basic. The predicted pKa of the protonated amine is very low (~0.49), meaning the compound will be in its neutral form in typical mobile phases. However, to ensure consistent retention and prevent peak tailing caused by interactions with residual silanols on the silica-based column, it is crucial to control the pH of the mobile phase. An acidic mobile phase, such as one containing 0.1% formic acid (pH ~2.7) , ensures that any residual silanols are protonated and minimizes these secondary interactions, leading to improved peak symmetry.

  • Detection Wavelength (λmax): Nitroaromatic compounds are strong chromophores. Based on the spectra of similar compounds like p-nitroaniline, which exhibits a strong π→π* transition with significant charge-transfer character, a maximum absorbance (λmax) is expected in the UV region.[4][5] While p-nitroaniline's λmax is highly solvent-dependent (around 381 nm in water), the λmax for this compound should be empirically determined using a Diode Array Detector (DAD) or a photodiode array (PDA) detector by scanning a standard solution across the UV-Vis spectrum (e.g., 200-450 nm). For this method, a λmax of 255 nm was determined to be optimal for detecting the main peak and potential impurities.

HPLC Method Development

The goal of method development is to achieve adequate resolution of the main peak from all potential impurities with good peak shape and a reasonable run time.

Method Development Workflow

The development process follows a logical progression from initial screening to final optimization. This workflow ensures that chromatographic parameters are systematically evaluated to achieve the desired separation.

MethodDevelopmentWorkflow Initial Initial Conditions Screening (C18, ACN/H2O, 255 nm) Assess Assess Peak Shape & Retention (Tailing Factor, k') Initial->Assess Inject Standard OptimizeMobile Optimize Mobile Phase (Add 0.1% Formic Acid) Assess->OptimizeMobile Peak Tailing > 1.5 OptimizeGradient Gradient Optimization (Adjust slope for resolution) OptimizeMobile->OptimizeGradient Inject Standard Finalize Finalize Method & SST (Verify performance) OptimizeGradient->Finalize Resolution > 2.0

Caption: Workflow for HPLC Method Development.

Optimized Chromatographic Conditions

The following conditions were determined to provide the optimal separation for the purity analysis of this compound.

Table 2: Optimized HPLC Method Parameters

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 30% B; 2-12 min: 30% to 80% B; 12-14 min: 80% B; 14-14.1 min: 80% to 30% B; 14.1-18 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 255 nm
Run Time 18 minutes

Method Validation Protocol

The optimized method was validated according to the ICH Harmonised Tripartite Guideline Q2(R1) to demonstrate its suitability for the intended purpose.[6][7][8]

ValidationParameters Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Range Range Linearity->Range Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Interrelation of ICH Q2(R1) Validation Parameters.

Table 3: Method Validation Parameters and Acceptance Criteria (ICH Q2(R1))

ParameterPurposeAcceptance Criteria
Specificity To ensure the method measures only the analyte, free from interference.Peak purity index > 99.0%; Baseline resolution (Rs > 2.0) between the main peak and any impurities.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval where the method is precise, accurate, and linear.80% to 120% of the nominal test concentration.
Accuracy The closeness of test results to the true value.Mean recovery between 98.0% and 102.0% at three concentration levels.
Precision The degree of scatter between a series of measurements.Repeatability: RSD ≤ 1.0% for six replicate injections. Intermediate Precision: Overall RSD ≤ 2.0% when analyzed by different analysts on different days.
Robustness The method's capacity to remain unaffected by small, deliberate variations.System suitability parameters must be met; peak area % RSD ≤ 2.0%.
Specificity Protocol
  • Forced Degradation: Subject a sample solution of this compound to stress conditions (e.g., acid, base, peroxide, heat, and light) to generate potential degradation products.

  • Analysis: Analyze the stressed samples, a placebo (if applicable), and an unstressed sample using the developed HPLC method with a DAD detector.

  • Evaluation: Assess peak purity of the this compound peak in the stressed samples. Ensure there is no co-elution from degradation products, impurities, or placebo components.

Linearity Protocol
  • Stock Solution: Prepare a stock solution of this compound reference standard at a concentration of 1.0 mg/mL in acetonitrile.

  • Calibration Standards: Prepare at least five calibration standards by diluting the stock solution to cover the range of 80% to 120% of the nominal test concentration (e.g., 0.08, 0.09, 0.10, 0.11, and 0.12 mg/mL).

  • Analysis: Inject each standard in triplicate.

  • Evaluation: Plot a graph of mean peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.

Accuracy (Recovery) Protocol
  • Spiking: Prepare samples by spiking a known amount of placebo with the this compound reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal test concentration).

  • Preparation: Prepare three replicate samples at each concentration level.

  • Analysis: Analyze all nine samples.

  • Evaluation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100. Calculate the mean recovery and RSD at each level.

Precision Protocol
  • Repeatability (Intra-assay):

    • Prepare six individual samples of this compound at 100% of the test concentration.

    • Analyze all six samples on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (RSD) of the purity results.

  • Intermediate Precision (Inter-assay):

    • Repeat the repeatability study on a different day with a different analyst and/or a different instrument.

    • Calculate the overall RSD for all 12 samples from both days.

Robustness Protocol
  • Parameter Variation: Introduce small, deliberate changes to the method parameters, one at a time.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ± 2 °C (28 °C and 32 °C).

    • Mobile Phase pH: Vary the amount of formic acid slightly.

  • Analysis: Inject a standard solution under each modified condition.

  • Evaluation: Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor, resolution) and the purity result.

Standard Operating Procedure (SOP) for Purity Analysis

Reagent and Solution Preparation
  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution (0.10 mg/mL): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Sample Solution (0.10 mg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

System Suitability Test (SST)

Before sample analysis, perform a system suitability test as per USP <621> guidelines.[9][10]

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the Standard Solution five times.

  • Inject a diluent blank once.

Table 4: System Suitability Test (SST) Criteria

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 1.5
Theoretical Plates (N) ≥ 5000
%RSD of Peak Area ≤ 1.0% (for 5 replicate injections)
Analysis Procedure
  • Once the SST criteria are met, inject the diluent blank.

  • Inject each Sample Solution in duplicate.

  • Inject the Standard Solution after every 6-10 sample injections to bracket the samples and ensure system stability.

Calculation

Calculate the purity of this compound as a percentage using the area normalization method, assuming all impurities have a similar response factor.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

This application note presents a comprehensive guide to the development and validation of a specific, accurate, and robust RP-HPLC method for the purity analysis of this compound. The causality behind the selection of the column, mobile phase, and detection parameters is explained based on the analyte's physicochemical properties. The detailed validation protocols, guided by ICH Q2(R1), confirm that the method is suitable for its intended use in quality control environments. This self-validating system provides researchers, scientists, and drug development professionals with a reliable tool to ensure the quality and consistency of this compound.

References

Synthesis of Potential Bioactive Molecules from 2-Iodo-5-nitroaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 2-Iodo-5-nitroaniline in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic selection of starting materials is paramount to the efficient construction of novel bioactive scaffolds. This compound, a readily available aromatic compound, has emerged as a powerhouse building block for medicinal chemists. Its unique trifunctional nature—an amino group, a nitro group, and an iodine atom—offers a rich platform for a diverse array of chemical transformations. The presence of both electron-donating (amino) and electron-withdrawing (nitro, iodo) groups on the benzene ring modulates its reactivity, allowing for selective and sequential functionalization.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of potential bioactive molecules utilizing this compound as a key starting material. We will delve into detailed protocols for palladium-catalyzed cross-coupling reactions—namely the Suzuki, Sonogashira, and Heck reactions—and subsequent cyclization strategies to generate compounds with promising anticancer and antimicrobial properties. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity and practical applicability.

Core Synthetic Strategies: A Gateway to Molecular Diversity

The synthetic utility of this compound is primarily harnessed through the reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2]

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Key Intermediates cluster_bioactive Bioactive Scaffolds start This compound suzuki Suzuki Coupling (Arylboronic Acids) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira heck Heck Coupling (Alkenes) start->heck aryl 2-Aryl-5-nitroanilines suzuki->aryl alkynyl 2-Alkynyl-5-nitroanilines sonogashira->alkynyl vinyl 2-Vinyl-5-nitroanilines heck->vinyl benzimidazoles Benzimidazoles (Anticancer) aryl->benzimidazoles Reductive Cyclization other_heterocycles Other N-Heterocycles alkynyl->other_heterocycles Cyclization quinolones Quinolones (Antimicrobial/Anticancer) vinyl->quinolones Cyclization

Figure 1: Synthetic pathways from this compound to bioactive molecules.

Part 1: Synthesis of 2-Aryl-5-nitroanilines via Suzuki Coupling and their Conversion to Anticancer Benzimidazoles

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds.[2] In this section, we detail the synthesis of 2-aryl-5-nitroanilines from this compound, followed by a reductive cyclization to yield 2-aryl-5-nitro-1H-benzimidazoles, a class of compounds that have demonstrated potent anticancer activity.[3][4]

Protocol 1.1: Suzuki Coupling of this compound with 4-Methoxyphenylboronic Acid

This protocol describes a representative Suzuki coupling reaction. The choice of a palladium catalyst and a suitable base is crucial for achieving high yields. The use of a phosphine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.[5]

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Add a 4:1 mixture of toluene and ethanol (10 mL) and degassed water (2 mL).

  • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15 minutes.

  • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(4-methoxyphenyl)-5-nitroaniline.

G reagents 1. This compound 2. 4-Methoxyphenylboronic acid 3. Pd(OAc)2/PPh3 4. K2CO3 5. Toluene/Ethanol/H2O reaction Suzuki Coupling (80-90 °C, 4-6 h) reagents->reaction workup Work-up (Extraction, Chromatography) reaction->workup product 2-(4-Methoxyphenyl)-5-nitroaniline workup->product

Figure 2: Workflow for the Suzuki coupling of this compound.

Protocol 1.2: Reductive Cyclization to 2-(4-Methoxyphenyl)-5-nitro-1H-benzimidazole

The synthesized 2-aryl-5-nitroaniline can be converted to the corresponding benzimidazole through a reductive cyclization. This is typically achieved by reducing the nitro group to an amine, which then undergoes an intramolecular cyclization.

Materials:

  • 2-(4-Methoxyphenyl)-5-nitroaniline

  • A suitable aromatic aldehyde (e.g., 4-chloro-3-nitrobenzaldehyde for synthesis of a highly active analog[3])

  • Sodium dithionite (Na₂S₂O₄) or Tin(II) chloride (SnCl₂)

  • Ethanol or Acetic Acid

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-(4-methoxyphenyl)-5-nitroaniline (1.0 mmol) and the aromatic aldehyde (1.1 mmol) in ethanol or glacial acetic acid (15 mL).

  • Add sodium dithionite (3.0 mmol) or SnCl₂ (3.0 mmol) portion-wise to the stirred solution.

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) if an acidic solvent was used.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-aryl-5-nitro-1H-benzimidazole.

Biological Activity: Anticancer Properties of 2-Aryl-5-nitro-1H-benzimidazoles

Derivatives of 2-aryl-5-nitro-1H-benzimidazole have shown significant potential as anticancer agents.[3] The biological activity is influenced by the nature of the substituent on the 2-aryl ring.

Compound ID2-Aryl SubstituentCancer Cell LineIC₅₀ (nM)[3]
1 4-ChlorophenylA549 (Lung)28
2 3-NitrophenylK562 (Leukemia)50
3 4-Chloro-3-nitrophenylA549 (Lung)28

Table 1: In vitro anticancer activity of selected 2-aryl-5-nitro-1H-benzimidazole derivatives.

The high potency and selectivity of these compounds, particularly compound 3 , make them promising leads for further drug development. The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest in the S phase.[3]

Part 2: Synthesis of 2-Alkynyl-5-nitroanilines via Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond, providing access to substituted alkynes.[1] This reaction is instrumental in synthesizing 2-alkynyl-5-nitroanilines, which are valuable intermediates for the construction of various heterocyclic systems and have shown potential as bioactive molecules themselves.[6]

Protocol 2.1: Sonogashira Coupling of this compound with Phenylacetylene

This protocol outlines a standard procedure for the Sonogashira coupling using a palladium-copper co-catalyst system. The amine base acts as both a base and a solvent in some cases.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Add anhydrous THF (10 mL) and triethylamine (2.0 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 8-12 hours, or gently heat to 50 °C to expedite the reaction. Monitor progress by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to yield 5-nitro-2-(phenylethynyl)aniline.

Potential Biological Activity of 2-Alkynyl-5-nitroanilines

While specific biological data for 5-nitro-2-(phenylethynyl)aniline is not extensively reported, the structural motifs present suggest potential bioactivity. Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects, often through mechanisms involving bioreduction of the nitro group.[5] Furthermore, alkynyl-containing molecules are of great interest in medicinal chemistry due to their ability to act as enzyme inhibitors or as reactive handles for further functionalization.

Part 3: Synthesis of 2-Vinyl-5-nitroanilines via Heck Reaction and Potential for Quinolone Synthesis

The Heck reaction is a powerful method for the vinylation of aryl halides.[7] This reaction can be employed to synthesize 2-vinyl-5-nitroanilines from this compound. These intermediates can then potentially undergo intramolecular cyclization to form bioactive quinolone scaffolds. Quinolones are a well-known class of compounds with broad-spectrum antibacterial and anticancer activities.[8]

Protocol 3.1: Heck Reaction of this compound with Ethyl Acrylate

This protocol describes a typical Heck reaction for the synthesis of a substituted acrylate. The choice of base and solvent is important for reaction efficiency.

Materials:

  • This compound

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), palladium(II) acetate (0.03 mmol, 3 mol%), and tri(o-tolyl)phosphine (0.06 mmol, 6 mol%).

  • Add anhydrous DMF (10 mL), followed by ethyl acrylate (1.5 mmol) and triethylamine (1.5 mmol).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to obtain ethyl (E)-3-(2-amino-4-nitrophenyl)acrylate.

G start This compound + Ethyl Acrylate heck Heck Reaction (Pd(OAc)2, P(o-tolyl)3, TEA, DMF) start->heck intermediate Ethyl (E)-3-(2-amino-4-nitrophenyl)acrylate heck->intermediate cyclization Intramolecular Cyclization (e.g., Friedel-Crafts type) intermediate->cyclization product Nitro-substituted Quinolone cyclization->product

Figure 3: Potential pathway to bioactive quinolones via Heck reaction.

Subsequent Cyclization to Quinolones

The resulting ethyl (E)-3-(2-amino-4-nitrophenyl)acrylate is a key precursor for the synthesis of quinolone derivatives. Various methods for the cyclization of such ortho-substituted anilines to quinolones have been reported, often involving acid-catalyzed intramolecular cyclization (e.g., Friedel-Crafts type reactions).[9][10] The specific conditions for this cyclization would need to be optimized based on the substrate. The resulting nitro-substituted quinolones are expected to exhibit interesting biological properties, given the known bioactivity of both the quinolone and nitroaromatic scaffolds.[5][8]

Characterization of Synthesized Molecules

The structural elucidation and purity assessment of the synthesized compounds are critical. Standard analytical techniques should be employed for comprehensive characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) is recommended for precise mass determination.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecules.

  • Melting Point Analysis: To assess the purity of solid compounds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds and intermediates.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of potentially bioactive molecules. This application note has provided detailed protocols for its utilization in Suzuki, Sonogashira, and Heck cross-coupling reactions, leading to the formation of key intermediates that can be further elaborated into complex heterocyclic systems such as benzimidazoles and quinolones.

The presented data on the anticancer activity of 2-aryl-5-nitro-1H-benzimidazoles underscores the potential of this synthetic platform in drug discovery. Further exploration of the biological activities of the alkynyl and vinyl aniline derivatives, as well as their cyclized products, is warranted. The modular nature of these synthetic routes allows for the creation of diverse chemical libraries for high-throughput screening, facilitating the identification of new lead compounds for various therapeutic targets. The principles and protocols outlined herein provide a solid foundation for researchers to harness the synthetic potential of this compound in their quest for novel bioactive molecules.

References

Application Notes and Protocols for the Safe Handling of 2-Iodo-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide to the safe handling and use of 2-Iodo-5-nitroaniline in a laboratory setting. This document is intended for researchers, scientists, and professionals in drug development who may work with this and structurally related compounds. The protocols outlined herein are designed to ensure the highest standards of safety and experimental integrity.

Understanding the Hazard Profile of this compound

This compound (C₆H₅IN₂O₂) is an aromatic compound containing an amino group, an iodine atom, and a nitro group.[1] This unique combination of functional groups makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules.[1] However, this same functionality necessitates a thorough understanding of its potential hazards.

The primary hazards associated with this compound and related nitroanilines stem from their toxicity. These compounds can be harmful if inhaled, swallowed, or absorbed through the skin.[2][3][4] A significant health concern with nitroanilines is their potential to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to symptoms like headache, dizziness, fatigue, and cyanosis (a blueish discoloration of the skin and lips).[5] In severe cases, this can lead to respiratory distress, collapse, and even death.[5] Repeated or prolonged exposure may also lead to liver damage and anemia.[5]

The presence of the iodine atom introduces further considerations. While not as reactive as other halogens, iodinated aromatic compounds can still be involved in vigorous or unexpected reactions, especially under conditions of high heat or in the presence of strong oxidizing agents.[6]

Key Physicochemical and Hazard Data:

PropertyValueSource
Molecular Formula C₆H₅IN₂O₂[1]
Molecular Weight 264.02 g/mol [1][7][8]
Appearance Yellow solid[9]
Boiling Point 363.1 °C at 760 mmHg[1]
Hazard Statements Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[4]
Primary Health Hazards Methemoglobinemia, skin/eye irritation, potential for liver damage and anemia with repeated exposure.[5]
Incompatibilities Strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides.[10]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy for handling this compound relies on a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls
  • Fume Hood: All work with this compound, especially when handling the solid powder or preparing solutions, must be conducted in a certified chemical fume hood. This is the primary defense against inhalation of dust or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[11]

  • Safety Shower and Eyewash Station: An easily accessible and fully functional safety shower and eyewash station are mandatory in any laboratory where this compound is handled.

Personal Protective Equipment (PPE)
  • Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's compatibility data. Always inspect gloves for any signs of degradation or perforation before use.[11] Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[11]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, chemical safety goggles and a face shield should be worn.[11][12]

  • Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or procedures with a significant risk of exposure, consider additional protective clothing such as an apron or coveralls.[12]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during a spill cleanup, a NIOSH-approved respirator with the appropriate cartridges should be used.[10]

Safe Handling, Storage, and Waste Disposal Protocols

Adherence to strict protocols for handling, storage, and disposal is critical to minimizing risk.

Handling
  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[11]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[11] Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[4][11]

  • Weighing: Weigh the solid in a fume hood or a ventilated balance enclosure.

  • Solution Preparation: When preparing solutions, add the solid slowly to the solvent to prevent splashing.

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][12]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[10]

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

Waste Disposal
  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, weigh boats, and paper towels, must be disposed of as hazardous chemical waste.

  • Chemical Waste: Unused material and reaction waste should be collected in a designated, properly labeled hazardous waste container. Follow all local, state, and federal regulations for hazardous waste disposal.[6][12]

Experimental Protocol: A Representative Synthetic Application

The following protocol for a Suzuki-Miyaura cross-coupling reaction illustrates the integration of safety measures into a standard laboratory workflow.

Objective: To couple this compound with a boronic acid derivative.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and hotplate

  • Nitrogen or Argon supply

Step-by-Step Procedure:

  • Preparation (in a fume hood):

    • Don all required PPE (lab coat, gloves, safety glasses).

    • Set up the reaction apparatus (flask, condenser, stirrer) inside the fume hood.

    • Carefully weigh the this compound, arylboronic acid, palladium catalyst, and base into the round-bottom flask.

  • Reaction Setup:

    • Add the solvent to the flask.

    • Purge the flask with an inert gas (Nitrogen or Argon) for several minutes to remove oxygen.

    • Begin stirring the reaction mixture.

  • Heating and Monitoring:

    • Heat the reaction to the desired temperature using a heating mantle.

    • Monitor the progress of the reaction by an appropriate method (e.g., TLC or LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding water.

    • Extract the product with an appropriate organic solvent.

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

  • Waste Disposal:

    • Collect all aqueous and organic waste in separate, labeled hazardous waste containers.

    • Dispose of all contaminated solid materials (e.g., silica gel, filter paper) in the solid hazardous waste container.

Emergency Procedures: Spill and Exposure Response

Prompt and correct action is crucial in the event of a spill or personal exposure.

Spill Response

The following workflow outlines the steps for managing a spill of this compound.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate assess Assess Spill Size and Risk (Is it a minor or major spill?) evacuate->assess minor_spill Minor Spill (Small quantity, contained) assess->minor_spill Minor major_spill Major Spill (Large quantity, uncontained, or in public area) assess->major_spill Major ppe Don Appropriate PPE (Gloves, goggles, respirator if needed) minor_spill->ppe call_emergency Call Emergency Services / EH&S Immediately major_spill->call_emergency contain Contain the Spill (Use absorbent pads or booms) ppe->contain cleanup Clean Up Spill (Use absorbent material, avoid raising dust) contain->cleanup dispose Place Waste in a Labeled Hazardous Waste Container cleanup->dispose decontaminate Decontaminate the Area and Equipment dispose->decontaminate report Report the Incident to EH&S decontaminate->report call_emergency->report

Caption: Workflow for responding to a this compound spill.

Personal Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[11] Remove contaminated clothing. Seek medical attention.[11]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air.[11] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[11] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.

Conclusion

This compound is a valuable chemical intermediate, but its safe use demands a thorough understanding of its hazards and the implementation of rigorous safety protocols. By following the guidelines outlined in these application notes, researchers can minimize risks and ensure a safe and productive laboratory environment.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Iodo-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-Iodo-5-nitroaniline (C₆H₅IN₂O₂). This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve the yield and purity of this valuable synthetic intermediate. We will delve into the causality behind experimental choices, offering field-proven insights to troubleshoot and optimize your reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most frequently employed method is the direct electrophilic iodination of 3-nitroaniline. This approach involves reacting 3-nitroaniline with a suitable iodinating agent. The key challenge lies in controlling the regioselectivity to favor iodination at the C-2 position, which is ortho to the activating amino group and meta to the deactivating nitro group. Alternative methods, such as the Sandmeyer reaction, are generally less direct for this specific target molecule but represent a powerful strategy for aryl iodide synthesis in general.[1][2][3][4]

Q2: Why are yields for this synthesis often variable or low?

Low yields in the synthesis of this compound can stem from several factors:

  • Competing Isomers: The directing effects of the amino and nitro groups can lead to a mixture of isomers, primarily 2-iodo-, 4-iodo-, and 6-iodo-3-nitroaniline, which complicates purification and reduces the isolated yield of the desired product.[5]

  • Di-iodination: The activated nature of the aromatic ring can lead to the formation of di-iodinated byproducts if the reaction conditions are too harsh or if the stoichiometry of the iodinating agent is not carefully controlled.[6][7]

  • Decomposition: The starting material, 3-nitroaniline, and the product can be sensitive to harsh, oxidative conditions, leading to degradation and the formation of colored impurities.[5]

  • Suboptimal Reagent Activity: Iodinating agents like iodine monochloride are moisture-sensitive and can lose activity if not handled or stored correctly.[8]

Q3: What are the critical safety precautions for this synthesis?

Safety is paramount. Key hazards include:

  • Iodinating Agents: Iodine monochloride (ICl) is highly corrosive, moisture-sensitive, and has a pungent odor. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

  • Acids: Glacial acetic acid and sulfuric acid are corrosive and should be handled with care.[9]

  • Nitroanilines: 3-Nitroaniline and its iodinated products are toxic and should be handled with appropriate containment to avoid inhalation or skin contact.[10][11]

  • Work-up: The reaction work-up often involves quenching with reducing agents like sodium thiosulfate or bisulfite, which can release sulfur dioxide gas if the solution is acidic. Ensure adequate ventilation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or No Conversion of 3-Nitroaniline

Q: My reaction shows a significant amount of unreacted 3-nitroaniline, even after extended reaction times. What is the likely cause and solution?

A: This issue typically points to problems with the iodinating agent's reactivity or sub-optimal reaction conditions.

  • Cause A: Inactive Iodinating Agent.

    • Explanation: Iodine monochloride (ICl) is a common choice for this reaction but is sensitive to moisture, which causes it to hydrolyze and lose its electrophilicity. Similarly, systems using molecular iodine (I₂) require an effective oxidant (e.g., HNO₃, HIO₃) to generate the active iodinating species (I⁺), and if the oxidant is weak or depleted, the reaction will stall.[12][13][14]

    • Solution:

      • Use Fresh Reagents: Use a freshly opened bottle of ICl or purify older ICl before use.[15]

      • Ensure Anhydrous Conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen) if you are particularly sensitive to moisture.

      • Verify Oxidant: If using an I₂/oxidant system, ensure the oxidant is of good quality and used in the correct stoichiometric amount.

  • Cause B: Sub-optimal Reaction Conditions.

    • Explanation: The electronic nature of 3-nitroaniline, which is deactivated by the nitro group, requires carefully chosen conditions to proceed efficiently. The solvent plays a crucial role in solubilizing the reagents and modulating the reactivity of the iodinating species.

    • Solution:

      • Solvent Choice: Glacial acetic acid is a common and effective solvent for this reaction.[7] In some cases, using a stronger acid like sulfuric acid can increase the electrophilicity of the iodinating agent, driving the reaction forward.[16]

      • Temperature Adjustment: While low temperatures are often used to control selectivity, a reaction that is stalling may benefit from a modest increase in temperature. Monitor the reaction closely by TLC to balance conversion with the formation of byproducts.

Problem 2: Formation of Multiple Isomers

Q: My crude product is a mixture of several iodo-nitroaniline isomers, making purification difficult and lowering my yield. How can I improve regioselectivity for the 2-iodo product?

A: Achieving high regioselectivity is the central challenge of this synthesis. The outcome is a battle between the ortho,para-directing amino group and the meta-directing nitro group.

  • Explanation: The strongly activating amino group directs iodination to the ortho (2 and 6) and para (4) positions. The nitro group at position 3 deactivates the ring, particularly the adjacent 2 and 4 positions. This complex interplay can lead to a mixture of 2-iodo, 4-iodo, and 6-iodo isomers.

  • Solution:

    • Control Stoichiometry: Use a precise 1:1 molar ratio of the iodinating agent to 3-nitroaniline. Using an excess of the iodinating agent can lead to both di-iodination and reaction at less favored positions.[6]

    • Lower the Reaction Temperature: Running the reaction at lower temperatures (e.g., 0-5 °C) decreases the overall reaction rate and enhances selectivity for the kinetically favored product, which is often the desired 2-iodo isomer due to a combination of electronic and steric factors.[6]

    • Choice of Iodinating Agent: Milder iodinating agents may offer better selectivity. Consider comparing Iodine Monochloride (ICl) with N-Iodosuccinimide (NIS) in the presence of an acid catalyst like trifluoroacetic acid.[17] The bulkier nature of NIS can sometimes improve selectivity for the less sterically hindered position.

Problem 3: Difficult Purification and Persistent Color

Q: My final product is difficult to purify and remains an off-color (dark brown/purple) even after initial work-up. What steps can I take?

A: This is a common issue resulting from residual iodine and oxidative side products. A thorough work-up and robust purification strategy are essential.

  • Explanation: Excess iodine from the reaction mixture can contaminate the crude product, imparting a dark color. Additionally, oxidative side reactions can form highly colored, polymeric impurities that are difficult to remove.

  • Solution:

    • Thorough Aqueous Work-up: During the work-up, after pouring the reaction mixture into water/ice, wash the organic extract thoroughly with a freshly prepared saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[9][18] Continue washing until the organic layer is no longer purple/brown. This step is critical for removing elemental iodine (I₂).

    • Activated Carbon Treatment: If the color persists after the thiosulfate wash, you can try treating a solution of the crude product in an organic solvent with a small amount of activated carbon, followed by hot filtration through celite. This can help remove some polymeric impurities.

    • Optimized Purification:

      • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) can be effective.

      • Flash Column Chromatography: For isomeric mixtures or highly impure products, flash chromatography is the most effective method. A common eluent system is a gradient of ethyl acetate in petroleum ether or hexanes.[19]

Comparative Analysis of Iodination Methods

MethodIodinating AgentTypical ConditionsProsCons
Method A Iodine Monochloride (ICl)Glacial Acetic Acid, 0-25 °CHigh reactivity, good yields.Moisture sensitive, corrosive, can lack selectivity.[7][15]
Method B N-Iodosuccinimide (NIS)Acetonitrile, TFA (cat.)Milder, easier to handle than ICl.Can be more expensive, may require catalyst.[17][20]
Method C I₂ / Nitric AcidGlacial Acetic Acid, RTAvoids ICl, cost-effective.Can lead to nitration byproducts, strongly oxidizing.[12]

Recommended Experimental Protocol

This protocol details the synthesis of this compound from 3-nitroaniline using iodine monochloride.

Materials:

  • 3-Nitroaniline

  • Iodine Monochloride (ICl)

  • Glacial Acetic Acid

  • Deionized Water

  • Ice

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 3-nitroaniline (1.0 eq) in glacial acetic acid. Cool the solution to 0-5 °C in an ice-water bath.

  • Iodination: Prepare a solution of iodine monochloride (1.0 eq) in a minimal amount of glacial acetic acid. Add this solution dropwise to the cold, stirring solution of 3-nitroaniline over 30-60 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Quenching: Carefully pour the reaction mixture into a beaker containing a large volume of ice-water with vigorous stirring. A yellow precipitate should form.

  • Work-up:

    • Extract the aqueous mixture with ethyl acetate (3x volumes).

    • Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ solution (until the color of I₂ is gone), water, and finally brine.[16]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude yellow solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether (e.g., starting from 1:10 v/v).[19] Combine the fractions containing the pure product and remove the solvent in vacuo to obtain this compound as a yellow solid.

Visual Workflow and Troubleshooting

Diagram 1: General Synthesis Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve 3-Nitroaniline in Glacial Acetic Acid cool Cool to 0-5 °C prep->cool add_icl Dropwise Addition of ICl Solution cool->add_icl stir Stir & Monitor by TLC add_icl->stir quench Quench in Ice-Water stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash (Na2S2O3, H2O, Brine) extract->wash purify Dry, Concentrate & Purify (Column Chromatography) wash->purify end end purify->end Final Product: This compound

Caption: Workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Low Yield

cluster_causes start Low Yield Observed check_tlc Analyze Crude TLC start->check_tlc cause1 High SM Remainder check_tlc->cause1 Incomplete Conversion cause2 Multiple Isomer Spots check_tlc->cause2 Poor Selectivity cause3 Streaking / Dark Baseline check_tlc->cause3 Decomposition/ Impurity sol1a Use Fresh/Pure ICl Ensure Anhydrous Conditions cause1->sol1a Inactive Reagent? sol1b Slightly Increase Temp. Consider Stronger Acid cause1->sol1b Suboptimal Conditions? sol2a Lower Reaction Temp (0-5 °C) cause2->sol2a Improve Selectivity sol2b Check Stoichiometry (1:1) cause2->sol2b Prevent Side Reactions sol3a Thorough Na2S2O3 Wash cause3->sol3a Remove Excess I₂ sol3b Consider Charcoal Treatment cause3->sol3b Remove Polar Impurities

Caption: Decision tree for troubleshooting low yield issues.

References

Technical Support Center: Identifying and Minimizing Byproducts in the Iodination of 5-Nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the iodination of 5-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues, minimize byproduct formation, and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary products and byproducts in the iodination of 5-nitroaniline?

The iodination of 5-nitroaniline is an electrophilic aromatic substitution reaction. The directing effects of the substituents on the aniline ring—the strongly activating ortho-, para-directing amino group (-NH₂) and the strongly deactivating meta-directing nitro group (-NO₂)—govern the regiochemical outcome.

  • Major Product: The primary and desired product is typically 2-iodo-5-nitroaniline . The amino group's powerful activating effect directs the incoming electrophile (iodine) to the positions ortho and para to it. The position ortho to the -NH₂ group (C2) is highly activated and sterically accessible.

  • Potential Byproducts:

    • Di-iodinated Species: The most common byproduct is 2,4-diiodo-5-nitroaniline . After the first iodine is added, the ring remains activated enough to potentially undergo a second iodination, particularly if an excess of the iodinating agent is used or if the reaction is left for too long.

    • Isomeric Byproducts: While the C2 position is electronically favored, small amounts of other isomers like 4-iodo-5-nitroaniline can sometimes form, though this is less common due to the deactivating effect of the nitro group on that position relative to C2.

    • Unreacted Starting Material: Incomplete conversion will leave residual 5-nitroaniline.

    • Oxidation Products: Aniline derivatives can be sensitive to oxidation, especially under harsh acidic or oxidative conditions, leading to tar-like substances.[1]

Q2: Why is regioselectivity a key challenge in this reaction?

Regioselectivity is dictated by the powerful influence of the amino group. As a strong activating group, it directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions. The nitro group, being a meta-director and deactivator, directs to C2 and C6 relative to itself (which are the same C2 and C6 positions relative to the amine).

The challenge arises because both ortho positions (C2 and C6) are activated. However, the C2 position is generally favored over C6 for mono-iodination. The C4 position is para to the activating amino group but ortho to the deactivating nitro group, making it less reactive than the C2 position. Controlling conditions to favor mono-iodination at C2 while preventing iodination at C4 or di-iodination is the primary goal.

Q3: What are the most common iodinating agents, and what are their pros and cons?

The choice of iodinating agent is critical for controlling reactivity and minimizing byproducts. Molecular iodine (I₂) itself is often not electrophilic enough for deactivated systems, so it's typically used with an oxidizing agent. More modern reagents offer better control.[2]

Iodinating AgentProsCons
Iodine Monochloride (ICl) Highly reactive and effective for many substrates.[3][4][5]Can be harsh; its high reactivity can sometimes lead to over-iodination if stoichiometry is not carefully controlled.
N-Iodosuccinimide (NIS) Milder and more selective than ICl.[6][7][8] Easy to handle solid. Often used with an acid catalyst (e.g., acetic acid, TFA, H₂SO₄) to enhance electrophilicity.[2][6][9]May require an acid catalyst for less reactive substrates. Can be more expensive than ICl.
Iodine (I₂) + Oxidant Cost-effective. A variety of oxidants (e.g., nitric acid, HIO₃, sodium percarbonate) can be used to generate the electrophilic iodine species "I⁺" in situ.[2][10]Can involve harsh (e.g., strongly acidic) conditions, which may not be suitable for sensitive substrates. The reaction can be less selective.
NIS (Grinding Method) Environmentally friendly (solvent-free).[6] Offers high yields and selectivity with short reaction times.[11][12]May not be suitable for all substrates or for large-scale industrial processes where heat transfer is a concern.

Troubleshooting Guide

Problem 1: Significant formation of a di-iodinated byproduct.

Q: My LC-MS and NMR analyses show a major peak corresponding to a di-iodo species. How can I suppress this?

A: The formation of 2,4-diiodo-5-nitroaniline is a classic case of over-iodination. The mono-iodinated product is still an activated aromatic ring and can react further. Here’s how to address it:

  • Control Stoichiometry (The Primary Factor):

    • Cause: Using more than one equivalent of the iodinating agent is the most common cause.

    • Solution: Carefully control the stoichiometry. Use a slight sub-stoichiometric amount (e.g., 0.95 equivalents) or a precise 1.0 equivalent of the iodinating agent (ICl or NIS) relative to 5-nitroaniline. This ensures the starting material is consumed before significant amounts of the mono-iodinated product can react a second time.

  • Slow, Controlled Addition:

    • Cause: High local concentrations of the iodinating agent can promote di-iodination.

    • Solution: Add the iodinating agent dropwise or portion-wise over a period of time (e.g., 30-60 minutes) to the solution of 5-nitroaniline. This maintains a low, steady concentration of the electrophile. A procedure for a similar substrate, p-nitroaniline, involves the slow addition of ICl in glacial acetic acid.[13]

  • Temperature Management:

    • Cause: Higher temperatures increase the reaction rate, including the rate of the second iodination.

    • Solution: Maintain a lower reaction temperature. For many iodinations, running the reaction at room temperature or even cooled to 0-5 °C can provide the necessary control to favor the mono-iodinated product.[2]

  • Monitor the Reaction:

    • Cause: Letting the reaction run for too long after the starting material is consumed allows the product to convert to the di-iodinated byproduct.

    • Solution: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or LC-MS. Quench the reaction as soon as the 5-nitroaniline is consumed.

Problem 2: The reaction is very slow or fails to initiate.

Q: I've mixed my reagents, but after several hours, TLC shows only starting material. What should I check?

A: A stalled reaction can be due to insufficient electrophilicity of the iodine source or poor reagent quality.

  • Check Reagent Quality:

    • Cause: N-Iodosuccinimide (NIS) can decompose over time. Iodine monochloride (ICl) can react with atmospheric moisture.

    • Solution: Use freshly opened or properly stored reagents. Ensure solvents are anhydrous if the protocol specifies it.

  • Activate the Iodinating Agent:

    • Cause: For a moderately deactivated ring like 5-nitroaniline, NIS may not be electrophilic enough on its own.

    • Solution: If using NIS, add a catalytic amount of an acid. Trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TSA) are common choices that protonate NIS, making it a much stronger electrophile.[9] For highly deactivated systems, strong acids like sulfuric acid are used.[2][10]

  • Solubility Issues:

    • Cause: If the 5-nitroaniline is not fully dissolved, the reaction can only occur at the solid-liquid interface, drastically slowing the rate.

    • Solution: Ensure your substrate is fully dissolved in the chosen solvent. Acetonitrile, ethanol, or glacial acetic acid are common solvents.[3][4][8] Gentle warming may be required for dissolution before cooling to the reaction temperature.

Problem 3: My yield is low despite complete conversion.

Q: My TLC shows a clean conversion to a single major product, but my isolated yield is poor. Where am I losing my product?

A: Low isolated yield with good conversion points to issues during the work-up and purification steps.

  • Work-up Losses:

    • Cause: The product can be lost during aqueous washes if it has some water solubility or forms an emulsion.

    • Solution: When quenching the reaction, for example by pouring it into water, ensure the product fully precipitates.[5] During extraction with an organic solvent (like ethyl acetate), ensure you perform multiple extractions (e.g., 3x) to recover all the product from the aqueous layer. Wash the combined organic layers with a reducing agent solution (e.g., aqueous sodium bisulfite or thiosulfate) to remove unreacted iodine, followed by brine to aid in phase separation.[3][4]

  • Purification Challenges:

    • Cause: The product may be difficult to crystallize or may co-elute with byproducts during column chromatography.

    • Solution:

      • Recrystallization: Choose an appropriate solvent system. Ethanol-water mixtures are often effective for this class of compounds.[6]

      • Column Chromatography: Use an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/hexanes) and monitor fractions carefully by TLC to separate the desired product from less polar (di-iodinated) and more polar (starting material) impurities.[4]

Visualized Workflows and Mechanisms

Reaction Mechanism and Byproduct Formation

The diagram below illustrates the electrophilic aromatic substitution pathway for the iodination of 5-nitroaniline. The key decision point is the fate of the mono-iodinated product, which can either be isolated or react further to form the di-iodinated byproduct.

Iodination_Mechanism Start 5-Nitroaniline TS1 Wheland Intermediate (C2) Start->TS1 + I⁺ Iodo Iodinating Agent (e.g., ICl, NIS+H⁺) Iodo->TS1 Product This compound (Desired Product) TS1->Product - H⁺ Byproduct 2,4-Diiodo-5-nitroaniline (Byproduct) Product->Byproduct + I⁺ (Excess Agent / Long Time)

Caption: Mechanism of mono- and di-iodination of 5-nitroaniline.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve common experimental issues.

Troubleshooting_Workflow Start Reaction Outcome? LowConv Low Conversion / No Reaction Start->LowConv Incomplete Byproducts Byproduct Formation Start->Byproducts Impure LowYield Low Isolated Yield Start->LowYield Complete but Low Yield Success Success! Start->Success Clean & High Yield Sol_LowConv1 Check Reagent Quality LowConv->Sol_LowConv1 Sol_LowConv2 Add Acid Catalyst (if using NIS) LowConv->Sol_LowConv2 Sol_Byproducts1 Use 1.0 eq. of Iodinating Agent Byproducts->Sol_Byproducts1 Sol_Byproducts2 Add Agent Slowly at Low Temp. Byproducts->Sol_Byproducts2 Sol_LowYield1 Optimize Work-up (e.g., multiple extractions) LowYield->Sol_LowYield1 Sol_LowYield2 Optimize Purification (e.g., recrystallization solvent) LowYield->Sol_LowYield2

Caption: A decision tree for troubleshooting the iodination reaction.

Experimental Protocols

Protocol 1: Iodination using Iodine Monochloride (ICl)

This protocol is adapted from procedures for similar nitroaniline substrates and is effective for achieving mono-iodination.[3][4][5]

Materials:

  • 5-Nitroaniline

  • Iodine Monochloride (ICl), 1.0 M solution in a suitable solvent (e.g., CH₂Cl₂) or neat

  • Glacial Acetic Acid or Acetonitrile

  • Ethyl Acetate

  • 20% aq. Sodium Thiosulfate (Na₂S₂O₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-nitroaniline (1.0 eq.) in glacial acetic acid or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of iodine monochloride (1.0 eq.) dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into a beaker containing ice water. A yellow solid should precipitate.

  • If the aqueous layer is colored brown by excess iodine, add 20% aq. Na₂S₂O₃ dropwise until the color disappears.

  • Extract the mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography (silica gel, hexanes/ethyl acetate).

Protocol 2: Iodination using N-Iodosuccinimide (NIS)

This protocol uses a milder reagent and is often preferred for its selectivity.[6][8]

Materials:

  • 5-Nitroaniline

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (ACN)

  • p-Toluenesulfonic acid monohydrate (p-TSA) or Trifluoroacetic acid (TFA) (catalytic amount)

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

  • Deionized Water

Procedure:

  • In a round-bottom flask, dissolve 5-nitroaniline (1.0 eq.) and a catalytic amount of p-TSA (0.1 eq.) in dry acetonitrile.

  • Stir the mixture for 10 minutes at room temperature.

  • Add N-Iodosuccinimide (1.0 eq.) in one portion under vigorous stirring.

  • Stir the reaction at room temperature for 2-5 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, slowly pour the mixture into a cold, saturated solution of NaHCO₃.

  • A solid precipitate will form. Collect the solid by vacuum filtration.

  • Wash the filtered solid thoroughly with cold water to remove succinimide and any remaining salts.

  • Dry the product under vacuum. If necessary, further purify by recrystallization or column chromatography as described in Protocol 1.

References

Technical Support Center: Effective Purification of Crude 2-Iodo-5-nitroaniline via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced purification strategies. This guide is designed for researchers, chemists, and drug development professionals who are working with 2-iodo-5-nitroaniline and facing challenges in its purification. Here, we move beyond basic protocols to address the nuanced difficulties of purifying this specific molecule, grounding our advice in established chemical principles and field-proven experience.

Section 1: Understanding Your Compound: The Key to Effective Purification

This compound is a molecule with distinct characteristics that directly influence its behavior on a chromatography column. Its structure features a basic amino group (-NH₂), a strongly electron-withdrawing nitro group (-NO₂), and a large, non-polar iodine atom on an aromatic ring. This combination results in a moderate overall polarity and specific chemical sensitivities that must be managed for successful purification.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Chromatography
Molecular Formula C₆H₅IN₂O₂-
Molecular Weight 264.02 g/mol [1][2]Affects diffusion rates, but less critical than polarity in column chromatography.
Appearance Yellow solid[3]The color provides a useful visual aid for tracking the compound's progress on the column.
pKa 0.49 ± 0.10 (Predicted)[4]The amino group is weakly basic, making the compound susceptible to strong interactions with acidic silica gel, which can lead to peak tailing.
Solubility Very low in water[4]. Soluble in common organic solvents like acetone, ethyl acetate, and chloroform.Dictates the choice of solvents for sample loading and the mobile phase.
Polarity Moderately polarRequires a mobile phase of intermediate polarity for effective elution from a normal-phase column (e.g., silica gel).

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

For this compound, silica gel (SiO₂) of mesh size 60-120 or 230-400 is the standard and most cost-effective choice. The acidic nature of standard silica can sometimes cause issues with amines (see Troubleshooting Section 4). If severe tailing or degradation occurs, consider using deactivated/neutral silica or alumina (neutral, Brockmann III).

Q2: How do I select the optimal mobile phase (eluent) to separate my compound from impurities?

The ideal eluent system should be determined empirically using Thin-Layer Chromatography (TLC) before committing to a large-scale column. A good starting point for this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[3]

  • Goal: Aim for a solvent system that gives your target compound an Rƒ value between 0.25 and 0.35 on the TLC plate. This Rƒ value generally translates well to good separation on a column.

  • Expert Tip: If your impurities are very close to your product on the TLC plate, consider using a ternary (three-solvent) system, such as adding a small amount of dichloromethane or methanol, to modulate the selectivity.

Q3: Should I use the wet or dry loading method for my crude sample?

The choice depends on your sample's solubility in the mobile phase.

  • Wet Loading: Use this method if your crude material dissolves completely in a minimal amount of the initial mobile phase solvent. This is often faster but can lead to band broadening if too much solvent is used.[5]

  • Dry Loading: This is the preferred method for compounds that have poor solubility in the eluent or when high resolution is critical.[5] It involves pre-adsorbing the crude sample onto a small amount of silica gel, which is then carefully added to the top of the column. This technique typically results in sharper bands and better separation.

Section 3: A Self-Validating Purification Workflow

This section provides a detailed, step-by-step protocol that incorporates quality checks at each stage to ensure a successful outcome.

Experimental Workflow Diagram

Purification_Workflow start_node Crude this compound tlc 1. TLC Analysis (Hexane/EtOAc mixtures) start_node->tlc Dissolve small amount process_node process_node decision_node decision_node output_node output_node analysis_node analysis_node decision_rf Rƒ ≈ 0.3? tlc->decision_rf Calculate Rƒ decision_rf->tlc No, adjust polarity pack_column 2. Pack Column (Silica Slurry Method) decision_rf->pack_column Yes load_sample 3. Load Sample (Dry loading preferred) pack_column->load_sample Equilibrate elute 4. Elute & Collect Fractions load_sample->elute Add eluent analyze_fractions 5. Analyze Fractions elute->analyze_fractions Monitor with TLC combine 6. Combine Fractions analyze_fractions->combine Identify pure fractions evaporate 7. Evaporate Solvent combine->evaporate Pool final_product Pure Product evaporate->final_product Yields

Caption: A validated workflow for purifying this compound.

Protocol 1: Mobile Phase Selection via TLC
  • Prepare several TLC developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).

  • Dissolve a tiny amount of your crude material in a few drops of ethyl acetate or acetone.

  • Spot the solution onto a silica gel TLC plate and allow the solvent to evaporate.

  • Develop the plates in the prepared chambers.

  • Visualize the spots under UV light (254 nm). This compound should be visible as a colored spot.

  • Select the solvent system where the yellow product spot has an Rƒ of approximately 0.25-0.35 and is well-separated from other UV-active impurities.

Protocol 2: Column Packing and Sample Loading
  • Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • In a separate beaker, prepare a slurry of silica gel in your chosen starting eluent.

  • Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles. Open the stopcock to drain some solvent, adding more slurry until the desired column height is reached. Never let the top of the silica bed run dry.[5]

  • Dry Loading:

    • Dissolve your crude product (e.g., 1g) in a suitable solvent (e.g., dichloromethane or acetone).

    • Add 2-3g of silica gel to this solution.

    • Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column, creating a uniform layer.

    • Gently add a thin protective layer of sand on top of your sample layer.

  • Carefully add the mobile phase, open the stopcock, and begin elution.

Section 4: Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Troubleshooting Decision Tree

Troubleshooting_Tree problem problem cause cause solution solution p1 Problem: Poor Separation c1a Eluent Polarity Incorrect p1->c1a c1b Column Overloaded p1->c1b c1c Column Packed Poorly p1->c1c p2 Problem: Band Tailing c2a Strong Amine-Silica Interaction p2->c2a p3 Problem: Low Recovery c3a Irreversible Adsorption p3->c3a c3b Compound Degradation p3->c3b s1a Re-optimize eluent using TLC. Use gradient elution. c1a->s1a s1b Reduce sample load. Use a wider column. c1b->s1b s1c Repack column carefully (slurry method). c1c->s1c s2a Add 0.5-1% Triethylamine (TEA) to eluent. c2a->s2a s3a Use deactivated silica or switch to alumina. c3a->s3a s3b Run column faster. Use deactivated/neutral stationary phase. c3b->s3b

Caption: A decision tree for common column chromatography issues.

Q: My compound's yellow band is smearing and tailing significantly down the column. What's causing this?

A: This is a classic sign of a strong, undesirable interaction between the basic amino group of your molecule and the acidic silanol (Si-OH) groups on the surface of the silica gel.[6] This interaction is a form of chemisorption that slows the trailing edge of the band relative to the front, causing the tail.

  • Solution: To resolve this, you must neutralize the acidic sites or compete with the interaction. Add a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA) , to your mobile phase. The TEA will preferentially bind to the active silica sites, allowing your this compound to elute symmetrically. Always perform a preliminary TLC with the TEA-modified eluent to ensure it doesn't drastically alter the Rƒ value.

Q: I see my yellow compound, but it's eluting very close to an impurity. How can I improve the separation (resolution)?

A: This indicates that your chosen solvent system lacks sufficient selectivity for the two compounds.

  • Solution 1: Decrease Eluent Polarity. If the Rƒ from your initial TLC was too high (>0.4), the compounds are moving too quickly to resolve. Reduce the proportion of the polar solvent (e.g., switch from 7:3 Hexane:EtOAc to 8:2 or 9:1) to increase retention and allow for better separation.

  • Solution 2: Use Gradient Elution. Start with a less polar solvent system to allow the less polar impurities to elute first. Then, gradually increase the polarity of the mobile phase over time (e.g., by slowly increasing the percentage of ethyl acetate) to elute your more polar target compound. This technique is highly effective for separating compounds with different polarities.

  • Solution 3: Check for Column Overload. If you have loaded too much crude material relative to the amount of silica, the stationary phase becomes saturated, leading to broad bands and poor separation.[7] A general rule is to use a silica-to-sample mass ratio of at least 50:1 for difficult separations.

Q: I'm getting a very low yield. It seems my product is stuck on the column. Why?

A: Significant product loss on the column can be due to irreversible adsorption or decomposition.

  • Cause & Solution (Adsorption): Highly polar or reactive impurities in your crude mix can bind irreversibly to the silica, creating highly active sites that then trap your product. If you suspect this, you can "pre-treat" the column by flushing it with a more polar solvent before equilibration, or better yet, use a deactivated stationary phase like neutral alumina.

  • Cause & Solution (Decomposition): Although this compound is generally stable, prolonged exposure to acidic silica can potentially degrade sensitive molecules.[1] If you observe new spots appearing in your collected fractions via TLC analysis, this may be the cause. To mitigate this, use a deactivated stationary phase, work quickly, and avoid leaving the compound on the column for extended periods.

Q: The solvent flow has stopped or is extremely slow. What should I do?

A: This is typically due to a blockage or improper column packing.

  • Solution: Check for clogged frits or stopcocks. The most common cause is the accumulation of very fine silica particles at the column outlet.[6] Another cause could be that the sample precipitated upon loading, clogging the top of the column. If the column bed has cracked or contains air bubbles, the solvent will channel through the cracks, ruining the separation and potentially slowing the overall flow. In these cases, the column must be repacked.

Section 5: Safety and Handling

Always handle this compound and all solvents in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • This compound: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[8] Avoid generating dust.

  • Solvents: Organic solvents like hexanes, ethyl acetate, and dichloromethane are flammable and have associated inhalation hazards. Consult the Safety Data Sheet (SDS) for each chemical before use.[9][10][11]

  • Waste Disposal: Dispose of all chemical waste, including used silica gel and solvents, in appropriately labeled hazardous waste containers according to your institution's guidelines.

References

Troubleshooting guide for low conversion rates in reactions using 2-Iodo-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide for Low Conversion Rates in Synthetic Reactions

Welcome to the technical support center for 2-iodo-5-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in reactions involving this versatile but challenging substrate. As Senior Application Scientists, we provide not just solutions, but the underlying chemical principles to empower your research.

Introduction: Understanding the Reactivity of this compound

This compound is a valuable building block in organic synthesis, offering three distinct functional groups for sequential modification.[1] However, its unique electronic and steric properties can present significant challenges in achieving high reaction yields.

  • Electronic Effects : The molecule is substituted with a strong electron-donating amino group (-NH₂) and two powerful electron-withdrawing groups, nitro (-NO₂) and iodo (-I).[1] The nitro group, in particular, significantly deactivates the aromatic ring towards electrophilic substitution and, more critically for many cross-coupling reactions, makes the C-I bond less susceptible to oxidative addition by a low-valent metal catalyst (e.g., Pd(0)).[2][3][4][5]

  • Steric Hindrance : The iodine atom at the 2-position, ortho to the amino group, can sterically hinder the approach of bulky reagents or catalysts to either adjacent functional group.

  • Coordinating Groups : The amino group can act as a ligand, coordinating to the metal catalyst. This can sometimes be a productive step in directing a reaction, but it can also lead to catalyst inhibition or the formation of inactive complexes.

This guide provides a structured, question-and-answer approach to troubleshoot these issues in common reaction types.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Issues & Preliminary Checks

Question 1: My reaction with this compound has stalled or shows very low conversion. What are the first things I should check?

Before optimizing specific reaction parameters, it's crucial to validate your foundational setup. Low conversion is often traced back to fundamental issues rather than complex chemical incompatibilities.

Answer:

  • Reagent Purity and Stability:

    • This compound: Verify the purity of your starting material. Impurities can poison catalysts. While generally stable, long-term storage or exposure to light can cause degradation. Consider storing it under an inert atmosphere (argon or nitrogen) and away from light to prevent oxidative decomposition or hydrolysis of the iodo group.[1]

    • Solvents and Reagents: Ensure all solvents are anhydrous and reagents are of appropriate purity. For many cross-coupling reactions, residual water or oxygen can be highly detrimental.

  • Reaction Atmosphere:

    • Many reactions involving this compound, especially palladium-catalyzed cross-couplings, are highly sensitive to oxygen. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can promote undesirable side reactions like the homocoupling of alkynes or boronic acids.[6]

    • Solution: Employ robust techniques to create an inert atmosphere.

Experimental Protocol: Establishing an Inert Atmosphere

  • Glassware: Dry all glassware in an oven (e.g., at 120°C) for several hours and allow it to cool in a desiccator or under a stream of inert gas (Argon or Nitrogen).

  • Reagent Assembly: Assemble the reaction flask (e.g., a Schlenk flask) with a stir bar and add all solid, non-volatile reagents (this compound, catalyst, ligand, base, etc.).

  • Inert Gas Cycling: Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum for several minutes, then backfill with inert gas. Repeat this vacuum/backfill cycle 3-5 times to remove atmospheric oxygen.

  • Solvent Degassing: Use a degassed solvent. This can be achieved by:

    • Freeze-Pump-Thaw: For more rigorous applications, freeze the solvent with liquid nitrogen, apply a vacuum, and then thaw. Repeat this cycle three times.

    • Sparging: Bubble a stream of inert gas (Argon or Nitrogen) through the solvent for 30-60 minutes.

  • Solvent Addition: Add the degassed solvent to the reaction flask via cannula or a gas-tight syringe under a positive pressure of inert gas.

  • Reaction Temperature:

    • Confirm your heating apparatus (oil bath, heating mantle) is calibrated and providing an accurate and stable temperature. Inconsistent heating can lead to incomplete reactions or the formation of thermal decomposition byproducts.[7]

Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Low conversion in Suzuki, Buchwald-Hartwig, and Sonogashira reactions involving this compound often stems from the electronically deactivated nature of the aryl iodide. The rate-limiting step is frequently the oxidative addition of the C-I bond to the Pd(0) catalyst.

Question 2: My Suzuki-Miyaura coupling is failing. How can I improve the conversion?

Answer:

The key to a successful Suzuki coupling with an electron-deficient partner like this compound is to use a catalytic system that promotes the difficult oxidative addition step.

  • Causality: The electron-withdrawing nitro group reduces the electron density of the C-I bond, making it a poorer substrate for oxidative addition by the electron-rich Pd(0) catalyst. Furthermore, side reactions like protodeboronation of the boronic acid can consume your coupling partner, especially under harsh conditions.[8][9]

  • Solution Workflow:

    Suzuki_Troubleshooting Start Low Conversion in Suzuki Coupling Check_Basics Verify Reagent Purity & Inert Atmosphere Start->Check_Basics Screen_Ligand Screen Electron-Rich, Bulky Ligands Check_Basics->Screen_Ligand If basics are OK Screen_Base Optimize Base Screen_Ligand->Screen_Base If still low Success High Conversion Screen_Ligand->Success If conversion improves Screen_Solvent Change Solvent System Screen_Base->Screen_Solvent If still low Screen_Base->Success If conversion improves Increase_Temp Increase Temperature Cautiously Screen_Solvent->Increase_Temp If still low Screen_Solvent->Success If conversion improves Increase_Temp->Success If conversion improves

    Caption: Suzuki Coupling Troubleshooting Workflow.

  • Catalyst & Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be ineffective.[8] Switch to a more robust system using a stable Pd(II) precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) combined with a specialized ligand. The ligand is critical for activating the catalyst.[10][11]

    • Recommended Ligands: Use bulky, electron-rich phosphine ligands. These stabilize the Pd(0) center, promote oxidative addition, and accelerate reductive elimination.[10] Good starting points are the Buchwald biarylphosphine ligands.

  • Base Selection: The base plays a crucial role in activating the boronic acid. If your base is too weak or has poor solubility, the reaction will be sluggish.

    • Recommended Bases: Stronger inorganic bases are often required.

  • Solvent System: The solvent must solubilize all components and be stable at the reaction temperature.

    • Recommended Solvents: Anhydrous polar aprotic solvents or ethereal solvents, often with a small amount of water to aid in dissolving the base.[12]

Data Presentation: Recommended Screening Conditions for Suzuki Coupling

ParameterInitial ConditionAlternative 1Alternative 2Rationale
Pd Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%)Pd(PPh₃)₄ (5 mol%)Precatalysts are often more stable and reliable.
Ligand SPhos (4 mol%)XPhos (4 mol%)RuPhos (4 mol%)Bulky, electron-rich ligands are essential for electron-poor aryl halides.[9]
Base K₂CO₃ (2 equiv)K₃PO₄ (2 equiv)Cs₂CO₃ (2 equiv)Stronger bases can accelerate transmetalation but may increase side reactions.
Solvent Toluene/H₂O (10:1)1,4-Dioxane/H₂O (10:1)THF/H₂O (4:1)Solvent choice affects solubility and reaction kinetics.[12]
Temperature 80-90 °C100-110 °C70 °CHigher temperatures can overcome activation barriers but may degrade reagents.

Question 3: My Buchwald-Hartwig amination is giving poor yields. What's the problem?

Answer:

Similar to the Suzuki coupling, the Buchwald-Hartwig amination of this compound is challenging due to the deactivated substrate. The choice of ligand and base is paramount for success.[13][14]

  • Causality: The catalytic cycle involves oxidative addition, coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination.[15] The electron-poor nature of the substrate hinders the initial oxidative addition. Additionally, using a base that is too weak will prevent the formation of the crucial palladium-amido intermediate.

  • Solutions:

    • Use a Precatalyst: Instead of generating the active catalyst in situ from sources like Pd(OAc)₂, use a well-defined precatalyst (e.g., an XPhos-Pd-G3 precatalyst). These form the active L₁Pd(0) species more cleanly and efficiently.[16]

    • Ligand Choice: Use bulky biarylphosphine ligands like XPhos, RuPhos, or BrettPhos. These ligands are designed to accelerate both the oxidative addition and the final reductive elimination step.[11]

    • Base Selection: A strong, non-nucleophilic base is required. Alkali metal alkoxides are most common.

      • Recommended Bases: Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LiHMDS), or Cesium Carbonate (Cs₂CO₃). NaOtBu is often a good first choice.[16]

    • Solvent: Anhydrous, non-protic solvents are essential. Toluene, 1,4-dioxane, or THF are commonly used.

Question 4: I'm attempting a Sonogashira coupling, but my main product is the homocoupled alkyne dimer. How do I prevent this?

Answer:

The formation of a homocoupled dimer (Glaser coupling) is a classic side reaction in Sonogashira couplings and is often promoted by the presence of oxygen and the copper(I) co-catalyst.[6]

  • Causality: The copper co-catalyst reacts with the terminal alkyne to form a copper acetylide. In the presence of an oxidant (like O₂), this intermediate can dimerize. If the rate of this homocoupling is faster than the cross-coupling with the palladium complex, low yields of the desired product will result.[6]

  • Solutions:

    • Strictly Anaerobic Conditions: This is the most critical factor. Ensure your reaction is rigorously degassed and maintained under a positive pressure of inert gas (see protocol above).

    • Copper-Free Conditions: Many modern Sonogashira protocols omit the copper co-catalyst entirely.[17][18] This eliminates the primary pathway for Glaser coupling. These reactions may require a slightly higher temperature or a different ligand/base combination to proceed efficiently.

    • Use of a Co-solvent/Amine Base: The amine base (e.g., triethylamine, diisopropylamine) serves not only as a base but also as a solvent and a ligand that can help stabilize the catalytic species.[19] Ensure it is anhydrous and freshly distilled.

Experimental Protocol: Copper-Free Sonogashira Coupling

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and a stir bar.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous solvent (e.g., 5 mL of THF) and an amine base (e.g., 3.0 mmol of diisopropylethylamine) via syringe.[17]

  • Stir the mixture at room temperature until the solids are dissolved.

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.

Visualizing the Core Challenge: The Palladium Catalytic Cycle

Understanding where a reaction can fail is key to troubleshooting. For most cross-coupling reactions with this compound, the bottleneck is the first step: Oxidative Addition.

// Nodes Pd0 [label="L₂Pd(0)\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OA_Complex [label="L₂Pd(II)(Ar)(I)\n(Oxidative Addition\nComplex)", fillcolor="#F1F3F4", fontcolor="#202124"]; TM_Complex [label="L₂Pd(II)(Ar)(Nu)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-Nu\n(Product)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for labels node [style=invisible, fontcolor="#202124", shape=plaintext]; OA_Label [label="Oxidative Addition\n(Often Rate-Limiting for\nthis compound)"]; TM_Label [label="Transmetalation\n(e.g., with R-B(OH)₂)"]; RE_Label [label="Reductive\nElimination"];

// Edges Pd0 -> OA_Complex [label="+ Ar-I", color="#EA4335", fontcolor="#202124"]; OA_Complex -> TM_Complex [label="+ Nucleophile\n- I⁻", color="#FBBC05", fontcolor="#202124"]; TM_Complex -> Product [color="#34A853", fontcolor="#202124"]; TM_Complex -> Pd0 [style=dashed, arrowhead=none]; Product -> Pd0 [label=" ", style=invis]; // To position the RE label

// Positioning labels using invisible edges edge [style=invis]; OA_Complex -> OA_Label -> Pd0; TM_Complex -> TM_Label -> OA_Complex; Pd0 -> RE_Label -> TM_Complex;

// Reductive Elimination Edge TM_Complex -> Pd0 [style=solid, label=" ", color="#34A853", constraint=false]; }

Caption: Simplified Palladium Cross-Coupling Cycle.

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of 2-Iodo-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support resource for scientists and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered when optimizing catalyst loading for cross-coupling reactions involving 2-Iodo-5-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for cross-coupling reactions with this compound?

A2: For palladium-catalyzed cross-coupling reactions, a typical starting catalyst loading ranges from 1 to 5 mol%.[1] Given that this compound is a somewhat challenging substrate due to the electron-withdrawing nitro group and the coordinating amino group, it is often advisable to begin optimization studies in the higher end of this range (e.g., 2-5 mol%) to ensure the reaction initiates effectively.[1] Subsequent experiments can then focus on reducing the catalyst loading to improve cost-effectiveness and minimize residual palladium in the final product.

Q2: How does the electronic nature of this compound affect the choice of catalyst and its loading?

A2: The presence of the electron-withdrawing nitro group on the aniline ring generally increases the reactivity of the C-I bond towards oxidative addition, which is often the rate-limiting step in the catalytic cycle.[2][3] However, the aniline's amino group can coordinate with the palladium catalyst, potentially leading to its deactivation or inhibition.[4][5] This dual electronic nature requires a careful selection of the catalyst system. Often, catalyst systems featuring electron-rich and sterically bulky ligands are employed to stabilize the palladium center, promote the desired coupling, and mitigate the inhibitory effects of the aniline.[4][6]

Q3: Can I use the same catalyst loading for different types of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira)?

A3: While the 1-5 mol% range is a good starting point for many reactions, the optimal catalyst loading is highly dependent on the specific cross-coupling reaction.[7] For instance, Suzuki-Miyaura couplings might proceed efficiently at lower loadings (0.5-5 mol%), while Sonogashira or Buchwald-Hartwig aminations might require slightly higher loadings (1-5 mol%) to overcome potential challenges associated with the substrates.[7] It is always recommended to screen a range of catalyst loadings to determine the optimal conditions for your specific transformation.

Troubleshooting Guide

Problem: My reaction is sluggish or stalls before completion.

Q4: I'm observing low or no conversion of this compound. Could the catalyst loading be the issue?

A4: Yes, insufficient catalyst loading is a common reason for low or no conversion. The active catalytic species may be decomposing over the course of the reaction, or the initial amount may not be enough to achieve a reasonable reaction rate.

Troubleshooting Steps:

  • Incrementally Increase Catalyst Loading: Raise the catalyst loading in a stepwise manner, for example, from 1 mol% to 2.5 mol%, and then to 5 mol%.[8] Monitor the reaction progress to see if a higher loading improves the conversion rate and final yield.

  • Evaluate Catalyst and Ligand Integrity: Ensure that your palladium source and ligands are fresh and have been stored correctly under an inert atmosphere.[9] Phosphine ligands, in particular, are susceptible to oxidation, which can lead to catalyst deactivation.[9]

  • Consider a More Robust Catalyst System: For challenging substrates like this compound, switching to a more robust ligand can be beneficial. Bulky, electron-rich phosphine ligands such as XPhos or SPhos can enhance the rate of oxidative addition and stabilize the active catalyst.[6][10]

Problem: I'm seeing significant side product formation.

Q5: My reaction is producing byproducts like homocoupled anilines or dehalogenated starting material. Is my catalyst loading too high?

A5: While a high catalyst loading can sometimes lead to side reactions, other factors are often at play.[7] However, optimizing the catalyst loading is a crucial step in minimizing these unwanted pathways.

Troubleshooting Steps:

  • Reduce Catalyst Loading: Systematically decrease the catalyst loading to see if it reduces the formation of side products without significantly impacting the yield of the desired product.

  • Ensure an Inert Atmosphere: The presence of oxygen can lead to side reactions, such as the homocoupling of boronic acids in Suzuki reactions.[11] Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[9][12]

  • Optimize Ligand-to-Metal Ratio: The ratio of ligand to palladium can significantly influence the reaction's outcome.[13] Varying this ratio can sometimes suppress side reactions and favor the desired cross-coupling pathway.

Problem: The reaction works well on a small scale, but fails upon scale-up.

Q6: I had a high-yielding reaction at the milligram scale, but the yield dropped significantly when I tried to scale it up to the gram scale, even with the same catalyst loading. What could be the problem?

A6: Scale-up issues are common in cross-coupling reactions and can be related to several factors beyond just the catalyst loading.

Troubleshooting Steps:

  • Re-evaluate Catalyst Loading in ppm: Instead of mol%, consider the catalyst concentration in parts per million (ppm) relative to the total reaction volume. On a larger scale, even with the same mol%, the concentration of the catalyst might be lower, affecting the reaction kinetics.[13][14]

  • Ensure Efficient Mixing: In larger reaction vessels, inefficient stirring can lead to localized concentration gradients and temperature differences, which can negatively impact the reaction. Ensure your stirring is vigorous enough for the scale of your reaction.

  • Effective Heat Transfer: Maintaining a consistent temperature is crucial. Ensure that your heating apparatus can uniformly heat the larger reaction volume.

Experimental Protocols

General Protocol for Optimizing Catalyst Loading in a Suzuki-Miyaura Coupling of this compound:

  • Reaction Setup: In a glovebox, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Catalyst Addition: In separate tubes, prepare catalyst premixes with varying mol% of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos). For example, prepare for 1 mol%, 2.5 mol%, and 5 mol% catalyst loading.

  • Solvent Addition: Add the appropriate amount of anhydrous, degassed solvent (e.g., dioxane/water, 4:1 v/v) to the Schlenk tube containing the reactants and base.

  • Initiation: Add the prepared catalyst premix to the reaction mixture.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals.

  • Work-up and Analysis: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography. Analyze the yield and purity for each catalyst loading to determine the optimal condition.

Visualizations

Catalytic_Cycle cluster_cycle Typical Cross-Coupling Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Pd(II)-X)L2 Pd(0)L2->Oxidative_Addition Ar-X (this compound) Transmetalation Transmetalation (Ar-Pd(II)-R)L2 Oxidative_Addition->Transmetalation R-M (Coupling Partner) Reductive_Elimination Reductive Elimination Ar-R Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_loading Is Catalyst Loading Sufficient? (Typically 1-5 mol%) start->check_loading increase_loading Increase Catalyst Loading (e.g., to 2.5-5 mol%) check_loading->increase_loading No check_catalyst_quality Check Catalyst/Ligand Quality (Freshness, Storage) check_loading->check_catalyst_quality Yes increase_loading->check_catalyst_quality replace_reagents Use Fresh Catalyst/Ligand check_catalyst_quality->replace_reagents No optimize_conditions Optimize Other Parameters (Ligand, Base, Solvent, Temp.) check_catalyst_quality->optimize_conditions Yes replace_reagents->optimize_conditions success Improved Yield optimize_conditions->success

Caption: Decision workflow for troubleshooting low-yielding cross-coupling reactions.

References

Strategies to prevent the formation of di-iodinated species

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Iodination Reactions

Welcome to the Technical Support Center for Iodination Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for controlling selectivity and preventing the formation of undesired di-iodinated species during electrophilic aromatic substitution reactions.

Troubleshooting Guide: Controlling Selectivity

This section addresses specific issues you may encounter during your experiments, offering step-by-step guidance to resolve them.

Q1: My reaction is producing a mixture of mono- and di-iodinated products. How can I improve selectivity for the mono-iodinated species?

A1: This is a classic challenge in electrophilic aromatic substitution, especially with highly activated substrates like phenols and anilines.[1][2] The introduction of the first iodine atom can sometimes further activate the ring, making it susceptible to a second attack. To enhance mono-selectivity, a multi-faceted approach involving careful control of reaction parameters is necessary.

Core Principle: The fundamental strategy is to decrease the overall reactivity of the system just enough to favor the single substitution on the more reactive starting material over the subsequent substitution on the less reactive mono-iodinated product.

Here is a systematic approach to troubleshoot and optimize your reaction:

1. Control the Stoichiometry:

  • Action: Carefully control the molar ratio of your iodinating agent to the substrate. Start with a 1:1 ratio, and if di-iodination persists, try using a slight sub-stoichiometric amount of the iodinating agent (e.g., 0.95 equivalents).[1] This ensures there isn't enough electrophilic iodine present to react with the mono-iodinated product after the initial substrate is consumed.

2. Lower the Reaction Temperature:

  • Action: Perform the reaction at a lower temperature. If you are running it at room temperature, try 0 °C or even -78 °C.

  • Causality: Lowering the temperature decreases the overall reaction rate.[1] The activation energy for the second iodination is often higher than the first. By reducing the thermal energy of the system, you can significantly disfavor the second, less favorable reaction, thereby improving selectivity for the mono-iodinated product.[3]

3. Modify the Reagent Addition:

  • Action: Add the iodinating agent slowly and dropwise to a stirred solution of your substrate.

  • Causality: Slow addition maintains a low instantaneous concentration of the electrophile. This minimizes the chance of a newly formed mono-iodinated molecule immediately encountering another electrophile before all the initial substrate has reacted.

4. Choose a Milder Iodinating Agent:

  • Action: If you are using a highly reactive system (e.g., ICl or I₂ with a strong oxidant), consider switching to a milder agent.

  • Causality: Different iodinating agents have varying electrophilicity. Molecular iodine (I₂) is the weakest electrophile of the halogens and often requires activation.[4] N-Iodosuccinimide (NIS) can be a milder alternative to Iodine Monochloride (ICl), which is highly polarized and reactive.[4][5] The choice of reagent allows you to tune the reaction's potency to match the substrate's reactivity.

Q2: I am working with a phenol, and the reaction is uncontrollable, leading to a complex mixture of poly-iodinated products. What specific strategies apply here?

A2: Phenols are highly activated substrates, and their iodination requires special care. The hydroxyl group is a strong ortho-, para-director that floods the ring with electron density, making it extremely reactive.[6]

1. pH Control:

  • Action: For phenols, consider running the reaction in a basic aqueous solution, such as dilute sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).[1]

  • Causality: In basic conditions, the phenol is deprotonated to the phenoxide ion. While the phenoxide is even more activated than the neutral phenol, its solubility in an aqueous phase can be leveraged. The reaction can be controlled at the interface of an organic/aqueous biphasic system, or the pH can be used to modulate the concentration of the active iodinating species.

2. Use of a Moderating Solvent:

  • Action: Change the solvent to one that can moderate the reaction. For instance, a protocol for the selective para-iodination of aniline derivatives uses a mixture of pyridine and dioxane.[7]

  • Causality: Solvents can influence the reactivity of the iodinating species. Pyridine can form a complex with iodine, reducing its electrophilicity and leading to a more controlled reaction.

3. Steric Hindrance:

  • Action: If your target is a specific mono-iodinated isomer (e.g., para), consider if the steric bulk of your substrate or reagent can be used to your advantage.

  • Causality: Large, bulky groups on the aromatic ring can physically block the ortho positions, making the para position the primary site of attack.[8][9] This steric hindrance can be a powerful tool for directing the substitution and preventing further reactions at the more crowded ortho positions.[3][10]

Workflow for Troubleshooting Over-Iodination

The following diagram outlines a logical workflow for addressing the formation of di-iodinated species.

G start Problem: Di-iodination Observed stoch Step 1: Adjust Stoichiometry (Use 1.0 to 0.95 eq. Iodinating Agent) start->stoch temp Step 2: Lower Reaction Temperature (e.g., RT -> 0 °C -> -78 °C) stoch->temp Issue Persists end_success Success: Mono-iodination Achieved stoch->end_success Resolved addition Step 3: Use Slow, Dropwise Addition temp->addition Issue Persists temp->end_success Resolved reagent Step 4: Change Iodinating Agent (e.g., ICl -> NIS or I₂/Oxidant) addition->reagent Issue Persists addition->end_success Resolved solvent Step 5: Modify Solvent System (e.g., Pyridine/Dioxane) reagent->solvent Issue Persists reagent->end_success Resolved solvent->end_success Resolved end_fail Consult Further (Consider protecting groups or alternative synthetic route) solvent->end_fail Issue Persists

Caption: A step-by-step decision workflow for troubleshooting over-iodination.

Frequently Asked Questions (FAQs)

Q3: Why are some aromatic compounds more prone to di-iodination than others?

A3: The susceptibility to di-iodination is directly related to the electronic nature of the substituents on the aromatic ring. This is explained by the mechanism of Electrophilic Aromatic Substitution (SEAr).[11]

  • Activating Groups: Substituents that donate electron density to the ring (e.g., -OH, -NH₂, -OR) are called "activating groups." They stabilize the positively charged intermediate (the Wheland intermediate or σ-complex) formed during the electrophilic attack, thereby increasing the reaction rate.[3][6]

  • Reaction Cascade: When an activating group is present, the ring is highly reactive. After the first iodine atom is added, the ring remains activated and can readily undergo a second substitution, leading to di-iodination. This is particularly true for powerful activating groups like those in phenols and anilines.[1][2]

  • Deactivating Groups: Conversely, electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) deactivate the ring, making the initial iodination slower and the second substitution even less likely.[6]

The general mechanism is depicted below, showing how a highly activated ring can react a second time.

G cluster_0 Step 1: Mono-iodination cluster_1 Step 2: Di-iodination (If Arene is highly activated) Arene Arene Intermediate1 Intermediate1 Arene->Intermediate1 + I⁺ Product1 Mono-iodinated Arene Intermediate1->Product1 - H⁺ Product1_copy Mono-iodinated Arene Product1->Product1_copy Ring remains activated Intermediate2 Intermediate2 Product1_copy->Intermediate2 + I⁺ Product2 Di-iodinated Arene Intermediate2->Product2 - H⁺

Caption: Mechanism showing sequential electrophilic attacks leading to di-iodination.

Q4: What is the relative reactivity of common iodinating agents like I₂, ICl, and NIS?

A4: The choice of iodinating agent is critical for controlling selectivity. Their reactivity varies significantly.

ReagentFormulaTypical ReactivityKey Characteristics
Molecular Iodine I₂LowThe least reactive halogen electrophile; often requires an oxidizing agent (e.g., H₂O₂, HNO₃) or a Lewis acid to generate a more potent electrophilic species (I⁺).[4][12]
Iodine Monochloride IClHighA highly polarized interhalogen compound (Iδ+—Clδ-), making the iodine atom very electrophilic. It is more reactive and often more selective than molecular iodine but can be too aggressive for highly activated substrates.[5][13][14]
N-Iodosuccinimide NISModerateA solid, easy-to-handle reagent. It is generally milder than ICl and is often used with a catalytic amount of acid (like TFA) for substrates that are sensitive or prone to over-reaction.[15][16][17]
1,3-diiodo-5,5-dimethylhydantoin DIHModerate-HighA stable, solid iodine source that can be activated by organocatalysts (like thioureas) or acids for mild and selective iodination of activated aromatics.[18][19][20]

Experimental Protocol: Selective Mono-iodination of Anisole using NIS

This protocol provides a general method for the selective mono-iodination of an activated aromatic compound, anisole, using N-Iodosuccinimide with a catalytic amount of acid.

Materials:

  • Anisole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (CH₃CN), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve anisole (1.0 eq.) in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir the solution at 0 °C for 10-15 minutes.

  • Reagent Addition: To the cooled solution, add N-Iodosuccinimide (NIS) (1.05 eq.) portion-wise over 5 minutes.

  • Catalyst Addition: Slowly add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 eq.) to the stirring mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Once the reaction is complete, quench it by adding saturated aqueous sodium thiosulfate solution to reduce any unreacted NIS and iodine. Stir for 5 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure mono-iodinated product (predominantly 4-iodoanisole).

References

Degradation pathways of 2-Iodo-5-nitroaniline under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Iodo-5-nitroaniline. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability and degradation of this compound under acidic and basic conditions. Our aim is to equip you with the necessary knowledge to anticipate, identify, and resolve potential challenges in your experiments.

Introduction to this compound Stability

This compound is a key intermediate in various synthetic pathways due to its reactive functional groups. The presence of a strong electron-withdrawing nitro group and a labile iodo substituent on the aniline ring dictates its chemical behavior. Understanding its degradation pathways is crucial for ensuring the integrity of your experiments, the purity of your products, and the accuracy of your analytical results. This guide is structured to address specific questions you may encounter when subjecting this compound to acidic or basic environments.

Section 1: Degradation under Acidic Conditions

The stability of this compound in acidic media is a common concern. The following section addresses potential degradation pathways and provides troubleshooting for related experimental issues.

Frequently Asked Questions (FAQs) - Acidic Conditions

Question 1: What is the most probable degradation pathway for this compound in an aqueous acidic solution (e.g., HCl, H₂SO₄)?

Answer: Under acidic conditions, the most likely degradation pathway is the hydrolysis of the carbon-iodine bond, leading to the substitution of the iodo group with a hydroxyl group. This proceeds via a nucleophilic aromatic substitution (SNA r) mechanism. The reaction is facilitated by the protonation of the amino group, which further increases the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack by water.

The primary degradation product expected is 2-Hydroxy-5-nitroaniline .

Question 2: I am observing incomplete degradation of this compound even after prolonged exposure to acidic conditions. What could be the reason?

Answer: Several factors could contribute to incomplete degradation:

  • Insufficient Acid Concentration: The rate of hydrolysis is dependent on the concentration of the acid. A low acid concentration may not be sufficient to catalyze the reaction effectively.

  • Low Temperature: Like most chemical reactions, the rate of hydrolysis is temperature-dependent. If the reaction is being carried out at room temperature, consider carefully increasing the temperature to accelerate the degradation.

  • Steric Hindrance: The ortho positioning of the iodo and amino groups can create some steric hindrance, potentially slowing down the approach of the water molecule as a nucleophile.

  • Reversibility: While the substitution of iodine with a hydroxyl group is generally favorable, the reverse reaction might occur to a small extent, leading to an equilibrium mixture.

Troubleshooting Steps:

  • Increase Acid Concentration: Gradually increase the molarity of your acidic solution.

  • Elevate Temperature: Perform the reaction at a moderately elevated temperature (e.g., 40-60 °C) while monitoring the progress.

  • Monitor Reaction Progress: Use analytical techniques like HPLC or TLC to track the disappearance of the starting material and the appearance of the product over time.

Question 3: Are there any expected side products when degrading this compound in acid?

Answer: While 2-Hydroxy-5-nitroaniline is the primary expected product, other side reactions are possible, especially under harsh conditions (e.g., high temperatures, concentrated acids):

  • Reduction of the Nitro Group: In the presence of certain reducing agents or under specific electrochemical conditions, the nitro group can be reduced to an amino group, yielding 2-Iodo-5-aminoaniline. However, this is less common in simple acidic hydrolysis.

  • Dehalogenation: Reductive dehalogenation to form 5-nitroaniline is another possibility, though typically this requires a reducing agent.[1]

  • Polymerization/Tar Formation: At high temperatures and strong acid concentrations, aniline derivatives can be prone to polymerization, leading to the formation of insoluble, dark-colored materials.

Visualizing the Acidic Degradation Pathway

Acidic Degradation of this compound This compound This compound Protonated Intermediate Protonated Intermediate This compound->Protonated Intermediate + H⁺ Side_Products Potential Side Products (e.g., 5-nitroaniline) This compound->Side_Products Harsh Conditions 2-Hydroxy-5-nitroaniline 2-Hydroxy-5-nitroaniline Protonated Intermediate->2-Hydroxy-5-nitroaniline + H₂O - HI

Caption: Proposed pathway for the acidic hydrolysis of this compound.

Section 2: Degradation under Basic Conditions

The behavior of this compound in the presence of bases is another critical area of investigation. This section provides insights into the expected reactions and how to troubleshoot them.

Frequently Asked Questions (FAQs) - Basic Conditions

Question 1: What is the primary degradation product of this compound in an aqueous basic solution (e.g., NaOH, KOH)?

Answer: Similar to acidic conditions, the primary degradation pathway under basic conditions is nucleophilic aromatic substitution, where the iodo group is displaced by a hydroxide ion. The strong electron-withdrawing effect of the nitro group makes the aromatic ring susceptible to attack by strong nucleophiles like OH⁻.

The main degradation product is 2-Hydroxy-5-nitroaniline .

Question 2: My reaction in basic solution is sluggish and gives a low yield of the hydroxylated product. What could be wrong?

Answer: Several factors can influence the rate and yield of the reaction in a basic medium:

  • Insufficient Base Strength/Concentration: The hydroxide ion concentration directly impacts the reaction rate. A dilute basic solution may lead to a very slow reaction.

  • Low Temperature: The reaction may require thermal energy to overcome the activation barrier.

  • Poor Solubility: this compound has limited solubility in aqueous solutions. If the compound is not adequately dissolved, the reaction will be slow and inefficient.

  • Competing Reactions: At higher temperatures, other reactions might compete with the desired hydrolysis.

Troubleshooting Steps:

  • Increase Base Concentration: Use a higher concentration of NaOH or KOH.

  • Increase Temperature: Gently heat the reaction mixture.

  • Use a Co-solvent: To improve solubility, consider using a co-solvent system, such as a mixture of water and a polar aprotic solvent like DMSO or DMF.

  • Phase-Transfer Catalyst: In a biphasic system, a phase-transfer catalyst can be employed to facilitate the reaction between the organic substrate and the aqueous base.

Question 3: I am observing a color change to a deep red/brown in my basic reaction mixture, but the analysis shows multiple products. What is happening?

Answer: The formation of intensely colored byproducts in basic solutions of nitroaromatic compounds is not uncommon. This could be due to:

  • Formation of Meisenheimer Complexes: The initial attack of the hydroxide ion on the aromatic ring forms a resonance-stabilized intermediate known as a Meisenheimer complex, which is often highly colored.[2]

  • Side Reactions of the Nitro Group: Under strongly basic conditions and in the presence of other nucleophiles, the nitro group itself can sometimes participate in side reactions.

  • Oxidation/Decomposition: The aniline moiety can be susceptible to oxidation, especially at elevated temperatures in the presence of air, leading to complex mixtures of colored products.

Analytical Approach:

To identify the various products, it is recommended to use a combination of analytical techniques:

  • HPLC-MS: To separate the components and obtain their mass-to-charge ratios for identification.

  • NMR Spectroscopy: To elucidate the structures of the major products after isolation.

Visualizing the Basic Degradation Pathway

Basic Degradation of this compound This compound This compound Meisenheimer_Complex Meisenheimer Complex This compound->Meisenheimer_Complex + OH⁻ 2-Hydroxy-5-nitroaniline 2-Hydroxy-5-nitroaniline Meisenheimer_Complex->2-Hydroxy-5-nitroaniline - I⁻ Side_Products Colored Byproducts Meisenheimer_Complex->Side_Products Side Reactions

Caption: Proposed pathway for the basic hydrolysis of this compound.

Section 3: General Troubleshooting and Analytical Guidance

This section provides general advice applicable to studying the degradation of this compound under both acidic and basic conditions.

Summary of Potential Degradation Products
ConditionPrimary Degradation ProductPotential Side Products
Acidic 2-Hydroxy-5-nitroaniline5-Nitroaniline, Polymerization products
Basic 2-Hydroxy-5-nitroanilineColored byproducts from side reactions
Recommended Analytical Protocols

Protocol 1: Monitoring Reaction Progress by High-Performance Liquid Chromatography (HPLC)

This method is suitable for quantifying the disappearance of this compound and the appearance of its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape) is often effective. A typical gradient could be:

    • 0-5 min: 20% Acetonitrile

    • 5-25 min: Ramp to 80% Acetonitrile

    • 25-30 min: Hold at 80% Acetonitrile

    • 30-35 min: Return to 20% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm or a wavelength of maximum absorbance for this compound.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture with the initial mobile phase and filter through a 0.45 µm syringe filter before injection.

Protocol 2: Identification of Degradation Products by LC-MS

For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).

  • Chromatographic Conditions: Similar to the HPLC protocol above, but ensure the mobile phase additives are MS-compatible (e.g., formic acid instead of non-volatile buffers).

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be screened.

    • Mass Range: Scan a wide range (e.g., m/z 50-500) to capture all potential products.

    • Fragmentation (MS/MS): Perform fragmentation analysis on the major unknown peaks to obtain structural information.

Experimental Workflow for Degradation Studies

Degradation_Study_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results Prepare_Solutions Prepare this compound and Acid/Base Solutions Incubate Incubate at Controlled Temperature Prepare_Solutions->Incubate Sample Withdraw Aliquots at Time Intervals Incubate->Sample HPLC_Analysis HPLC Analysis for Quantification Sample->HPLC_Analysis LCMS_Analysis LC-MS Analysis for Identification Sample->LCMS_Analysis Data_Interpretation Interpret Data and Propose Pathway HPLC_Analysis->Data_Interpretation LCMS_Analysis->Data_Interpretation

Caption: A typical workflow for studying the degradation of this compound.

References

Challenges and solutions for the scale-up production of 2-Iodo-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Technical Support Center: Scale-Up Production of 2-Iodo-5-nitroaniline

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of this compound. We provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to address the specific challenges encountered during laboratory and pilot-plant scale production. Our focus is on providing causal explanations and field-proven solutions to ensure process robustness, safety, and product quality.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common inquiries regarding the synthesis and handling of this compound.

Q1: What is the most common and scalable synthetic route for this compound? The most prevalent industrial method involves the direct electrophilic iodination of 5-nitroaniline.[1] This is typically achieved using an iodinating agent such as N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl) in an acidic solvent like acetic acid.[1][2] This route is favored because the starting material, 5-nitroaniline, is readily available and the reaction conditions can be controlled to achieve good regioselectivity, targeting the ortho position to the activating amino group.[1]

Q2: What are the critical physicochemical properties of this compound relevant to its production? Understanding the compound's properties is essential for process design, particularly for purification and isolation. Key data is summarized in the table below. The compound's melting point of ~158°C and its limited solubility in non-polar solvents are particularly important for designing effective recrystallization protocols.[3][4]

Q3: What are the primary safety concerns when scaling up this process? The main hazards are associated with the reagents and potential for exothermic reactions.

  • Corrosive and Oxidizing Agents: The use of strong acids (e.g., sulfuric acid in precursor synthesis, acetic acid as a solvent) and oxidizing iodinating agents requires appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.[5][6]

  • Exothermic Reactions: Iodination of highly activated anilines can be exothermic.[7] On a large scale, inadequate temperature control can lead to a runaway reaction, increasing the formation of byproducts and creating a safety hazard.[7][8] All additions of reagents must be performed slowly with efficient cooling and continuous monitoring of the internal temperature.[7]

  • Product Toxicity: this compound is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye irritation.[5] Operations should be conducted in a well-ventilated area or fume hood.[4][5]

Q4: How should the final product and key reagents be stored?

  • This compound: Store in a cool (2-8°C), dry, dark place in a tightly sealed container to prevent degradation.[3]

  • N-Iodosuccinimide (NIS): NIS is light-sensitive and should be stored in a dark container. It can decompose over time, so using a fresh, high-purity batch is crucial for consistent results.

  • Iodine Monochloride (ICl): ICl is highly corrosive and moisture-sensitive.[9] It should be handled with extreme care under anhydrous conditions.

Section 2: In-Depth Troubleshooting Guide

Scaling up chemical reactions often reveals issues not apparent at the bench scale. This guide addresses specific problems encountered during the synthesis of this compound.

Problem Encountered Potential Root Cause(s) Recommended Solutions & Explanations
Low Yield / Incomplete Reaction 1. Low Reagent Reactivity: The electrophilicity of molecular iodine (I₂) is low, and other agents like NIS can degrade.[10][11] 2. Insufficient Acid Catalyst: The reaction often requires an acid to activate the iodinating agent.[1] 3. Poor Substrate Solubility: 5-nitroaniline may not be fully dissolved in the reaction solvent, limiting its availability. 4. Inadequate Temperature/Time: Reaction may be too slow at lower temperatures.1. Verify Reagent Quality: Use a fresh, high-purity lot of the iodinating agent (e.g., NIS). If using I₂, an activating agent or oxidant is often required.[10] 2. Optimize Catalyst Loading: Ensure the proper stoichiometry of the acid catalyst (e.g., acetic acid or a stronger acid if needed) is used to enhance the electrophilicity of the iodine source.[1] 3. Solvent System Optimization: Ensure a sufficient volume of solvent (e.g., glacial acetic acid) is used to fully dissolve the starting material. Gentle warming prior to the addition of the iodinating agent can improve solubility. 4. Reaction Monitoring: Monitor the reaction by TLC or HPLC.[7] If the reaction stalls, consider a slight increase in temperature or extending the reaction time.
Formation of Di-iodinated Byproduct 1. Incorrect Stoichiometry: Using an excess of the iodinating agent. 2. High Reaction Temperature: Higher temperatures increase the reaction rate and can lead to a second iodination event.[2] 3. High Localized Reagent Concentration: Poor mixing during the addition of the iodinating agent.1. Control Stoichiometry: Use a molar ratio of iodinating agent to substrate of 1:1 or slightly less (e.g., 0.98 eq).[9] 2. Strict Temperature Control: Maintain the reaction temperature at the lower end of the optimal range (e.g., 0-10°C) to improve selectivity for mono-iodination.[9][12] 3. Slow, Sub-surface Addition: Add the iodinating agent slowly and below the surface of the reaction mixture with vigorous stirring to ensure rapid dispersion and prevent localized high concentrations.
Presence of Isomeric Impurities 1. Impure Starting Material: The starting 5-nitroaniline may contain other nitroaniline isomers from its own synthesis.[13] 2. Side Reactions: Although less common in this specific iodination, incorrect reaction conditions can sometimes lead to rearrangement or substitution at other positions.1. Quality Control of Starting Material: Analyze the purity and isomeric content of the 5-nitroaniline starting material by HPLC or GC before beginning the reaction.[14] Use material with the highest possible purity. 2. Optimize Reaction Conditions: Adhere to validated reaction conditions (temperature, solvent, catalyst) to ensure high regioselectivity.
Product "Oiling Out" During Recrystallization 1. Inappropriate Solvent System: The chosen solvent may have too high or too low of a solvating power at a given temperature. 2. Presence of Impurities: High levels of impurities can depress the melting point and interfere with crystal lattice formation. 3. Cooling Rate is Too Fast: Rapid cooling does not allow sufficient time for proper crystal nucleation and growth.1. Solvent Screening: Test various solvent systems. An ethanol-water mixture is often effective for purifying nitroanilines.[1] Start by dissolving the crude product in a minimal amount of hot ethanol and then slowly add hot water until turbidity is observed. Re-heat to clarify and then allow to cool. 2. Pre-Purification: If the crude product is highly impure, consider a pre-purification step like a slurry wash or passing a solution through a short plug of silica gel. 3. Gradual Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation and yield.[7]
Dark, Tarry Material Formation 1. Oxidation of the Aniline: The amino group is sensitive to oxidation, especially by strong acids or oxidizing agents at elevated temperatures.[12] 2. Reaction Temperature Too High: Exceeding the recommended temperature range significantly increases the rate of decomposition and side reactions.[12]1. Inert Atmosphere: For sensitive, large-scale reactions, consider running the process under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions. 2. Maintain Low Temperature: Ensure robust cooling capacity for the reactor. The addition of the iodinating agent should be done carefully to keep the internal temperature below 10°C.[12]

Section 3: Key Experimental Protocols

Protocol 1: Scalable Iodination of 5-Nitroaniline with NIS

This protocol describes a robust method for the synthesis of this compound.

Materials:

  • 5-Nitroaniline (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.05 eq)

  • Glacial Acetic Acid (approx. 10-15 volumes)

Procedure:

  • Reactor Setup: Equip a suitable reactor with an overhead mechanical stirrer, a temperature probe, a dropping funnel, and an inert gas inlet.

  • Charge Reagents: Charge the reactor with 5-nitroaniline and glacial acetic acid.

  • Dissolution & Cooling: Stir the mixture to achieve complete dissolution. Once a clear solution is obtained, cool the reactor to 0-5°C using an appropriate cooling bath.

  • NIS Addition: In a separate vessel, dissolve the N-Iodosuccinimide in glacial acetic acid. Add this solution to the dropping funnel.

  • Controlled Reaction: Add the NIS solution dropwise to the stirred 5-nitroaniline solution over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate in Hexane) or HPLC until the 5-nitroaniline is consumed. The reaction is typically complete within 2-4 hours after the addition is finished.

  • Quenching: Once the reaction is complete, pour the reaction mixture slowly into a stirred vessel containing a solution of sodium thiosulfate or sodium bisulfite in ice water to quench any unreacted iodine species.

  • Precipitation & Isolation: The product will precipitate as a solid. Stir the slurry for 30 minutes, then collect the solid by filtration.

  • Washing: Wash the filter cake thoroughly with deionized water until the filtrate is neutral.

  • Drying: Dry the crude product under vacuum at 50-60°C to a constant weight.

Protocol 2: Purification by Recrystallization

Procedure:

  • Solvent Selection: Place the crude this compound in a reactor equipped with a reflux condenser. Add a suitable solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) in a volume sufficient to form a slurry.[1]

  • Dissolution: Heat the mixture to reflux with stirring until all the solid dissolves. If necessary, add more hot solvent in small portions to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated filter to remove them.

  • Crystallization: Allow the clear solution to cool slowly and undisturbed to room temperature. Crystal formation should be observed.

  • Maximize Yield: Once at room temperature, cool the mixture further in an ice bath for at least 1 hour to maximize precipitation.

  • Isolation & Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Section 4: Visualized Workflows & Data

Diagrams and Schematics

G cluster_0 Synthetic Workflow for this compound start Start: 5-Nitroaniline dissolve Dissolve in Acetic Acid start->dissolve cool Cool to 0-5°C dissolve->cool add_nis Slowly Add NIS Solution cool->add_nis react Stir at 0-10°C (Monitor by HPLC/TLC) add_nis->react quench Quench with Na₂S₂O₃ Solution react->quench filter Filter & Wash with Water quench->filter dry Dry Crude Product filter->dry recrystallize Recrystallize from Ethanol/Water dry->recrystallize final_product Pure this compound recrystallize->final_product

Caption: General synthetic workflow for this compound.

G action_node action_node start Low Yield or Incomplete Reaction? check_reagents Are reagents (NIS, acid) fresh and high purity? start->check_reagents check_temp Was temperature maintained at 0-10°C? check_reagents->check_temp Yes replace_reagents Action: Use fresh, high-purity reagents. check_reagents->replace_reagents No check_time Was reaction time sufficient? check_temp->check_time Yes optimize_temp Action: Improve cooling and monitoring. check_temp->optimize_temp No check_solubility Was starting material fully dissolved? check_time->check_solubility Yes extend_time Action: Extend reaction time and continue monitoring by HPLC. check_time->extend_time No check_solubility->extend_time Yes increase_solvent Action: Increase solvent volume or gently warm to dissolve before cooling. check_solubility->increase_solvent No

Caption: Troubleshooting decision tree for low yield issues.

Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₅IN₂O₂[15]
Molecular Weight 264.02 g/mol [1][15]
Appearance Yellow solid / needles[2][16]
Melting Point ~158 °C[3]
Boiling Point 363.1 °C at 760 mmHg[1][17]
Density 2.101 g/cm³[1][17]
CAS Number 5459-50-7[18]

References

How to remove residual starting material from 2-Iodo-5-nitroaniline product

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 2-Iodo-5-nitroaniline

Welcome to the technical support center for advanced chemical synthesis. This guide provides in-depth troubleshooting and validated protocols for the purification of this compound, specifically addressing the common challenge of removing residual starting material. Our focus is on providing not just methods, but the underlying chemical principles to empower you to adapt and optimize these procedures for your specific experimental context.

Part 1: Troubleshooting Common Purification Issues - FAQs

This section addresses the most frequent questions our team receives regarding the purification of this compound.

Q1: I've synthesized this compound, but my characterization (NMR, LC-MS) shows a significant impurity. What is it likely to be?

A: The most common synthetic route to this compound is the electrophilic iodination of 3-nitroaniline (also known as m-nitroaniline).[1] Therefore, the most probable residual impurity in your product is unreacted 3-nitroaniline. The challenge arises from the similar chemical nature of these two aromatic amines, which can make separation non-trivial.

Q2: How can I quickly assess the presence of 3-nitroaniline in my crude product?

A: Thin-Layer Chromatography (TLC) is the most effective initial technique. Spot your crude product, a pure standard of this compound (if available), and a standard of 3-nitroaniline on the same TLC plate.

  • Rationale: The product, this compound, is significantly heavier and generally less polar than the starting material due to the large, nonpolar iodine atom. It will therefore have a higher Retention Factor (Rf) and travel further up the plate in a typical normal-phase system (e.g., silica gel with an ethyl acetate/hexane mobile phase). The presence of a lower Rf spot corresponding to your 3-nitroaniline standard confirms the contamination.

Q3: My product's melting point is broad and lower than the literature value. Does this confirm contamination?

A: Yes, a broad and depressed melting point is a classic indicator of an impure compound. However, be cautious. As shown in the table below, the melting points of the product and the starting material are quite close. This can lead to a less pronounced melting point depression than might be expected and makes this method less reliable for quantifying purity compared to chromatography.

Q4: I tried a simple recrystallization, but the impurity persists. Why might this be happening and what is the next logical step?

A: This is a common outcome if the solubility profiles of the two compounds are very similar in your chosen solvent or if co-crystallization is occurring. The structural similarity between the two molecules can sometimes allow the impurity to be incorporated into the crystal lattice of the product.

  • Causality: If recrystallization fails to provide the desired purity (as confirmed by TLC or ¹H NMR), the next and more rigorous step is purification by flash column chromatography. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase, offering much higher resolving power for closely related compounds.[2]

Part 2: Foundational Data for Purification Strategy

A successful purification strategy is built on understanding the physicochemical differences between the target compound and the impurity.

PropertyThis compound (Product) 3-Nitroaniline (Starting Material) Justification for Separation
Molecular Weight 264.02 g/mol [1][3]138.13 g/mol [4]The significant mass difference leads to distinct polarity and chromatographic behavior.
Appearance Yellow Solid[2]Yellow to Orange Crystalline Powder[5][6]Visual inspection alone is insufficient for determining purity.
Melting Point 105 °C[2]~114 °C[7]The proximity of melting points makes separation by fractional crystallization difficult and melting point analysis inconclusive for purity assessment.
Boiling Point 363.1 °C[8]306 °C[7]The high boiling points make distillation impractical for purification.
Solubility Low in water; soluble in polar organic solvents.[1][8]Sparingly soluble in water, but soluble in ethanol, acetone.[5][6]Differential solubility in a mixed-solvent system (e.g., ethanol/water) is the basis for purification by recrystallization.

Part 3: Validated Purification Protocols

Protocol 1: Purification by Recrystallization

This method should be your first approach due to its efficiency, scalability, and cost-effectiveness. It exploits the differential solubility of the product and the starting material in a selected solvent system at varying temperatures.

Expert Rationale: An ethanol/water mixture is a recommended solvent system.[1][9] Both compounds are soluble in hot ethanol. Upon cooling and the gradual addition of water as an anti-solvent, the less soluble compound (your product, this compound) will selectively crystallize out, leaving the more soluble impurity (3-nitroaniline) in the mother liquor.

Step-by-Step Methodology:

  • Dissolution: Place your crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. Stir continuously on a hot plate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization.

  • Crystallization: Remove the flask from the heat. Slowly add warm deionized water dropwise to the solution until it just begins to turn cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water (e.g., 50:50 mixture) to remove any residual mother liquor containing the impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

  • Purity Validation: Assess the purity of the recrystallized product using TLC and measure the melting point. If impurities persist, a second recrystallization or column chromatography is required.

Protocol 2: Purification by Flash Column Chromatography

This is the definitive method for obtaining high-purity this compound when recrystallization is insufficient.

Expert Rationale: This protocol is adapted from established literature methods for the purification of this compound.[2] It utilizes a silica gel stationary phase and a non-polar solvent system. The product, being less polar than the 3-nitroaniline starting material, will elute from the column first.

Step-by-Step Methodology:

  • Slurry Preparation: In a small beaker, dissolve your crude product in a minimal amount of dichloromethane (DCM) or ethyl acetate. Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) and evaporate the solvent under reduced pressure to create a dry, free-flowing powder. This "dry loading" technique typically results in better separation.

  • Column Packing: Prepare a flash chromatography column with silica gel using a petroleum ether/ethyl acetate mixture as the eluent. A typical starting eluent is a 10:1 v/v mixture.

  • Loading: Carefully add the prepared slurry onto the top of the packed column.

  • Elution: Begin elution with the petroleum ether/ethyl acetate mixture. The less polar product, this compound, will travel down the column faster.

  • Monitoring: Monitor the elution of compounds using TLC on the collected fractions.

  • Fraction Collection: Collect the fractions containing the pure product (higher Rf value). Then, you can increase the polarity of the eluent (e.g., to 5:1 petroleum ether/ethyl acetate) to wash out the more polar impurity, 3-nitroaniline (lower Rf value).

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying & Validation: Dry the resulting solid under high vacuum and confirm its purity by NMR and/or LC-MS.

Part 4: Visualization of Purification Workflow

The following diagram illustrates the logical decision-making process for purifying your crude product.

Purification_Workflow Crude Crude this compound (Contaminated with 3-Nitroaniline) Check1 Purity Assessment (TLC, ¹H NMR) Crude->Check1 Decision1 Is Purity >98%? Check1->Decision1 Recryst Protocol 1: Recrystallization (Ethanol/Water) Decision1->Recryst No Pure Pure Product (>98%) Decision1->Pure Yes Check2 Purity Assessment Recryst->Check2 Waste Impure Fractions / Mother Liquor Recryst->Waste Decision2 Is Purity >98%? Check2->Decision2 Column Protocol 2: Flash Column Chromatography Decision2->Column No Decision2->Pure Yes Column->Pure Column->Waste

Caption: Decision workflow for the purification of this compound.

References

Enhancing the solubility of 2-Iodo-5-nitroaniline in specific reaction media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Iodo-5-nitroaniline. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with the solubility of this critical chemical intermediate. In the following sections, we will explore the physicochemical properties that govern its solubility and provide practical, step-by-step troubleshooting guides and protocols to address common issues faced in the laboratory.

Section 1: Frequently Asked Questions - Understanding the Molecule

This section addresses fundamental questions about this compound, providing the essential knowledge needed to troubleshoot solubility problems effectively.

Q1: What are the key physicochemical properties of this compound that influence its solubility?

A1: The solubility behavior of this compound is dictated by its unique molecular structure. It is a substituted aromatic amine with a molecular formula of C₆H₅IN₂O₂.[1][2] The benzene ring is large and nonpolar, which inherently limits aqueous solubility.[3] The molecule's functional groups create a complex electronic environment:

  • Amino Group (-NH₂): This group is weakly basic and can participate in hydrogen bonding.[4]

  • Nitro Group (-NO₂): A strong electron-withdrawing group that increases the molecule's polarity and can act as a hydrogen bond acceptor.[1]

  • Iodo Group (-I): A large, electron-withdrawing halogen that contributes to the molecule's high molecular weight and can participate in specific intermolecular interactions.[1]

The combination of a nonpolar aromatic core with polar functional groups results in poor solubility in both highly polar solvents like water and nonpolar solvents like hexanes. The compound's high crystal lattice energy, suggested by its solid physical form and intermolecular hydrogen bonding, also means that significant energy is required to break the crystal structure and solvate the individual molecules.[1]

PropertyValueSource
Molecular Formula C₆H₅IN₂O₂[1][2][5]
Molecular Weight 264.02 g/mol [1][2][5]
Physical Form Solid
Density ~2.101 g/cm³[1][5]
Predicted pKa (Conjugate Acid) 0.49 ± 0.10[5]
Predicted Water Solubility 3.79 x 10⁻⁵ M[5]

Q2: Why is this compound so poorly soluble in water?

A2: Its extremely low aqueous solubility is due to two primary factors. First, the large, hydrophobic benzene ring and iodine atom dominate the molecular structure, repelling polar water molecules.[3] Second, the amino group is a very weak base, with a predicted conjugate acid pKa of only 0.49.[5] This means that unlike many other amines, it does not become significantly protonated to form a more soluble salt unless the pH is extremely low (pH < 1).[6]

Q3: In which types of organic solvents is this compound expected to be most soluble?

A3: While specific quantitative data for this compound is scarce, we can infer its likely solubility from its structure and data on similar compounds like 2-chloro-5-nitroaniline.[7][8] It is expected to have the highest solubility in polar aprotic solvents that can effectively solvate both the polar nitro/amino groups and the aromatic ring. Solvents such as N-methylpyrrolidone (NMP), acetone, 2-butanone, ethyl acetate, and 1,4-dioxane are likely to be effective.[8] Alcohols like ethanol may also work, though solubility might be more limited.[9]

Section 2: Troubleshooting Common Solubility Issues

This decision-tree guide is designed to help you quickly diagnose and solve common solubility challenges.

G cluster_aqueous Aqueous System Troubleshooting cluster_organic Organic System Troubleshooting start START: Compound is not dissolving solvent_type What is your solvent system? start->solvent_type aqueous Aqueous / Water-based solvent_type->aqueous organic Organic Solvent solvent_type->organic ph_check Is pH adjustment an option? aqueous->ph_check solvent_polarity What is the solvent's polarity? organic->solvent_polarity ph_yes Action: Lower pH to < 1 with HCl. Rationale: Protonates the very weak amino group to form a soluble salt. ph_check->ph_yes Yes ph_no Is adding a co-solvent an option? ph_check->ph_no No cosolvent_yes Action: Add a water-miscible organic solvent (e.g., Ethanol, Propylene Glycol). See Protocol 2. ph_no->cosolvent_yes Yes cosolvent_no Consider advanced methods: - Complexation (Cyclodextrins) - Solid Dispersion ph_no->cosolvent_no No polar_aprotic Polar Aprotic (e.g., Acetone, Ethyl Acetate, NMP)? solvent_polarity->polar_aprotic other_organic Other (e.g., Toluene, Alcohols) solvent_polarity->other_organic heat_check Action: Gently heat the mixture. Rationale: Solubility often increases with temperature. Monitor for degradation. polar_aprotic->heat_check change_solvent Action: Switch to a more suitable solvent. Recommendation: NMP, Acetone, or 2-Butanone are often effective for nitroanilines. other_organic->change_solvent

Caption: Troubleshooting Decision Tree for Solubility Issues.

Section 3: Protocols for Solubility Enhancement

For applications requiring precise concentration data, experimental determination of solubility is essential.[7]

Protocol 1: Isothermal Equilibrium Method for Quantitative Solubility Determination

This protocol provides a robust framework for accurately measuring the solubility of this compound in a specific solvent at a constant temperature.[7]

Objective: To determine the saturation solubility of this compound.

Materials:

  • This compound (high purity)

  • Selected solvent (HPLC grade)

  • Temperature-controlled shaker or incubator

  • Analytical balance

  • Centrifuge tubes (glass, with solvent-resistant caps)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Workflow Diagram:

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sampling 3. Sampling & Analysis prep1 Add excess solid to a known volume of solvent in a sealed vial. equil1 Agitate at a constant temperature (e.g., 25°C) for 24-48 hours. prep1->equil1 equil2 Allow solids to settle. equil1->equil2 sampling1 Withdraw supernatant. equil2->sampling1 sampling2 Filter immediately using a 0.22 µm syringe filter. sampling1->sampling2 sampling3 Dilute sample accurately. sampling2->sampling3 sampling4 Quantify concentration using a pre-calibrated HPLC or UV-Vis. sampling3->sampling4

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Procedure:

  • Preparation: Add an excess amount of this compound to a glass vial (e.g., 20 mg into 5 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vial and place it in a shaker set to a constant temperature (e.g., 25°C). Agitate for a sufficient time (24-48 hours) to ensure the system reaches thermodynamic equilibrium.

  • Sample Collection: After agitation, allow the vials to rest at the same constant temperature for 2-4 hours to let the excess solid settle.

  • Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately pass it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved microcrystals.

  • Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of your analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration. This concentration is the solubility of the compound at that temperature.

Protocol 2: Screening for Effective Co-solvents

Objective: To rapidly identify an effective co-solvent system for a reaction in an aqueous medium.

Materials:

  • This compound

  • Water (deionized)

  • Set of water-miscible co-solvents (e.g., Ethanol, Isopropanol, Propylene Glycol, PEG 400, Acetone)

  • Glass vials

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare Stock Slurry: Create a stock slurry of this compound in water (e.g., 10 mg/mL). This will be a heterogeneous mixture.

  • Aliquot: In separate vials, place a small, known volume of the stock slurry (e.g., 1 mL).

  • Titration: While stirring, add a selected co-solvent dropwise to each vial.

  • Observation: Observe the volume of co-solvent required to achieve complete dissolution of the solid material.

  • Analysis: The co-solvent that dissolves the compound with the smallest volume percentage is generally the most effective. For example, if complete dissolution occurs after adding 0.2 mL of ethanol to 1 mL of the aqueous slurry, the required co-solvent concentration is approximately 16.7% v/v (0.2 mL / 1.2 mL total volume).

  • Validation: Once a promising co-solvent system is identified, verify that it is compatible with your downstream reaction conditions (e.g., does not react with other reagents). The use of co-solvents is a highly effective technique to enhance the solubility of poorly soluble drugs.[10]

Section 4: Advanced Topics & FAQs

Q4: How does temperature affect the solubility of this compound?

A4: For most solid solutes, including related nitroaniline compounds, solubility in organic solvents increases as the temperature rises.[8][9] This principle can be used to dissolve the compound by gentle heating. However, caution is advised:

  • Thermal Stability: this compound has a high boiling point, suggesting reasonable thermal stability under normal laboratory conditions.[1] However, prolonged exposure to high temperatures could lead to degradation, often indicated by a darkening of the solution.[11]

  • Recrystallization: If the solution is saturated at a higher temperature, the compound may precipitate out upon cooling. This is the principle behind recrystallization for purification.

Q5: My reaction is performed under basic conditions. Will this improve solubility?

A5: No, it will likely have no positive effect or could even decrease solubility. The amino group is the only functional group that can be significantly affected by pH. Under basic conditions (high pH), the amino group will remain in its neutral, less soluble form (Ar-NH₂). There is no acidic proton on the molecule that can be removed by a base to form a more soluble salt.

Q6: Are there any safety concerns I should be aware of when handling this compound?

A6: Yes. While a specific safety data sheet (SDS) for this compound should always be consulted, related nitroaniline compounds are classified as toxic if swallowed, in contact with skin, or if inhaled.[12] They can also cause skin and eye irritation.[13] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14][15]

References

Validation & Comparative

A Researcher's Guide to Purity Assessment: Synthesized 2-Iodo-5-nitroaniline via LC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable and reproducible experimental outcomes. This guide provides an in-depth technical comparison of methodologies for assessing the purity of 2-Iodo-5-nitroaniline, a key intermediate in the synthesis of various pharmaceuticals.[1] We will focus on Liquid Chromatography-Mass Spectrometry (LC-MS) as the primary analytical technique, while also offering a comparative perspective on other available methods. Our discussion is grounded in practical application, explaining not just the 'how' but the critical 'why' behind each experimental choice.

The Central Role of Purity in Drug Development

In the pharmaceutical industry, the presence of even minute impurities can significantly impact the safety and efficacy of a drug product.[2] Regulatory bodies like the FDA and EMA have stringent guidelines for impurity profiling, making robust analytical methods for purity determination a non-negotiable aspect of drug development.[3][4] this compound (C₆H₅IN₂O₂), with a molecular weight of 264.02 g/mol , serves as a versatile building block in organic synthesis.[1][5] Its purity directly influences the quality and yield of subsequent reactions and, ultimately, the final active pharmaceutical ingredient (API).

Hypothetical Synthesis of this compound

To understand the potential impurities that may arise, let's consider a common synthetic route for this compound: the electrophilic iodination of 3-nitroaniline.

Reaction Scheme:

3-Nitroaniline is reacted with an iodinating agent, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), in a suitable solvent like acetic acid.[6][7] The amino group of 3-nitroaniline is an activating group, directing the electrophilic substitution to the ortho and para positions. Due to steric hindrance from the amino group, the iodine will preferentially substitute at the position ortho to the amino group and meta to the nitro group, yielding this compound.

Potential Impurities:

Based on this synthesis, several impurities could be present in the final product:

  • Unreacted Starting Material: 3-Nitroaniline.

  • Isomeric Byproducts: 4-Iodo-3-nitroaniline, formed from substitution at the other ortho position.

  • Di-iodinated Products: Di-iodo-nitroaniline species, if the reaction is not carefully controlled.

  • Residual Reagents and Solvents: Traces of the iodinating agent and the solvent used in the synthesis and purification steps.

Purity Assessment by LC-MS: A Detailed Protocol

LC-MS is a powerful analytical technique for separating, identifying, and quantifying components in a mixture, making it ideal for purity assessment.[3][8]

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis Sample Synthesized This compound Dissolution Dissolve in Acetonitrile/Water Sample->Dissolution Filtration Filter through 0.22 µm syringe filter Dissolution->Filtration Injection Inject onto C18 Column Filtration->Injection Gradient Gradient Elution (Water/Acetonitrile) Injection->Gradient Ionization Electrospray Ionization (ESI+) Gradient->Ionization Eluent Analysis Mass Analyzer (Quadrupole) Ionization->Analysis Detection Detector Analysis->Detection Chromatogram Generate Chromatogram Detection->Chromatogram MassSpectra Obtain Mass Spectra of Peaks Chromatogram->MassSpectra Quantification Calculate Purity (% Area) MassSpectra->Quantification Comparison_Methods LCMS LC-MS HPLC_UV HPLC-UV LCMS->HPLC_UV Simpler instrumentation GC_MS GC-MS LCMS->GC_MS Analyte volatility NMR NMR LCMS->NMR Structural elucidation DSC DSC LCMS->DSC Bulk purity HPLC_UV->LCMS Mass identification GC_MS->LCMS Thermal stability NMR->LCMS Sensitivity DSC->LCMS Impurity identification

References

A Comparative Guide to the Chemical Reactivity of Iodo-nitroaniline Isomers: The Influence of Substituent Position

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the chemical reactivity of iodo-nitroaniline isomers, designed for researchers, scientists, and professionals in drug development. We will explore how the interplay of the amino (-NH₂), nitro (-NO₂), and iodo (-I) substituents, dictated by their relative positions on the aniline ring, governs the molecule's behavior in key chemical transformations. By understanding these structure-reactivity relationships, chemists can better predict reaction outcomes, design synthetic routes, and develop novel molecules with desired properties.

Foundational Principles: The Electronic Tug-of-War

The reactivity of a substituted benzene ring is a direct consequence of the electronic effects exerted by its substituents. In iodo-nitroaniline isomers, we witness a classic interplay between activating and deactivating groups, each vying for influence over the ring's electron density.

  • Amino Group (-NH₂): A powerful activating group. Through resonance, its lone pair of electrons significantly increases the electron density of the ring, particularly at the ortho and para positions. This makes the ring highly susceptible to electrophilic attack.[1][2]

  • Nitro Group (-NO₂): A potent deactivating group. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. This effect is most pronounced at the ortho and para positions, thereby directing incoming electrophiles to the meta position.[3][4]

  • Iodo Group (-I): A unique case. It is a deactivating group due to its strong electron-withdrawing inductive effect. However, like other halogens, it possesses lone pairs that can be donated via resonance, which directs incoming electrophiles to the ortho and para positions.[3][4]

The chemical personality of each iodo-nitroaniline isomer is determined by the vector sum of these competing effects, which changes dramatically with the positional arrangement of the three groups.

Comparative Reactivity in Electrophilic Aromatic Substitution (SEAr)

In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene ring. The substituent effects determine both the overall reaction rate and the position of the new substituent (regioselectivity).[1][5]

The amino group is the strongest activating group and therefore the dominant directing influence in nearly all isomers. However, the deactivating power of the nitro and iodo groups modulates the overall reactivity.

Logical Relationship: Directing Effects in SEAr

SEAr_Directing_Effects substituents Substituent Groups (-NH2, -NO2, -I) effects Combined Electronic Effects (Resonance + Induction) substituents->effects determine reactivity Ring Electron Density (Activation/Deactivation) effects->reactivity modulate outcome Reaction Outcome (Rate & Regioselectivity) reactivity->outcome governs SNAr_Reactivity cluster_ortho_para Ortho/Para Isomers cluster_meta Meta Isomers ortho 4-Iodo-2-nitroaniline outcome_high High Reactivity in SNAr ortho->outcome_high para 2-Iodo-4-nitroaniline para->outcome_high meta 4-Iodo-3-nitroaniline outcome_low Very Low/No Reactivity in SNAr meta->outcome_low Diazotization_Workflow start Dissolve 4-Iodo-2-nitroaniline in conc. H2SO4 cool Cool to 0-5 °C (Ice Bath) start->cool diazotize Slowly Add Cold NaNO2(aq) (Maintain T < 5 °C) cool->diazotize Forms Diazonium Salt react Slowly Add Diazonium Salt to Nucleophile Solution diazotize->react prepare_nuc Prepare Nucleophile Solution (e.g., NaNO2/CuSO4) prepare_nuc->react warm Warm to RT, then Heat (Promotes N2 evolution) react->warm Substitution Occurs isolate Isolate Product (Extraction & Purification) warm->isolate

References

A Senior Application Scientist's Guide to Palladium-Catalyzed C-N Coupling: A Comparative Analysis for the Amination of 2-Iodo-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Power of the C-N Bond

The palladium-catalyzed formation of carbon-nitrogen (C-N) bonds, widely known as the Buchwald-Hartwig amination, represents a cornerstone of modern organic synthesis.[1][2] This transformation has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4] The reaction's broad utility stems from its significant advantages over classical methods, offering milder conditions and superior functional group tolerance.[2][5]

This guide focuses on a specific, yet highly informative, transformation: the C-N coupling of an amine with 2-iodo-5-nitroaniline. This substrate is particularly compelling for comparative studies. The presence of a highly reactive carbon-iodine bond and strong electron-withdrawing nitro group creates a unique electronic environment that challenges the catalytic system.[6] As an important intermediate for more complex molecules, understanding its reactivity is paramount.[6]

Herein, we provide a detailed comparison of various palladium catalyst systems for this reaction. By delving into the mechanistic underpinnings and presenting supporting experimental frameworks, this guide aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select and optimize the ideal catalytic system for their synthetic challenges.

Mechanistic Foundations: The Buchwald-Hartwig Catalytic Cycle

The efficacy of any Buchwald-Hartwig amination is governed by the seamless operation of a palladium-based catalytic cycle. While nuances exist depending on the specific ligands and substrates, the generally accepted mechanism involves three key stages: oxidative addition, amine coordination/deprotonation, and reductive elimination.[1][2][7]

  • Oxidative Addition: The cycle initiates with the reaction of a low-valent, coordinatively unsaturated Palladium(0) species with the aryl halide (this compound). This step forms a Pd(II) intermediate, formally inserting the palladium into the carbon-iodine bond. The electron-richness of the supporting ligand is crucial for facilitating this step.

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. A base is then required to deprotonate the coordinated amine, forming a palladium amido complex.[1][8] The choice and strength of the base are critical variables that can dictate reaction rates and substrate compatibility.[9][10][11]

  • Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the desired arylamine product is expelled from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1] The steric bulk of the phosphine ligand is widely recognized as a key factor in promoting this crucial step.

Buchwald-Hartwig Catalytic Cycle Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(I) Pd(0)L->OxAdd + Ar-I (this compound) Amido Palladium Amido Complex L-Pd(II)(Ar)(NR'R'') OxAdd->Amido + Amine (HNR'R'') + Base - Base-H+I- Amido->Pd(0)L Reductive Elimination Product Product (Ar-NR'R'') Amido->Product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Comparative Analysis of Palladium Catalyst Systems

The "catalyst" in a Buchwald-Hartwig reaction is a system comprising a palladium source and a supporting ligand. The ligand is arguably the most critical component, dictating the catalyst's activity, stability, and substrate scope.[1][12]

Bulky, Electron-Rich Monophosphine Ligands (The "Buchwald Ligands")

This class of ligands, developed extensively in the Buchwald laboratory, has become the gold standard for a vast range of C-N coupling reactions.

  • Examples: RuPhos, XPhos, BrettPhos.[13][14]

  • Expertise & Experience: The design of these ligands is a masterclass in catalyst engineering. Their significant steric bulk is essential for accelerating the rate-limiting reductive elimination step, while their high electron density facilitates the initial oxidative addition.[15] This combination of properties makes them exceptionally active, often allowing for lower catalyst loadings and milder reaction temperatures. For challenging substrates, including electron-deficient aryl halides like our target molecule, these ligands are often the first choice.[15]

  • Performance Insight: With this compound, catalysts based on RuPhos or XPhos are expected to perform exceptionally well. Their robustness and high activity are well-suited to overcoming the electronic deactivation of the nitro group. BrettPhos, known for its efficacy with primary amines, would also be a strong candidate.[7][14]

Chelating Bisphosphine Ligands

These were among the first ligands successfully employed in palladium-catalyzed aminations and remain relevant for specific applications.

  • Examples: BINAP, Xantphos, dppf.[15]

  • Expertise & Experience: The bidentate nature of these ligands provides a more stable coordination environment for the palladium center. The "bite angle"—the P-Pd-P angle—is a critical parameter that influences catalytic activity.[14] While often highly effective, they can sometimes exhibit lower turnover rates compared to the more modern bulky monophosphine ligands, particularly with less reactive aryl chlorides.[15]

  • Performance Insight: For the coupling with this compound, a Xantphos-based catalyst could be a viable option, particularly if fine-tuning selectivity is required. However, one might anticipate needing slightly higher temperatures or longer reaction times compared to a system using a ligand like RuPhos.

The Critical Role of Reaction Parameters

A successful C-N coupling is a symphony of precisely chosen components. Beyond the ligand, the palladium precursor, base, and solvent play indispensable roles.

  • Palladium Precursor: While simple salts like Pd(OAc)₂ or complexes like Pd₂(dba)₃ are common, the use of "precatalysts" is now widespread. These are air- and thermally-stable Pd(II) complexes that are easily reduced in situ to the active Pd(0) species, ensuring a reliable and reproducible initiation of the catalytic cycle.[16]

  • Base: The base's primary role is to deprotonate the amine.[8] Strong bases like sodium tert-butoxide (NaOtBu) drive reactions quickly but can be incompatible with sensitive functional groups.[17] For a substrate like this compound, a weaker inorganic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is often a better choice, balancing reactivity with functional group tolerance.[17] It is important to note that the base is not always an innocent bystander; in some cases, it can interact with the catalyst and even inhibit the reaction at high concentrations.[9][11]

  • Solvent: Aprotic solvents like toluene, dioxane, or THF are standard.[17][18] The solvent must solubilize the reactants and catalytic intermediates.[8][19] For reactions involving aryl iodides, a key insight is that the iodide salt byproduct (e.g., NaI) can act as a catalyst inhibitor. Using a solvent like toluene, in which the iodide salt is poorly soluble, can lead to its precipitation, removing it from the reaction medium and thereby enhancing catalytic efficiency.[14]

Experimental Data & Protocols

Performance Comparison Data

The following table summarizes expected performance for the amination of this compound with a generic secondary amine (e.g., morpholine), based on established principles for these catalyst systems.

Catalyst System (Pd/Ligand)Pd PrecursorBaseSolventTemp (°C)Time (h)Expected Yield (%)
System 1 Pd₂(dba)₃ / RuPhosCs₂CO₃Toluene1004>95%
System 2 Pd(OAc)₂ / XPhosK₃PO₄Dioxane1006>90%
System 3 Pd₂(dba)₃ / XantphosNaOtBuToluene11012~85%
System 4 PdCl₂(dppf)NaOtBuDioxane11018~70%

This data is illustrative and serves as a guide for initial screening. Actual results may vary.

Representative Experimental Protocol

This protocol provides a robust starting point for the C-N coupling of this compound with a secondary amine using a bulky monophosphine ligand system.

G cluster_prep Vessel Preparation cluster_reaction Reaction Setup cluster_run Execution & Workup prep1 Add Pd₂(dba)₃ (1 mol%), RuPhos (2.5 mol%), and Cs₂CO₃ (1.4 equiv.) to an oven-dried reaction tube. prep2 Add this compound (1.0 equiv.). prep1->prep2 prep3 Seal tube with a septum. prep2->prep3 react1 Evacuate and backfill the tube with Argon (3x). react2 Add anhydrous, degassed Toluene via syringe. react1->react2 react3 Add amine coupling partner (1.2 equiv.) via syringe. react2->react3 run1 Place tube in a preheated 100 °C oil bath and stir. run2 Monitor reaction by TLC or LC-MS. run1->run2 run3 Cool, dilute with Ethyl Acetate, filter through Celite. run2->run3 run4 Concentrate and purify by column chromatography. run3->run4

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried sealable reaction tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., RuPhos, 2.5 mol%), and the base (e.g., Cs₂CO₃, 1.4 equivalents).

  • Reactant Addition: Add this compound (1.0 equivalent) to the tube.

  • Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., Toluene) via syringe, followed by the amine coupling partner (1.2 equivalents).

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to yield the desired N-arylated product.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive Catalyst: The Pd(0) species is oxygen-sensitive. The precursor or ligand may be degraded.Ensure all reagents are high quality and stored under an inert atmosphere. Use a reliable precatalyst for more consistent results.[17]
Insufficient Temperature: The reaction may have a high activation energy.Cautiously increase the reaction temperature in 10-20 °C increments.[17]
Hydrodehalogenation Side Reaction: The aryl iodide is reduced to an arene (iodine is replaced by hydrogen).This can be promoted by certain bases or high temperatures. Consider using a weaker base (e.g., K₃PO₄ instead of NaOtBu) or lowering the reaction temperature.[17]
Catalyst Decomposition Harsh Conditions: High temperatures or incompatible reagents can lead to the formation of inactive palladium black.Screen different ligands, as some form more stable catalytic complexes.[20][21] Ensure the reaction is run under a strict inert atmosphere.

Conclusion and Recommendations

The C-N coupling of this compound is a robust transformation that provides an excellent platform for evaluating the performance of modern palladium catalysts.

Key Takeaways:

  • For this electron-deficient aryl iodide, bulky, electron-rich monophosphine ligands such as RuPhos and XPhos are highly recommended as a starting point. They offer superior activity and are well-suited to drive the reaction to completion under relatively mild conditions.

  • The use of a reliable palladium precatalyst can enhance reproducibility.

  • A moderately strong inorganic base like Cs₂CO₃ or K₃PO₄ provides a good balance of reactivity and functional group tolerance.

  • Toluene is an excellent solvent choice, as it can mitigate potential product inhibition by the iodide byproduct.

Ultimately, while this guide provides an expert-driven framework, empirical screening and optimization remain the most reliable path to success for any novel substrate combination. The principles and data presented here should serve as a powerful starting point for that journey.

References

Validating the biological activity of derivatives synthesized from 2-Iodo-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity of 2-Iodo-5-nitroaniline Derivatives

Welcome to a comprehensive analysis of derivatives synthesized from this compound, a versatile starting material in medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth comparison of the biological activities of these novel compounds. We will delve into the rationale behind their synthesis, present detailed experimental protocols for their validation, and provide a comparative analysis of their performance, supported by experimental data.

The this compound scaffold is of significant interest due to its unique electronic and structural properties. The presence of an iodine atom allows for further functionalization through various coupling reactions, while the nitro group, an electron-withdrawing moiety, can influence the compound's biological interactions and metabolic stability.[1][2] This guide will focus on two key areas of biological activity where derivatives of this and similar scaffolds have shown promise: anticancer and antimicrobial effects.[1][3][4]

Section 1: Synthesis of Representative Derivatives

The strategic modification of the this compound core can lead to the generation of diverse chemical entities with distinct biological profiles. Here, we focus on the synthesis of a benzimidazole derivative, a class of compounds known for a wide range of pharmacological activities.[5][6][7]

Experimental Protocol: Synthesis of a Novel Benzimidazole Derivative

This protocol outlines a multi-step synthesis adapted from established methodologies for creating benzimidazole-containing compounds.[5][6] The rationale for this pathway is its reliability and the ability to generate the target compound in good yield.

Step 1: Reduction of the Nitro Group The initial step involves the reduction of the nitro group on the this compound scaffold to an amine. This is a critical transformation as the resulting diamine is the precursor for the formation of the benzimidazole ring.

  • To a solution of this compound (1 equivalent) in ethanol, add stannous chloride (SnCl₂) (3 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diamine intermediate.

Step 2: Cyclization to Form the Benzimidazole Ring The formation of the benzimidazole ring is achieved by reacting the diamine intermediate with a suitable aldehyde.

  • Dissolve the crude diamine from Step 1 in glacial acetic acid.

  • Add a substituted aromatic aldehyde (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried to yield the final benzimidazole derivative.

Synthesis_Workflow A This compound B Reduction (SnCl2/EtOH) A->B C Diamine Intermediate B->C D Cyclization (Ar-CHO/AcOH) C->D E Benzimidazole Derivative D->E

Caption: Generalized synthetic workflow for benzimidazole derivatives.

Section 2: Comparative Biological Evaluation - Anticancer Activity

To validate the potential of the newly synthesized derivatives as therapeutic agents, a robust and standardized in vitro assay is essential. The MTT assay is a widely accepted colorimetric method to assess cell viability and cytotoxicity.[8][9][10][11]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol details the steps for evaluating the cytotoxic effects of the synthesized compounds against a human breast cancer cell line (MCF-7).[12]

Principle: The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[8][10] The amount of formazan produced is directly proportional to the number of viable cells.[9]

Step-by-Step Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[10] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare stock solutions of the synthesized derivatives and a reference drug (e.g., Doxorubicin) in dimethyl sulfoxide (DMSO). Dilute the compounds to various concentrations in the culture medium and add them to the wells. Incubate for 48-72 hours.[10]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100-130 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[10][11]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[8][10] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

MTT_Assay_Workflow A Seed Cells (96-well plate) B Add Test Compounds & Incubate (48-72h) A->B C Add MTT Reagent & Incubate (4h) B->C D Solubilize Formazan (DMSO/SDS) C->D E Measure Absorbance (570 nm) D->E F Calculate IC50 Values E->F

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the hypothetical cytotoxic activity (IC₅₀ values) of two synthesized benzimidazole derivatives compared to the starting material and a standard anticancer drug, Doxorubicin, against the MCF-7 cell line.

CompoundIC₅₀ (µM) against MCF-7
This compound> 100
Derivative 1 (Unsubstituted Phenyl)25.4
Derivative 2 (4-Trifluoromethylphenyl)7.8
Doxorubicin (Reference)1.2

Analysis and Structure-Activity Relationship (SAR):

The data clearly indicates that the synthesized benzimidazole derivatives exhibit significantly enhanced cytotoxic activity compared to the parent this compound. This underscores the value of the benzimidazole scaffold in conferring anticancer properties.

Notably, Derivative 2 , which possesses an electron-withdrawing trifluoromethyl (-CF₃) group on the phenyl ring, shows considerably higher potency than Derivative 1 . This suggests that the electronic properties of the substituent play a crucial role in the compound's activity. It has been observed in similar studies that electron-withdrawing groups can enhance the biological activity of benzimidazole derivatives.[5][6] This could be due to improved interaction with the biological target or altered pharmacokinetic properties.

Section 3: Comparative Biological Evaluation - Antimicrobial Activity

Derivatives from scaffolds similar to this compound have also been investigated for their antimicrobial properties.[3][4][5] The Kirby-Bauer disk diffusion method is a standard, widely used technique for preliminary screening of antimicrobial activity.[13][14][15][16]

Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

This protocol provides a standardized method for assessing the antibacterial activity of the synthesized compounds.[13][14]

Principle: A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a specific bacterium.[15] The compound diffuses from the disk into the agar. If the compound is effective in inhibiting bacterial growth, a clear circular area, known as the zone of inhibition, will appear around the disk.[16][17] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[17]

Step-by-Step Procedure:

  • Prepare Inoculum: Select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus) and suspend them in a sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[15]

  • Inoculate Agar Plate: Dip a sterile cotton swab into the adjusted bacterial suspension, removing excess fluid by pressing it against the inside of the tube.[15] Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[13][16]

  • Apply Disks: Using sterile forceps, place paper disks impregnated with a known concentration of the test compounds and a control antibiotic (e.g., Ciprofloxacin) onto the surface of the agar.[15]

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measure Zones of Inhibition: After incubation, measure the diameter of the zones of complete inhibition in millimeters (mm) using a ruler or caliper.[16]

Kirby_Bauer_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) B Inoculate Mueller-Hinton Agar Plate A->B C Apply Compound-Impregnated Disks B->C D Incubate (18-24h at 37°C) C->D E Measure Zone of Inhibition (mm) D->E

Caption: Workflow for the Kirby-Bauer disk diffusion test.

Data Presentation: Comparative Antibacterial Activity

The table below presents hypothetical results for the antibacterial screening of the synthesized derivatives against Staphylococcus aureus.

CompoundZone of Inhibition (mm) against S. aureus
Derivative 1 (Unsubstituted Phenyl)14
Derivative 2 (4-Trifluoromethylphenyl)22
Ciprofloxacin (Reference)25
DMSO (Control)0

Analysis and Structure-Activity Relationship (SAR):

Similar to the anticancer activity, the benzimidazole derivatives demonstrate notable antibacterial effects. Derivative 2 again shows superior activity to Derivative 1 , with a zone of inhibition approaching that of the standard antibiotic Ciprofloxacin. This reinforces the observation that the presence of a strong electron-withdrawing group like -CF₃ at the para position of the phenyl ring significantly enhances the biological activity of this class of compounds. This finding is consistent with literature where halogenated and electron-withdrawing substituents on benzimidazole scaffolds lead to improved antimicrobial efficacy.[6]

Conclusion

This guide demonstrates that this compound is a valuable starting block for synthesizing biologically active molecules. Through strategic chemical modification, specifically the formation of benzimidazole derivatives, it is possible to generate compounds with potent anticancer and antimicrobial properties. The structure-activity relationship analysis strongly suggests that the introduction of electron-withdrawing groups, such as a trifluoromethyl moiety, is a promising strategy for enhancing the potency of these derivatives.

The detailed protocols provided herein offer a validated framework for the synthesis and comparative biological evaluation of novel compounds derived from this scaffold. Future research should focus on expanding the library of derivatives to further elucidate the SAR and to optimize for selectivity and reduced toxicity, paving the way for the development of new therapeutic agents.

References

A Comparative Analysis of the Electronic Properties of Halogenated Nitroanilines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the electronic properties of halogenated nitroanilines, tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of facts, this document delves into the nuanced interplay of substituent effects, offering both theoretical underpinnings and practical experimental methodologies. Our objective is to equip you with the knowledge to understand and predict how halogenation impacts the electronic landscape of nitroaniline derivatives, a critical aspect in the rational design of novel molecular entities.

Introduction: The Significance of Halogenated Nitroanilines

Halogenated nitroanilines are a class of organic compounds that have garnered significant attention in various fields, including materials science and medicinal chemistry. Their unique "push-pull" electronic structure, arising from the electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂) on a benzene ring, gives rise to interesting optical and electronic properties. The introduction of halogen substituents further modulates these properties, offering a fine-tuning mechanism for molecular design. Understanding these electronic perturbations is crucial for applications ranging from the development of nonlinear optical (NLO) materials to the design of targeted pharmaceuticals.

This guide will explore the electronic properties of these molecules through the lens of experimental techniques such as UV-Vis spectroscopy and cyclic voltammetry, complemented by the insights gained from computational chemistry, specifically Density Functional Theory (DFT).

Theoretical Framework: Understanding Substituent Effects

The electronic properties of halogenated nitroanilines are fundamentally governed by the interplay of inductive and resonance effects of the substituents on the aromatic ring.

The "Push-Pull" System of Nitroaniline

The foundational structure, nitroaniline, is a classic example of a "push-pull" system. The amino group "pushes" electron density into the aromatic ring through a resonance effect (+R), while the nitro group "pulls" electron density out of the ring through both a strong resonance (-R) and inductive (-I) effect. This intramolecular charge transfer (ICT) from the donor to the acceptor group is a key determinant of the molecule's electronic and optical properties.[1]

The Dual Nature of Halogen Substituents

Halogens introduce a fascinating dichotomy of electronic effects. Due to their high electronegativity, they exert a strong electron-withdrawing inductive effect (-I). Conversely, their lone pairs can participate in resonance, donating electron density to the π-system (+R). The net effect of a halogen substituent is a balance of these opposing forces and is highly dependent on the specific halogen and its position on the ring.

Hammett Constants: Quantifying Substituent Effects

The electronic influence of substituents can be quantified using Hammett constants (σ). These empirical parameters provide a measure of the electron-donating or electron-withdrawing nature of a substituent. The sign of the Hammett constant indicates the dominant effect: a positive value signifies an electron-withdrawing group, while a negative value indicates an electron-donating group.

Table 1: Hammett Constants for Common Halogen Substituents

Substituentσ_metaσ_para
-F0.340.06
-Cl0.370.23
-Br0.390.23
-I0.350.18

Data sourced from established literature.

As seen in the table, all halogens are electron-withdrawing at the meta position (positive σ_meta). At the para position, the resonance effect becomes more significant, leading to a smaller overall electron-withdrawing effect.

Experimental Methodologies and Comparative Data

This section details the key experimental techniques used to probe the electronic properties of halogenated nitroanilines and presents a comparative summary of available data.

UV-Vis Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. For nitroanilines, the most prominent absorption band corresponds to a π-π* transition with significant intramolecular charge transfer (ICT) character.

The position of the maximum absorption wavelength (λ_max) is sensitive to the electronic structure of the molecule. Substituents that decrease the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) will cause a bathochromic (red) shift to longer λ_max. Conversely, substituents that increase the HOMO-LUMO gap will lead to a hypsochromic (blue) shift.

Experimental Protocol: UV-Vis Spectroscopy of Halogenated Nitroanilines

  • Solution Preparation:

    • Prepare a stock solution of the halogenated nitroaniline in a suitable solvent (e.g., ethanol, acetonitrile, or cyclohexane) at a concentration of approximately 1 mM.

    • From the stock solution, prepare a series of dilutions to determine the optimal concentration for absorbance measurements (typically in the range of 0.2-1.0 absorbance units).

  • Instrumentation Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes to ensure lamp stability.

    • Set the wavelength range for scanning (e.g., 200-600 nm).

  • Measurement:

    • Fill a clean cuvette with the solvent to be used as a blank and record a baseline spectrum.

    • Rinse the cuvette with the sample solution before filling it.

    • Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max).

    • If desired, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.

Diagram of the UV-Vis Spectroscopy Workflow

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution Dilute Prepare Dilutions Stock->Dilute Blank Run Blank Dilute->Blank Load into Spectrophotometer Sample Run Sample Blank->Sample Analyze Determine λ_max Sample->Analyze

Caption: A streamlined workflow for acquiring UV-Vis spectra of halogenated nitroanilines.

Comparative UV-Vis Absorption Data

The following table summarizes the available λ_max values for a selection of halogenated nitroanilines. It is important to note that the solvent can significantly influence the λ_max, a phenomenon known as solvatochromism.[1] For a consistent comparison, data in the same solvent should be prioritized.

Table 2: UV-Vis Absorption Maxima (λ_max) of Halogenated Nitroanilines (in Ethanol)

Compoundλ_max (nm)Reference
o-Nitroaniline412[2]
m-Nitroaniline374-375[3]
p-Nitroaniline381[1]
4-Chloro-2-nitroaniline398[4]
2-Chloro-4-nitroaniline-Data not available
2-Bromo-4-nitroaniline-Data not available
Cyclic Voltammetry: Exploring Redox Properties

Cyclic voltammetry (CV) is an electrochemical technique used to study the oxidation and reduction processes of a molecule. By applying a linearly varying potential to an electrode in a solution containing the analyte, one can determine the potentials at which electron transfer reactions occur. For halogenated nitroanilines, both the nitro group and the amino group can be electrochemically active.

The reduction of the nitro group is a key process, and its potential can be influenced by the electronic nature of the other substituents on the ring. Electron-withdrawing groups generally make reduction easier (occur at a less negative potential), while electron-donating groups make it more difficult.

Experimental Protocol: Cyclic Voltammetry of Halogenated Nitroanilines

  • Electrochemical Cell Setup:

    • Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).

  • Solution Preparation:

    • Prepare a solution of the halogenated nitroaniline (typically 1-5 mM) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile).

    • Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 15 minutes before the experiment.

  • Instrumentation and Measurement:

    • Connect the electrodes to a potentiostat.

    • Set the potential window and scan rate (e.g., -2.0 V to +2.0 V at 100 mV/s).

    • Run the cyclic voltammogram.

  • Data Analysis:

    • Identify the peak potentials for the oxidation and reduction events.

    • Analyze the shape of the voltammogram to determine the reversibility of the electron transfer processes.

Diagram of the Cyclic Voltammetry Experimental Setup

CV_Setup cluster_cell Electrochemical Cell WE Working Electrode Solution Analyte Solution in Supporting Electrolyte WE->Solution Potentiostat Potentiostat WE->Potentiostat Measures Current RE Reference Electrode RE->Solution CE Counter Electrode CE->Solution Potentiostat->WE Controls Potential Potentiostat->RE Potentiostat->CE Computer Computer for Data Acquisition Potentiostat->Computer

Caption: A schematic of a typical three-electrode setup for cyclic voltammetry experiments.

Comparative Cyclic Voltammetry Data

The following table presents available oxidation and reduction potential data for some nitroanilines. The potentials are highly dependent on the solvent, electrolyte, and reference electrode used.

Table 3: Oxidation and Reduction Potentials of Nitroanilines

CompoundOxidation Potential (V)Reduction Potential (V)Reference
o-Nitroaniline+1.164 (vs. SCE)-[5]
m-Nitroaniline+1.013 (vs. SCE)-[5]
p-Nitroaniline+1.120 (vs. SCE)-[5][6]
2-Chloro-6-nitroaniline--Data not available
2-Bromo-4-nitroaniline--Data not available

(Note: Comprehensive and directly comparable cyclic voltammetry data for a full series of halogenated nitroanilines is scarce in the literature.)

Computational Chemistry: A Theoretical Lens

Density Functional Theory (DFT) has emerged as a powerful tool for predicting and understanding the electronic properties of molecules. By solving the Schrödinger equation within a framework of approximations, DFT can provide valuable insights into molecular structure, orbital energies, and other electronic descriptors.

HOMO-LUMO Energy Gap

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter. A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excited, which can correlate with a longer λ_max in the UV-Vis spectrum and a greater propensity for chemical reactivity.

Computational Protocol: DFT Calculations for Halogenated Nitroanilines

  • Molecular Structure Building:

    • Construct the 3D structure of the halogenated nitroaniline using a molecular modeling software.

  • Geometry Optimization:

    • Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies).

  • Property Calculation:

    • From the optimized structure, calculate the electronic properties of interest, including the HOMO and LUMO energies.

  • Data Analysis:

    • Calculate the HOMO-LUMO energy gap by subtracting the HOMO energy from the LUMO energy.

Diagram of the DFT Calculation Workflow

DFT_Workflow Build Build Molecular Structure Optimize Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Build->Optimize Frequency Frequency Calculation Optimize->Frequency Confirm Minimum Energy Properties Calculate Electronic Properties (HOMO, LUMO, etc.) Frequency->Properties Analyze Analyze HOMO-LUMO Gap and other descriptors Properties->Analyze

Caption: A typical workflow for performing DFT calculations to determine the electronic properties of halogenated nitroanilines.

Comparative DFT-Calculated HOMO-LUMO Gaps

The following table presents a compilation of DFT-calculated HOMO-LUMO energy gaps for various halogenated nitroanilines. It is crucial to note that the choice of functional and basis set can influence the calculated values.

Table 4: DFT-Calculated HOMO-LUMO Energy Gaps (eV)

CompoundHOMO-LUMO Gap (eV)Computational MethodReference
o-Nitroaniline--Data not available
m-Nitroaniline--Data not available
p-Nitroaniline4.35M06/6-311G*[7]
2-Chloro-4-nitroaniline-B3LYP/6-311G(d,p)[8]
2-Bromo-6-chloro-4-fluoroaniline-B3LYP/6-311+G(d,p)

(Note: A consistent set of DFT calculations for all isomers with the same functional and basis set is not available in the literature. The presented data is illustrative of the types of calculations that have been performed.)

Structure-Property Relationships and Comparative Analysis

  • Effect of Halogen Electronegativity: In general, as the electronegativity of the halogen increases (I < Br < Cl < F), the inductive electron-withdrawing effect becomes stronger. This can lead to a stabilization of the LUMO, potentially decreasing the HOMO-LUMO gap and causing a red shift in the UV-Vis spectrum. However, the interplay with the resonance effect can complicate this trend.

  • Positional Isomerism: The position of the halogen substituent relative to the amino and nitro groups has a profound impact on the electronic properties.

    • Ortho- and Para- Positions: Halogens at these positions can participate more effectively in resonance with the π-system of the ring and the nitro and amino groups.

    • Meta- Position: At the meta position, the inductive effect is dominant, as resonance effects are significantly weaker.

  • Nonlinear Optical (NLO) Properties: The "push-pull" nature of these molecules, enhanced by appropriate halogenation, can lead to significant second- and third-order NLO properties. These properties are highly dependent on the molecular hyperpolarizability, which is directly related to the electronic structure.

Conclusion and Future Directions

The electronic properties of halogenated nitroanilines are a rich area of study with significant implications for materials science and drug discovery. This guide has provided a framework for understanding these properties through a combination of theoretical principles and practical experimental and computational methodologies.

While a complete and directly comparative dataset is not yet available in the literature, the compiled information clearly demonstrates the profound influence of halogenation on the electronic landscape of nitroaniline derivatives. Future research should focus on systematic studies of complete series of halogenated isomers under consistent experimental and computational conditions to provide a more comprehensive understanding of these fascinating molecules. Such data will be invaluable for the rational design of new materials and therapeutics with tailored electronic properties.

References

A-Scientist's-Guide-to-Verifying-Products-in-2-Iodo-5-nitroaniline-Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Iodo-5-nitroaniline is a versatile building block in modern organic synthesis, prized for its dual reactivity. The electron-withdrawing nitro group activates the aromatic ring, while the iodo substituent provides a reactive handle for a variety of powerful cross-coupling reactions.[1] These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, are cornerstones of pharmaceutical and materials science research, enabling the construction of complex molecular architectures.[2][3]

However, the very reactivity that makes this molecule valuable also introduces complexity. The potential for side reactions, incomplete conversions, and the formation of regioisomers necessitates a robust and multi-faceted analytical approach. Simply obtaining a product is insufficient; researchers must confirm, with unequivocal certainty, the identity and purity of the compound they have synthesized. This guide provides a comprehensive comparison of the essential analytical techniques required to achieve this certainty, offering insights into the causality behind experimental choices and presenting a self-validating workflow for product confirmation.

Common Synthetic Transformations of this compound

The primary utility of this compound lies in its application as an electrophilic partner in palladium-catalyzed cross-coupling reactions.[1] Understanding the expected transformations is the first step in planning an effective analytical strategy.

  • Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a phenylboronic acid) to form a new carbon-carbon bond, yielding a substituted nitro-biphenyl amine.[4]

  • Sonogashira Coupling: Reaction with a terminal alkyne to create a C(sp²)-C(sp) bond, resulting in an alkynyl-substituted nitroaniline.[5][6]

  • Buchwald-Hartwig Amination: Coupling with an amine to form a new carbon-nitrogen bond, leading to a diaminonitrobenzene derivative.

Each of these reactions transforms the starting material in a predictable way, altering its molecular weight, elemental composition, and spectroscopic fingerprint. The goal of our analytical workflow is to capture and interpret these changes.

The Analytical Toolkit for Product Confirmation

No single technique can provide a complete picture of a reaction's outcome. True confidence in product identity comes from the convergence of data from orthogonal methods. Each technique interrogates a different aspect of the molecule's structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution.

  • ¹H NMR (Proton NMR): This is the initial go-to experiment. It provides information about the number of different types of protons, their electronic environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative abundance (integration). In a successful cross-coupling reaction of this compound, one would expect to see:

    • The disappearance of the characteristic aromatic proton signals of the starting material.

    • The appearance of new signals corresponding to the coupled partner (e.g., the protons of the newly introduced phenyl or alkynyl group).

    • Shifts in the positions of the remaining aromatic protons on the nitroaniline ring due to the change in electronic structure.[7][8]

  • ¹³C NMR (Carbon NMR): This technique provides information about the carbon skeleton of the molecule. It is particularly useful for confirming the presence of all expected carbon atoms and identifying quaternary carbons, which are invisible in ¹H NMR.

Causality: The choice of NMR as the primary tool is driven by its ability to provide a detailed connectivity map of the molecule. The coupling patterns and chemical shifts are highly sensitive to the substitution pattern on the aromatic ring, making it invaluable for distinguishing between potential isomers.[9][10][11]

Mass Spectrometry (MS)

MS provides the exact molecular weight of the product, serving as a fundamental check on the reaction's success.

  • Principle: The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. High-resolution mass spectrometry (HRMS) can provide molecular formulas with high accuracy.

  • Application: For a Suzuki coupling of this compound (MW: 264.0 g/mol ) with phenylboronic acid, the expected product (4-nitro-[1,1'-biphenyl]-3-amine) has a molecular weight of 214.2 g/mol . Observing a molecular ion peak [M+H]⁺ at m/z 215.2 would be strong evidence for the successful reaction.

  • Fragmentation Analysis: The fragmentation pattern of the molecular ion can also provide structural information. Nitroaromatic compounds often exhibit characteristic losses of NO (30 u) and NO₂ (46 u), which can be diagnostic.[12][13][14]

Causality: MS is a self-validating system when used with NMR. NMR proposes a structure, and MS confirms if that structure has the correct mass. This combination is the bedrock of modern structure elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule.

  • Principle: Molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds.

  • Application: In reactions of this compound, FTIR is used to track the key functional groups:

    • N-H stretches of the amine group (typically two bands for a primary amine around 3300-3500 cm⁻¹).[15]

    • N-O stretches of the nitro group (strong, characteristic bands around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹).[16][17][18]

    • The disappearance of the C-I stretch (typically in the far-IR region) and the appearance of new bands (e.g., C≡C stretch around 2100-2260 cm⁻¹ in a Sonogashira product) can confirm the transformation.[19]

Causality: While less definitive for overall structure than NMR, FTIR provides a quick and inexpensive confirmation that the core functional groups of the starting material are retained and that new ones have been introduced as expected.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of the reaction product and for monitoring the reaction's progress.

  • Principle: The reaction mixture is passed through a column packed with a stationary phase. Different components of the mixture interact with the stationary phase to varying degrees and thus elute at different times (retention times).

  • Application: An HPLC chromatogram of a crude reaction mixture will show peaks for the starting material, the desired product, and any byproducts or impurities. By comparing the retention time of the major peak to that of a pure standard (if available), one can tentatively identify the product. More importantly, the area of the product peak relative to the total area of all peaks gives a quantitative measure of its purity.[20][21][22]

Causality: Purity is a critical parameter, especially in drug development. HPLC provides a reliable, quantitative assessment of purity that is orthogonal to spectroscopic methods. A sample that appears pure by NMR might show minor impurities in a high-resolution HPLC run.[23][24]

Comparative Analysis of Analytical Techniques

TechniqueInformation ProvidedSensitivityThroughputCost/AccessibilityKey Advantage
¹H / ¹³C NMR Detailed molecular structure, connectivity, stereochemistryModerateLowHighUnambiguous structure elucidation
Mass Spec (MS) Molecular weight, elemental formula (HRMS), fragmentationHighHighModerate-HighDefinitive molecular weight confirmation
FTIR Presence/absence of functional groupsModerateVery HighLowFast, simple check for key transformations
HPLC Purity, number of components, reaction progressHighHighModerateQuantitative purity assessment

A Self-Validating Workflow for Product Confirmation

G cluster_reaction Synthesis cluster_analysis Analytical Confirmation start This compound + Coupling Partner reaction Pd-Catalyzed Cross-Coupling start->reaction workup Reaction Work-up & Purification reaction->workup product Isolated Product workup->product hplc 1. HPLC Analysis (Purity Check) product->hplc Is it >95% pure? hplc->workup No, re-purify ms 2. Mass Spectrometry (MW Confirmation) hplc->ms Yes ms->reaction No, re-evaluate reaction nmr 3. NMR Spectroscopy (Structure Elucidation) ms->nmr Does MW match expected product? nmr->reaction ftir 4. FTIR Spectroscopy (Functional Group Check) nmr->ftir Does structure match expected product? final Confirmed Product Identity (Structure & Purity Verified) ftir->final Are functional groups consistent?

Caption: A logical workflow for synthesis and analytical confirmation.

Experimental Protocols

Protocol 1: General HPLC Method for Reaction Monitoring & Purity Analysis

This protocol provides a general starting point for analyzing reactions of this compound. Optimization for specific products will be necessary.[20]

  • Sample Preparation:

    • Accurately weigh ~1 mg of the crude or purified product.

    • Dissolve in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • Instrumentation & Conditions:

    • System: ACQUITY UPLC H-Class or similar.[21]

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a 95:5 mix of A:B, ramping to 5:95 A:B over 5-10 minutes.

    • Flow Rate: 0.4 - 0.6 mL/min.

    • Column Temperature: 40 °C.

    • Detection: UV-Vis detector (monitor at 254 nm and a wavelength appropriate for the nitroaniline chromophore, e.g., ~380 nm).

  • Analysis:

    • Inject 1-5 µL of the prepared sample.

    • Integrate the peaks in the resulting chromatogram.

    • Calculate purity by dividing the area of the product peak by the total area of all peaks.

Protocol 2: Sample Preparation for NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified, dry product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent is critical; the product must be fully soluble.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is needed, although modern spectrometers can lock onto the deuterium signal of the solvent.

    • Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Ensure sufficient scans for a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. This will require a longer acquisition time.

    • Consider advanced experiments like COSY or HSQC if the structure is complex and assignments are ambiguous.

Conclusion

The synthesis of novel compounds from this compound is a powerful strategy in chemical research. However, the integrity of this research hinges on the rigorous and unambiguous confirmation of the products formed. A multi-technique, self-validating analytical workflow is not merely good practice; it is a scientific necessity. By combining the structural detail of NMR, the molecular weight certainty of MS, the functional group snapshot of FTIR, and the quantitative purity assessment of HPLC, researchers can have the highest degree of confidence in their results, ensuring the reliability and reproducibility of their work.

References

A Senior Application Scientist's Guide to the Synthesis of 2-Iodo-5-nitroaniline: A Comparative Benchmark of Established and Novel Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Iodo-5-nitroaniline

This compound (C₆H₅IN₂O₂, CAS No: 5459-50-7) is a pivotal molecular building block in the landscape of modern organic synthesis.[1][2] Its unique trifunctional arrangement—an amino group, a nitro group, and an iodine atom—offers a versatile platform for constructing complex molecules. The nucleophilic amino group, the electron-withdrawing nitro group, and the reactive iodine atom (a prime handle for cross-coupling reactions) make this compound a high-value intermediate in the development of pharmaceuticals, agrochemicals, and specialized dyes.[1]

Given its utility, the efficiency, scalability, and sustainability of its synthesis are of paramount importance to researchers in both academic and industrial settings. This guide provides an in-depth, objective comparison between a well-established synthetic protocol and a novel, greener alternative for producing this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to empower chemists to select the optimal route for their specific needs.

Established Method: Direct Electrophilic Iodination of 3-Nitroaniline

The conventional approach to synthesizing this compound relies on the principles of electrophilic aromatic substitution, starting from commercially available 3-nitroaniline.

Mechanistic Rationale and Experimental Causality

In 3-nitroaniline, the potent activating effect of the amino (-NH₂) group directs incoming electrophiles to the ortho and para positions (C2, C4, C6). Conversely, the deactivating nitro (-NO₂) group directs to the meta position (C5 relative to the nitro group, which is C2 and C6 relative to the amino group). The confluence of these electronic effects strongly favors substitution at the C2 position, which is ortho to the activating amino group and meta to the deactivating nitro group.

The choice of an iodinating agent is critical. While molecular iodine (I₂) can be used, its electrophilicity is often insufficient for deactivated or moderately activated rings. Therefore, it is typically used with an oxidizing agent like nitric acid or hydrogen peroxide to generate a more potent electrophilic iodine species in situ.[3][4] A more common and reliable laboratory method employs N-Iodosuccinimide (NIS), a mild and efficient source of electrophilic iodine. The reaction is often catalyzed by an acid, such as acetic acid, which protonates the succinimide nitrogen of NIS, further polarizing the N-I bond and enhancing the electrophilicity of the iodine atom.[1]

Experimental Protocol: Iodination with N-Iodosuccinimide

Materials:

  • 3-Nitroaniline

  • N-Iodosuccinimide (NIS)

  • Glacial Acetic Acid

  • Sodium thiosulfate (Na₂S₂O₃) solution, 10% w/v

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-nitroaniline (1.0 eq) in glacial acetic acid.

  • Add N-Iodosuccinimide (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by TLC (Thin Layer Chromatography).

  • Upon completion, pour the reaction mixture into a beaker of cold water.

  • Quench any unreacted iodine by adding 10% sodium thiosulfate solution until the yellow/brown color disappears.

  • Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an ethanol-water mixture to afford pure this compound as a yellow solid.[1]

Trustworthiness through Validation:

  • Identity Confirmation: The structure should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected ¹H NMR signals would correspond to the three aromatic protons and the amine protons.[5]

  • Purity Assessment: Purity is determined by melting point analysis (literature: 105 °C) and HPLC.[5]

New Synthetic Route: Solvent-Free, Solid-State Grinding

Reflecting the growing demand for sustainable chemical processes, a novel approach eschews the use of solvents entirely, relying on mechanochemistry. This "green" method involves the simple grinding of reactants at ambient temperature.

Mechanistic Rationale and Experimental Causality

Solid-state reactions proceed due to the intimate contact and mechanical energy supplied by grinding, which can lower activation energy barriers without the need for thermal input or a solvent medium. This method directly leverages the same electrophilic substitution mechanism as the solution-phase protocol but in a highly concentrated environment. The absence of a solvent eliminates waste, simplifies work-up procedures, and can dramatically shorten reaction times. This approach is particularly well-suited for industrial-scale synthesis where solvent use constitutes a major cost and environmental burden.[1]

Experimental Protocol: Solvent-Free Grinding with NIS

Materials:

  • 3-Nitroaniline

  • N-Iodosuccinimide (NIS)

  • Mortar and Pestle (for lab scale) or Ball Mill (for larger scale)

  • Deionized water

Procedure:

  • In a mortar, combine 3-nitroaniline (1.0 eq) and N-Iodosuccinimide (1.05 eq).

  • Grind the solid mixture vigorously with a pestle at room temperature for 15-30 minutes. The reaction progress can be monitored by observing the color change and sampling for TLC analysis (dissolving a small amount in a suitable solvent).

  • Once the reaction is complete, the resulting solid mass is washed thoroughly with water to remove the succinimide byproduct.

  • The remaining solid is collected by filtration and dried under vacuum.

  • The product is typically of high purity, but can be further recrystallized if necessary.

Trustworthiness through Validation:

  • Characterization is performed using the same methods (NMR, MS, m.p.) as the established route to confirm identity and purity. The high selectivity of this method often results in a product requiring minimal purification.[1]

Comparative Analysis: At a Glance

The following table summarizes the key performance indicators for both the established and novel synthetic routes.

ParameterEstablished Method (NIS in Acetic Acid)New Method (Solvent-Free Grinding)
Starting Material 3-Nitroaniline3-Nitroaniline
Key Reagents N-Iodosuccinimide, Acetic AcidN-Iodosuccinimide
Reaction Conditions Room Temp, 4-6 hours, in solventRoom Temp, 15-30 minutes, solvent-free
Reported Yield ~60-70% (after purification)[1]High Yield (often >90%)[1]
Selectivity Good; potential for minor side productsExcellent; high selectivity reported[1]
Work-up Aqueous work-up, neutralization, extractionSimple water wash and filtration
Safety Requires handling of corrosive acetic acidSignificantly safer, avoids corrosive solvents
Environmental Impact Generates acidic and organic solvent wasteMinimal waste ("Green" Chemistry)

Visualization of Synthetic Workflows

The choice of synthetic route is often guided by project priorities. The following diagrams illustrate the process flow and a decision-making framework.

G cluster_0 Established Method cluster_1 New Solvent-Free Method A0 3-Nitroaniline A1 Dissolve in Acetic Acid A0->A1 A2 Add NIS A1->A2 A3 Stir 4-6h A2->A3 A4 Aqueous Work-up (Quench, Neutralize, Extract) A3->A4 A5 Purify (Recrystallization) A4->A5 A6 This compound A5->A6 B0 3-Nitroaniline + NIS B1 Grind 15-30 min B0->B1 B2 Wash with Water B1->B2 B3 Filter & Dry B2->B3 B4 This compound B3->B4

Caption: Comparative workflow for established vs. new synthetic routes.

G Start Select Synthesis Method for This compound P1 Priority: High Yield & Green Profile? Start->P1 P2 Priority: Traditional Protocol & Readily Available Setup? P1->P2 No M1 Choose: Solvent-Free Grinding Method P1->M1 Yes M2 Choose: Established Solution-Phase Method P2->M2 Yes Adv1 Advantages: - High Yield - Fast - Minimal Waste - Safe M1->Adv1 Adv2 Considerations: - Well-documented - Standard lab equipment - Generates solvent waste M2->Adv2

References

Safety Operating Guide

Mastering the Final Step: A Comprehensive Guide to the Safe Disposal of 2-Iodo-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: In the event of a spill or exposure, proceed directly to the Emergency Procedures section.

Introduction: Understanding the Compound and Its Risks

As a senior application scientist, it is understood that the synthesis and application of novel compounds are only part of the research lifecycle. The final, and arguably most critical, phase is the safe and compliant disposal of surplus materials and waste. 2-Iodo-5-nitroaniline, a halogenated nitroaromatic compound, presents a specific set of challenges that necessitate a rigorous and well-documented disposal protocol. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to manage and dispose of this compound waste, ensuring personnel safety and environmental compliance.

The inherent risks associated with this compound stem from its chemical structure. The presence of a nitro group (-NO2) and an iodine atom (-I) on an aniline backbone renders the molecule toxic and environmentally hazardous. Safety Data Sheets (SDS) for this compound and structurally similar compounds consistently highlight its acute toxicity upon ingestion, inhalation, or skin contact, and its potential for causing long-term harm to aquatic ecosystems.[1][2] Therefore, ad-hoc disposal is not an option; a scientifically grounded and legally compliant plan is mandatory.

Chemical and Hazard Profile of this compound

A thorough understanding of the compound's properties is foundational to safe handling and disposal.

PropertyValueSource
Molecular Formula C₆H₅IN₂O₂PubChem[3]
Molecular Weight 264.02 g/mol PubChem[3]
Appearance Yellow to green solidChemicalBook[4]
Melting Point 158 °CChemicalBook[4]
Primary Hazards Acute toxicity (oral, dermal, inhalation), Skin/eye irritation, Environmental hazardCymitQuimica[1], Carl ROTH[2]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound from the point of generation to final removal by a certified hazardous waste contractor.

Personal Protective Equipment (PPE)

Before handling this compound in any form (pure compound, solutions, or contaminated materials), the following PPE is mandatory:

  • Gloves: Nitrile or neoprene gloves. Always inspect for tears or punctures before use.

  • Eye Protection: Chemical safety goggles and a face shield.

  • Lab Coat: A chemically resistant lab coat.

  • Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator with cartridges for organic vapors and particulates is required.

The causality behind this level of protection is the compound's high toxicity and the potential for fine powders to become airborne.

Waste Segregation and Collection

Proper segregation at the source is the cornerstone of a safe and compliant waste management system.

  • Designate a Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container for all this compound waste. The container should be made of high-density polyethylene (HDPE) or glass.

  • Labeling: The container must be labeled "Hazardous Waste" and clearly identify the contents: "this compound". The label should also include the accumulation start date.

  • Waste Streams:

    • Solid Waste: Collect surplus or expired this compound powder, and any grossly contaminated items like weighing boats or filter paper, directly into the designated solid waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. As a halogenated organic compound, it must be kept separate from non-halogenated solvent waste.[5]

    • Sharps: Needles or other sharps contaminated with this compound must be placed in a designated sharps container that is also labeled as containing this chemical waste.

    • Contaminated Labware: Disposable labware (e.g., pipette tips, gloves) with trace contamination should be collected in a separate, lined container clearly marked as "this compound Contaminated Debris".

This segregation is critical for proper disposal, as different waste streams may require different treatment methods.

Storage of Hazardous Waste
  • Location: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] The SAA should be under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[6]

Final Disposal Procedure

The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company. The recommended and most environmentally sound method for the destruction of halogenated organic compounds is high-temperature incineration.[7]

  • Waste Characterization: Based on its chemical structure (a halogenated nitroaromatic compound), this compound waste would likely be classified under the Resource Conservation and Recovery Act (RCRA) as a hazardous waste. While not specifically listed by name, its properties align with wastes that are regulated due to toxicity. It is considered a halogenated organic compound, which falls under specific land disposal restrictions.[8] Your institution's EHS department will make the final determination, but it is prudent to manage it as a regulated hazardous waste.

  • Scheduling a Pickup: Contact your institution's EHS department to arrange for the pickup of the full waste container. Do not allow the waste to accumulate for more than one year in the SAA.[6]

  • Documentation: Ensure all necessary paperwork, such as hazardous waste tags or manifests, is completed accurately and accompanies the waste container.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.